molecular formula C57H110O6 B1456414 Tristearin-d9 CAS No. 285979-76-2

Tristearin-d9

Cat. No.: B1456414
CAS No.: 285979-76-2
M. Wt: 900.5 g/mol
InChI Key: DCXXMTOCNZCJGO-GQALSZNTSA-N
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Description

Tristearin-d9 is a useful research compound. Its molecular formula is C57H110O6 and its molecular weight is 900.5 g/mol. The purity is usually 95%.
The exact mass of the compound Glyceryl tri(octadecanoate-18,18,18-d3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-bis(18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285979-76-2
Record name Glyceryl tri(octadecenoate-18, 18, 18-d3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Tristearin-d9: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tristearin-d9, a deuterated form of Tristearin. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. While specific experimental data for this compound is limited, this guide leverages data from its non-deuterated counterpart, Tristearin, as a close proxy, alongside specific data available for the deuterated compound.

Core Physical and Chemical Properties

This compound, also known as 1,2,3-Propanetriyl tri(18,18,18-2H3)octadecanoate, is a saturated triglyceride where the terminal methyl groups of the three stearic acid chains are enriched with deuterium.[1] This isotopic labeling makes it a valuable tool in various analytical and metabolic studies.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound. Data for unlabeled Tristearin is provided as a reference and a reasonable approximation where specific data for the deuterated form is not available.

Table 1: General and Physical Properties

PropertyThis compoundTristearin (for comparison)
CAS Number 285979-76-2[1]555-43-1
Molecular Formula C₅₇H₁₀₁D₉O₆[1]C₅₇H₁₁₀O₆
Molecular Weight 900.54 g/mol [1]891.48 g/mol
Appearance Off-white SolidWhite, odorless powder[2]
Melting Point Data not available54-72.5 °C (polymorphic forms α, β', β)[2]
Boiling Point 813.0 ± 32.0 °C at 760 mmHg[1]235 - 240 °C / 18 mmHg[3]
Density 0.9 ± 0.1 g/cm³[1]0.862 g/cm³ (80 °C)
Flash Point 299.4 ± 25.2 °C[1]>240 °C

Table 2: Solubility and Stability

PropertyThis compoundTristearin (for comparison)
Solubility Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly, Heated)Insoluble in water; Soluble in benzene, chloroform, hot ethanol; Slightly soluble in cold alcohol, ether, petroleum ether.
Stability Stable under normal storage conditions.Stable under normal temperatures and pressures.
Storage Store at 2-8°C.Store in a tightly closed container in a cool, dry, well-ventilated area.

Applications in Research and Drug Development

The primary application of this compound lies in its use as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The incorporation of deuterium atoms results in a mass shift from the endogenous, unlabeled Tristearin, allowing for its precise and accurate quantification in complex biological matrices.

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drug formulations is critical. This compound can be incorporated into these formulations to trace their fate in vivo.

Experimental Protocols

General Protocol for Quantitative Analysis of Triglycerides in Biological Samples using LC-MS/MS

This protocol outlines a general workflow for the quantification of a specific triglyceride (e.g., Tristearin) in a biological sample, such as plasma, using this compound as an internal standard.

1. Sample Preparation:

  • Thaw biological samples (e.g., plasma) on ice.
  • To a 100 µL aliquot of the sample, add a known amount of this compound solution in an appropriate organic solvent (e.g., isopropanol). The amount of the internal standard should be optimized to be within the linear range of the instrument's detector.
  • Perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction, which typically involves a mixture of chloroform and methanol.
  • Evaporate the organic solvent under a stream of nitrogen.
  • Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., isopropanol/acetonitrile).

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a suitable LC column (e.g., a C18 column) for separation of different lipid species.
  • The mobile phase typically consists of a gradient of aqueous and organic solvents, often with additives like ammonium formate or formic acid to improve ionization.
  • The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
  • Specific precursor-to-product ion transitions for both the analyte (unlabeled Tristearin) and the internal standard (this compound) are monitored. The mass difference of 9 Da allows for their distinct detection.

3. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Lipid Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a lipid species using a stable isotope-labeled internal standard like this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound (Internal Standard) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation Liquid Chromatography Separation Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Concentration Ratio_Calculation->Quantification Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantification G cluster_principle Principle of Isotope Dilution Mass Spectrometry Unknown_Analyte Unknown Concentration of Analyte (Tristearin) Mixture Mix Sample and Internal Standard Unknown_Analyte->Mixture Known_IS Known Concentration of Internal Standard (this compound) Known_IS->Mixture MS_Analysis Mass Spectrometry Analysis Mixture->MS_Analysis Ratio Measure Intensity Ratio (Analyte / IS) MS_Analysis->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

References

Synthesis Pathways for Deuterated Tristearin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of deuterated tristearin, a crucial tool in metabolic research and drug development. The stable isotope labeling of tristearin allows for precise tracing of its metabolic fate in vivo, offering valuable insights into lipid metabolism, chylomicron kinetics, and fatty acid oxidation. This document details the primary synthesis pathway, experimental protocols, characterization methods, and its application in metabolic studies.

Introduction to Deuterated Tristearin

Deuterated tristearin, specifically perdeuterated tristearin (tristearin-d105), is a form of tristearin where all 105 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes the molecule heavier and allows it to be distinguished from its non-deuterated counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This property is invaluable for tracer studies in biological systems, as it enables researchers to follow the absorption, distribution, metabolism, and excretion of tristearin without the use of radioactive isotopes.[1][2]

The primary application of deuterated tristearin lies in the field of metabolic research, particularly in understanding the dynamics of triglyceride-rich lipoproteins, such as chylomicrons.[3][4][5] By administering deuterated tristearin orally, scientists can track the movement of dietary fats through the digestive system, their incorporation into chylomicrons, and their subsequent clearance from the bloodstream and uptake by various tissues.[6] This has significant implications for studying diseases related to lipid metabolism, such as dyslipidemia, atherosclerosis, and metabolic syndrome.

Synthesis of Deuterated Tristearin

The most common and efficient method for synthesizing deuterated tristearin is through the enzyme-catalyzed esterification of deuterated stearic acid with deuterated glycerol. This approach offers high selectivity and yield under mild reaction conditions.

Key Starting Materials

The primary starting materials for the synthesis of tristearin-d105 are:

  • Stearic Acid-d35: Perdeuterated stearic acid, where all 35 hydrogen atoms on the acyl chain are replaced by deuterium. This is commercially available from various suppliers of stable isotopes.

  • Glycerol-d8: Perdeuterated glycerol, with all 8 hydrogen atoms substituted with deuterium. This is also commercially available.

Enzymatic Esterification Pathway

The synthesis of tristearin-d105 is achieved via a lipase-catalyzed esterification reaction. Immobilized lipases, such as Candida antarctica lipase B (often marketed as Novozym 435), are highly effective for this transformation due to their stability and high activity in non-aqueous media.[3][7]

The overall reaction is as follows:

Deuterated Tristearin Synthesis stearic_acid Stearic Acid-d35 (3 equivalents) tristearin Tristearin-d105 stearic_acid->tristearin Lipase (e.g., Novozym 435) Esterification glycerol Glycerol-d8 glycerol->tristearin water Water-d2 (3 equivalents)

Figure 1: Enzymatic synthesis of tristearin-d105.

This reaction involves the formation of three ester bonds between the three molecules of stearic acid-d35 and the three hydroxyl groups of glycerol-d8, releasing three molecules of deuterated water (D₂O) as a byproduct.

Experimental Protocols

Materials and Equipment
  • Stearic Acid-d35

  • Glycerol-d8

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous solvent (e.g., 2-methyl-2-butanol or a solvent-free system)

  • Reaction vessel with temperature control and magnetic stirring

  • Vacuum pump

  • Rotary evaporator

  • Chromatography column (silica gel)

  • Solvents for chromatography (e.g., hexane, diethyl ether)

Synthesis Procedure

Synthesis Workflow start Start reactants Combine Stearic Acid-d35, Glycerol-d8, and Lipase start->reactants reaction Incubate with stirring under vacuum at elevated temperature reactants->reaction filtration Filter to remove immobilized lipase reaction->filtration evaporation Evaporate solvent (if used) filtration->evaporation purification Purify by column chromatography evaporation->purification characterization Characterize product (NMR, MS) purification->characterization end End characterization->end

Figure 2: General workflow for the synthesis of deuterated tristearin.
  • Reactant Preparation: In a clean, dry reaction vessel, combine stearic acid-d35 and glycerol-d8 in a 3:1 molar ratio. If a solvent is used, dissolve the reactants in anhydrous 2-methyl-2-butanol.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme is typically 5-10% by weight of the total reactants.

  • Reaction Conditions: Heat the mixture to 60-70°C with continuous stirring. Apply a vacuum to the system to remove the deuterated water produced during the reaction, which drives the equilibrium towards the formation of the triglyceride. The reaction is typically run for 24-48 hours.

  • Enzyme Removal: After the reaction is complete, cool the mixture and, if a solvent was used, dilute it with a nonpolar solvent like hexane. Remove the immobilized lipase by filtration. The lipase can often be washed and reused.

  • Solvent Removal: If a solvent was used, remove it using a rotary evaporator.

  • Purification: The crude product, which may contain unreacted fatty acids and mono- or diglycerides, is purified by column chromatography on silica gel. A gradient of hexane and diethyl ether is typically used to elute the final tristearin-d105 product.

Quantitative Data

The following table summarizes typical quantitative data for the lipase-catalyzed synthesis of triglycerides, which can be expected to be similar for the deuterated analog.

ParameterValue/RangeReference
Molar Ratio (Stearic Acid:Glycerol) 3:1 to 5:1[8]
Enzyme Loading (Novozym 435) 5-10% (w/w of reactants)[7]
Temperature 60-80°C[7]
Reaction Time 24-72 hours[8]
Yield >80%[8]
Purity (after purification) >98%[9]

Characterization of Deuterated Tristearin

The successful synthesis and purity of tristearin-d105 are confirmed using NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a fully deuterated tristearin-d105 sample, the proton NMR spectrum will show a significant reduction or complete absence of signals corresponding to the protons in tristearin. The only observable signals would be from any residual protons in the molecule or from the solvent. For unlabeled tristearin, characteristic peaks are observed for the terminal methyl protons, the methylene protons of the fatty acid chains, the methylene protons adjacent to the carbonyl group, and the protons of the glycerol backbone.[10]

  • ¹³C NMR: The ¹³C NMR spectrum of tristearin-d105 will show signals for all the carbon atoms. However, the signals for deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from their protonated counterparts due to the isotopic effect.[1]

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium.

  • Molecular Ion: The molecular weight of unlabeled tristearin is approximately 891.5 g/mol .[1] For tristearin-d105, the molecular weight will be significantly higher, around 997.1 g/mol , reflecting the replacement of 105 protons with deuterons.[9] The observation of the correct molecular ion peak in the mass spectrum is strong evidence for the successful synthesis.

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide further structural confirmation. In the mass spectrum of unlabeled tristearin, common fragments correspond to the loss of one or more stearoyl groups.[1] For tristearin-d105, the corresponding fragments will have masses reflecting the deuterated stearoyl groups.

Application in Metabolic Research: Tracing Chylomicron Metabolism

Deuterated tristearin is a powerful tool for studying the metabolism of dietary triglycerides, particularly their incorporation into and clearance from chylomicrons.

Chylomicron Metabolism Pathway

Dietary triglycerides are hydrolyzed in the small intestine, and the resulting fatty acids and monoglycerides are absorbed by enterocytes. Inside the enterocytes, they are re-esterified to form triglycerides and packaged with apolipoproteins, cholesterol, and phospholipids to form chylomicrons. These large lipoprotein particles are then secreted into the lymph and enter the bloodstream. In the circulation, lipoprotein lipase (LPL) on the surface of capillary endothelial cells hydrolyzes the triglycerides in chylomicrons, releasing fatty acids that can be taken up by tissues for energy or storage. The resulting chylomicron remnants are then cleared from the circulation by the liver.[6][11]

Chylomicron Metabolism cluster_intestine Small Intestine cluster_circulation Circulation cluster_tissues Peripheral Tissues cluster_liver Liver dietary_tg Dietary Deuterated Tristearin (d105) hydrolysis Pancreatic Lipase dietary_tg->hydrolysis absorption Enterocyte Absorption (Deuterated Fatty Acids & Monoglycerides) hydrolysis->absorption reesterification Re-esterification to Deuterated Triglycerides absorption->reesterification chylomicron_formation Chylomicron (CM) Formation reesterification->chylomicron_formation cm_circulation Deuterated Chylomicrons in Bloodstream chylomicron_formation->cm_circulation lpl Lipoprotein Lipase (LPL) on Endothelium cm_circulation->lpl hydrolysis_lpl Hydrolysis of Deuterated TGs lpl->hydrolysis_lpl remnant_formation Formation of Deuterated Chylomicron Remnants hydrolysis_lpl->remnant_formation tissue_uptake Uptake of Deuterated Fatty Acids (e.g., Adipose, Muscle) hydrolysis_lpl->tissue_uptake remnant_uptake Uptake of Deuterated Chylomicron Remnants remnant_formation->remnant_uptake storage_oxidation Storage or β-Oxidation tissue_uptake->storage_oxidation

Figure 3: Tracing chylomicron metabolism with deuterated tristearin.
Experimental Workflow for In Vivo Tracing

  • Administration: A test meal containing a known amount of deuterated tristearin is given to the subject (human or animal).

  • Blood Sampling: Blood samples are collected at various time points after the meal.

  • Lipoprotein Fractionation: Chylomicrons are isolated from the plasma by ultracentrifugation.

  • Lipid Extraction and Analysis: Lipids are extracted from the chylomicron fraction, and the triglyceride content and deuterium enrichment are determined by GC-MS or LC-MS/MS.

  • Kinetic Modeling: The data on the appearance and disappearance of deuterated triglycerides in the chylomicron fraction are used to calculate kinetic parameters, such as the rate of chylomicron production and clearance.

This methodology allows for the quantitative assessment of postprandial lipemia and the effects of various interventions (e.g., drugs, dietary changes) on chylomicron metabolism.[3][4]

Conclusion

Deuterated tristearin is a valuable tool for researchers in the fields of metabolism, nutrition, and drug development. Its synthesis via lipase-catalyzed esterification of deuterated precursors is an efficient and established method. The ability to trace the metabolic fate of dietary triglycerides with high precision using stable isotope labeling provides critical insights into the complex processes of lipid absorption and lipoprotein metabolism. The protocols and data presented in this guide offer a foundation for the successful synthesis, characterization, and application of deuterated tristearin in a research setting.

References

molecular weight and formula of Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides the molecular weight and formula for Tristearin-d9, a deuterated form of Tristearin. This information is crucial for researchers, scientists, and drug development professionals working with stable isotope-labeled compounds in various applications, including metabolic studies and mass spectrometry-based quantification.

Physicochemical Properties of this compound

The incorporation of nine deuterium atoms into the Tristearin molecule results in a corresponding increase in its molecular weight. The chemical formula is adjusted to reflect the presence of deuterium.

PropertyValue
Chemical Formula C57H101D9O6
Molecular Weight 900.54 g/mol
CAS Number 285979-76-2[1][2][3]

Experimental Protocols

The determination of the molecular weight and formula of isotopically labeled compounds like this compound is typically achieved through mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of this compound is prepared in an appropriate organic solvent (e.g., chloroform, methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

  • Data Analysis: The elemental composition is determined from the accurate mass measurement, confirming the molecular formula of C57H101D9O6. The monoisotopic mass is calculated, and this, along with the isotopic pattern, confirms the identity and isotopic purity of the compound. The molecular weight is derived from this data.

Logical Relationship of this compound Properties

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its resulting molecular weight.

A Compound Name This compound B Chemical Formula C57H101D9O6 A->B determines C Molecular Weight 900.54 g/mol B->C calculates to

Relationship between this compound and its key properties.

References

A Technical Guide to Commercial Sourcing and Application of Tristearin-d9 for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Tristearin-d9 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing high-quality deuterated tristearin and employing it effectively in experimental settings. This document outlines key suppliers, their product specifications, and detailed methodologies for its application in metabolic research, particularly in mass spectrometry-based lipidomics.

Commercial Suppliers of this compound

The selection of a suitable commercial supplier for this compound is a critical first step in ensuring the accuracy and reproducibility of experimental results. Key considerations include purity, isotopic enrichment, available quantities, and lot-to-lot consistency. Below is a comparative summary of prominent suppliers offering this compound for research applications.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentAvailable Quantities
MedchemExpress This compoundHY-127035S3>98%Not explicitly stated1 mg, 5 mg
Sigma-Aldrich Glyceryl tri(stearate-18,18,18-d3)61611799 atom % D99 atom % DInquire
Cayman Chemical 1,2,3-Tristearoyl Glycerol-d10528867≥95%≥99% deuterated forms (d1-d105)1 mg, 5 mg, 10 mg

Note: Data is subject to change. Please refer to the suppliers' websites for the most current information.

Experimental Protocols: Metabolic Labeling with this compound

This compound is a valuable tool in metabolic research, serving as a tracer to investigate lipid metabolism, including pathways of absorption, transport, storage, and utilization. It is frequently employed as an internal standard in mass spectrometry for the accurate quantification of endogenous triglycerides.[1] The following protocols provide a detailed methodology for a typical in vitro cell culture labeling experiment and subsequent lipid extraction for mass spectrometry analysis.

In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the introduction of this compound to cultured cells to trace its metabolic fate.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Standard cell culture medium

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Solvent for this compound (e.g., ethanol, DMSO)

Procedure:

  • Preparation of this compound Labeling Medium:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Complex the this compound with fatty acid-free BSA to facilitate its uptake by cells. The molar ratio of this compound to BSA should be optimized for the specific cell line.

    • Add the this compound-BSA complex to the cell culture medium to achieve the desired final concentration.

  • Cell Culture and Labeling:

    • Seed cells in culture plates and grow to the desired confluency.

    • Remove the standard growth medium and wash the cells with PBS.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate the cells for a specified period (time course experiments can be performed to monitor lipid metabolism over time).

  • Cell Harvesting:

    • After the incubation period, remove the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any residual labeling medium.

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • The cell pellet can be stored at -80°C until lipid extraction.

Lipid Extraction for Mass Spectrometry Analysis

This protocol outlines the extraction of lipids from the labeled cells for subsequent analysis by mass spectrometry. The Folch method is a widely used technique for this purpose.

Materials:

  • Cell pellet from the labeling experiment

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas or vacuum concentrator

  • Glass vials

Procedure:

  • Homogenization:

    • Resuspend the cell pellet in a small volume of water or PBS.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.

    • Homogenize the mixture thoroughly using a vortex or sonicator to ensure complete cell lysis and lipid solubilization.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex the mixture and then centrifuge to separate the aqueous and organic phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

    • Transfer the organic phase to a clean glass vial.

  • Drying:

    • Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution and Analysis:

    • Reconstitute the dried lipid extract in a solvent suitable for your mass spectrometry platform (e.g., isopropanol:acetonitrile:water).

    • The sample is now ready for analysis by mass spectrometry to identify and quantify the incorporation of deuterium into various lipid species.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental process and decision-making in sourcing this compound, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Analysis prep_medium Prepare this compound Labeling Medium add_medium Add Labeling Medium to Cells prep_medium->add_medium culture_cells Culture Cells to Desired Confluence culture_cells->add_medium incubate Incubate for Specified Time add_medium->incubate harvest Harvest and Wash Cells incubate->harvest extract Lipid Extraction (Folch Method) harvest->extract dry Dry Lipid Extract extract->dry reconstitute Reconstitute in MS-compatible Solvent dry->reconstitute ms_analysis Mass Spectrometry Analysis reconstitute->ms_analysis

Caption: A typical experimental workflow for in vitro metabolic labeling with this compound.

Supplier_Selection cluster_criteria Supplier Selection Criteria cluster_suppliers Potential Suppliers cluster_decision Decision purity Purity (>98%) select_supplier Select Optimal Supplier purity->select_supplier enrichment Isotopic Enrichment (High %D) enrichment->select_supplier quantity Available Quantities quantity->select_supplier documentation Certificate of Analysis documentation->select_supplier cost Cost-Effectiveness cost->select_supplier supplier_a MedchemExpress supplier_a->purity supplier_a->enrichment supplier_a->quantity supplier_a->documentation supplier_a->cost supplier_b Sigma-Aldrich supplier_b->purity supplier_b->enrichment supplier_b->quantity supplier_b->documentation supplier_b->cost supplier_c Cayman Chemical supplier_c->purity supplier_c->enrichment supplier_c->quantity supplier_c->documentation supplier_c->cost

Caption: Logical relationship of criteria for selecting a commercial supplier of this compound.

References

The Pivotal Role of Deuterated Triglycerides in Unraveling Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research, understanding the dynamics of triglyceride metabolism is paramount to deciphering the pathophysiology of numerous diseases, including obesity, type 2 diabetes, and cardiovascular disease. Deuterated triglycerides, stable isotope-labeled molecules where hydrogen atoms are replaced by deuterium, have emerged as a powerful and safe tool for tracing the synthesis, transport, and breakdown of triglycerides in vivo. This technical guide provides an in-depth exploration of the application of deuterated triglycerides in metabolic research, offering a comprehensive overview of experimental protocols, quantitative data, and the underlying biochemical pathways. The use of stable isotopes, such as deuterium, has become a gold-standard method for studying lipid and lipoprotein metabolism in humans due to their safety, allowing for studies in diverse populations, including children and pregnant women.[1]

Quantitative Insights into Triglyceride Metabolism

The administration of deuterated water (D₂O) allows for the labeling of newly synthesized fatty acids and glycerol, which are then incorporated into triglycerides. By measuring the deuterium enrichment in triglycerides over time, researchers can quantify the rates of de novo lipogenesis (DNL) and triglyceride turnover. The following tables summarize key quantitative data from studies utilizing this methodology.

ParameterHealthy SubjectsSubjects with Metabolic ConditionsCitation
De Novo Lipogenesis (DNL) Rate
VLDL-TGFA Synthesis Rate2 g/day Elevated in Type III hyperlipoproteinemia[2]
Contribution of DNL to Adipose-TG~20% of newly deposited TG63% lower fatty acid synthesis in insulin-resistant subjects[3][4]
Triglyceride Turnover
Adipose-TG Half-life200-270 days-[3]
Plasma TG Fractional Synthetic Rate (FSR)0.0702 ± 0.0048 day⁻¹ (linear model)-[5]
Plasma TG Fractional Synthetic Rate (FSR)0.0728 ± 0.0051 day⁻¹ (exponential model)-[5]

Table 1: De Novo Lipogenesis and Triglyceride Turnover Rates. This table presents a summary of key quantitative findings from studies using deuterated water to assess triglyceride metabolism in both healthy individuals and those with metabolic disorders.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting in vivo studies to measure triglyceride synthesis and turnover using deuterated water.

Protocol 1: Short-Term Measurement of Triglyceride Synthesis

This protocol is adapted from a study measuring short-term triglyceride synthesis over 48 hours in healthy males.[5]

1. Subject Preparation:

  • Subjects are to be in a metabolic steady state. This can be achieved by providing a nutritionally complete liquid diet for a set period before the study.

2. Deuterated Water Administration:

  • An initial oral dose of 0.7 g D₂O per kg of estimated body water (99.8 atom % excess) is administered.

  • To maintain a plateau of plasma deuterium enrichment, subsequent doses of 1.4 g D₂O per kg of water are provided with meals.

3. Blood Sampling:

  • A baseline blood sample (20 ml) is collected before the initial D₂O dose.

  • Subsequent blood samples are collected every 4 hours for the duration of the 48-hour study.

4. Sample Processing and Analysis:

  • Lipid Extraction: Triglycerides are separated from plasma lipids using thin-layer chromatography.

  • Combustion and Reduction: The isolated triglycerides are combusted to water and CO₂. The resulting water is then reduced to hydrogen gas.

  • Isotope Ratio Mass Spectrometry (IRMS): The deuterium enrichment of the hydrogen gas is analyzed by IRMS to determine the rate of deuterium incorporation into triglycerides.

Protocol 2: Long-Term Measurement of Adipose Triglyceride Turnover and De Novo Lipogenesis

This protocol is based on a long-term labeling technique to measure adipose triglyceride turnover, DNL, and cell proliferation.[3]

1. Deuterated Water Administration:

  • Healthy subjects are instructed to drink 70 ml of D₂O per day for a period of 5 to 9 weeks.

2. Adipose Tissue Biopsy:

  • Subcutaneous adipose tissue aspirates are collected from various depots (e.g., gluteal, thigh, flank) at baseline and at the end of the labeling period.

3. Sample Processing and Analysis:

  • Lipid and DNA Extraction: Triglycerides and DNA are extracted from the adipose tissue samples.

  • Derivatization: Triglyceride-derived glycerol and palmitate, as well as DNA-derived deoxyadenosine, are chemically derivatized for gas chromatography-mass spectrometry (GC-MS) analysis.

  • GC-MS Analysis: The deuterium incorporation into TG glycerol (representing all-source TG synthesis), TG palmitate (representing DNL), and DNA (representing cell proliferation) is measured by GC-MS.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involved in triglyceride synthesis and transport.

Fatty_Acid_Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Fatty Acid Synthase Complex Fatty Acid Synthase Complex Acetyl-CoA->Fatty Acid Synthase Complex Malonyl-CoA->Fatty Acid Synthase Complex Palmitate (C16:0) Palmitate (C16:0) Fatty Acid Synthase Complex->Palmitate (C16:0) Elongation Cycles NADPH NADPH NADPH->Fatty Acid Synthase Complex

Caption: De novo synthesis of fatty acids from acetyl-CoA.

VLDL_Metabolism cluster_liver Liver cluster_circulation Circulation Triglycerides Triglycerides VLDL Assembly VLDL Assembly Triglycerides->VLDL Assembly ApoB-100 ApoB-100 ApoB-100->VLDL Assembly VLDL VLDL VLDL Assembly->VLDL Secretion VLDL_circ VLDL VLDL->VLDL_circ FFA Free Fatty Acids VLDL_circ->FFA Hydrolysis IDL IDL VLDL_circ->IDL LPL Lipoprotein Lipase LPL->FFA Peripheral Tissues (Adipose, Muscle) Peripheral Tissues (Adipose, Muscle) FFA->Peripheral Tissues (Adipose, Muscle) LDL LDL IDL->LDL Hepatic Lipase Liver Liver IDL->Liver Uptake LDL->Liver Uptake

Caption: VLDL synthesis, secretion, and metabolism in circulation.

Conclusion

Deuterated triglycerides have revolutionized the study of lipid metabolism, providing a safe and effective means to quantify dynamic processes in humans. The methodologies outlined in this guide, from in vivo labeling protocols to the analysis of isotopic enrichment, offer researchers the tools to investigate the intricate regulation of triglyceride metabolism. The ability to obtain quantitative data on DNL and triglyceride turnover is crucial for identifying metabolic dysregulation in disease states and for evaluating the efficacy of novel therapeutic interventions. As analytical techniques continue to advance, the application of deuterated triglycerides will undoubtedly lead to further breakthroughs in our understanding of metabolic health and disease.

References

understanding the mass spectrum of Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Understanding the Mass Spectrum of Tristearin-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of this compound, a deuterated analog of Tristearin. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of lipids.

Introduction

Tristearin is a triglyceride composed of a glycerol backbone esterified with three stearic acid molecules. Its deuterated isotopologue, this compound, serves as a valuable internal standard in mass spectrometry-based quantitative analyses due to its similar chemical and physical properties to the endogenous molecule, with a distinct mass difference. Understanding the mass spectrum of this compound is crucial for its effective use in research and drug development. This guide will delve into the predicted electron ionization (EI) mass spectrum, fragmentation patterns, and the experimental protocols for its analysis.

Predicted Electron Ionization (EI) Mass Spectrum of this compound

The electron ionization mass spectrum of unlabeled Tristearin is characterized by a series of fragment ions resulting from the loss of one or more fatty acid chains. The most abundant fragment ions are typically observed at lower mass-to-charge ratios (m/z).

Quantitative Data

The following table summarizes the predicted m/z values and relative abundances for the major ions in the EI mass spectrum of this compound. These predictions are based on the fragmentation pattern of unlabeled Tristearin, with the appropriate mass shifts for the deuterated fragments.

Predicted Fragment IonPredicted m/zPredicted Relative Abundance (%)Corresponding Fragment in Unlabeled Tristearin (m/z)
[M-R'COO]+ (Loss of one deuterated stearoyl radical)616~60607
[R'CO]+ (Deuterated stearoyl cation)292~80283
[M-R'COOH]+ (Loss of one deuterated stearic acid)615~30606
[Glycerol backbone fragment + 2 R'CO]+643~10634
[Glycerol backbone fragment + 1 R'CO]+369~20360

Note: The relative abundances are estimates based on the unlabeled Tristearin spectrum and may vary depending on the experimental conditions.

Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow a similar pathway to that of other triglycerides. The primary fragmentation events involve the cleavage of the ester bonds, leading to the loss of the fatty acid chains.

G Predicted Fragmentation Pathway of this compound M This compound (M) m/z 900.5 F1 [M-R'COO]+ m/z 616 M->F1 - R'COO• F3 [M-R'COOH]+ m/z 615 M->F3 - R'COOH F2 [R'CO]+ m/z 292 F1->F2 - C3H5(OOCR')2

Caption: Predicted fragmentation of this compound.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Lipid Extraction: For biological samples, lipids are typically extracted using a solvent mixture such as chloroform:methanol (2:1, v/v), following the method of Folch or a similar procedure.

  • Derivatization (Optional but Recommended for GC): Triglycerides can be analyzed directly, but for improved chromatographic separation and volatility, they are often transesterified to their fatty acid methyl esters (FAMEs). This is achieved by reacting the lipid extract with a reagent like boron trifluoride in methanol.

  • Sample Dissolution: The dried lipid extract or FAMEs are redissolved in a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

  • Injection: A split/splitless injector is typically used. The injection volume is usually 1 µL.

  • Oven Temperature Program: A temperature gradient is employed to separate the components of the sample. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 350°C), and hold for a period to ensure all analytes elute.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is commonly used.

  • Ionization: Electron ionization (EI) at 70 eV is the standard for generating fragment-rich spectra.

  • Mass Range: The mass spectrometer is set to scan a mass range that includes the expected molecular ion and fragment ions of this compound (e.g., m/z 50-1000).

Data Acquisition and Analysis

Data is acquired in full-scan mode to obtain the complete mass spectrum. The resulting chromatogram will show a peak corresponding to this compound (or its FAMEs). The mass spectrum of this peak is then extracted and analyzed to identify the characteristic fragment ions. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the analysis and confirmation of this compound in a sample.

G Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing cluster_confirmation Confirmation Sample Biological or Chemical Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Analysis EI-MS Analysis GC_Separation->MS_Analysis Retention_Time Retention Time Confirmation GC_Separation->Retention_Time Peak_Integration Peak Integration MS_Analysis->Peak_Integration Spectrum_Extraction Mass Spectrum Extraction Peak_Integration->Spectrum_Extraction Library_Search Spectral Library Comparison Spectrum_Extraction->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Library_Search->Fragmentation_Analysis Final_ID Positive Identification of this compound Fragmentation_Analysis->Final_ID Retention_Time->Final_ID

Caption: Workflow for this compound analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrum of this compound. By leveraging the known fragmentation patterns of triglycerides and the principles of mass spectrometry, a predictive model for the EI mass spectrum of this important internal standard can be established. The detailed experimental protocol and analytical workflow offer a practical framework for researchers and scientists in the field of lipidomics and drug development to confidently identify and quantify this compound in their samples.

References

Navigating the Isotopic Landscape of Tristearin-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of isotopes in Tristearin and the principles and methodologies for determining the isotopic purity of its deuterated analogue, Tristearin-d9. This document is intended to serve as a valuable resource for professionals in drug development and scientific research who utilize isotopically labeled compounds.

Understanding the Natural Isotopic Abundance of Tristearin

Tristearin, a triglyceride derived from three units of stearic acid, is composed of carbon, hydrogen, and oxygen. In nature, each of these elements exists as a mixture of stable isotopes. The presence of these heavier isotopes at low natural abundances contributes to the mass spectrum of unlabeled Tristearin and is a critical consideration in the analysis of its deuterated counterparts.

The molecular formula of Tristearin is C₅₇H₁₁₀O₆. The natural abundances of the stable isotopes of its constituent elements are summarized below.

Table 1: Natural Abundance of Stable Isotopes in Tristearin's Constituent Elements

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Hydrogen¹H (Protium)>99.98%
²H (Deuterium, D)~0.0156%[1][2]
Oxygen¹⁶O~99.76%
¹⁷O~0.038%[3][4]
¹⁸O~0.20%[5][6]

Note: Natural abundance values can vary slightly depending on the source.

Isotopic Purity of this compound

This compound is a synthetically produced molecule where nine hydrogen atoms have been replaced with deuterium atoms. The "isotopic purity" of this compound refers to the percentage of the labeled compound that contains the desired number of deuterium atoms at the specified positions. Due to the statistical nature of chemical reactions and the presence of naturally occurring isotopes, a batch of this compound will contain a distribution of isotopologues (molecules that differ only in their isotopic composition).

Table 2: Typical Isotopic Purity of Commercially Available Deuterated Lipids

While specific data for this compound is not broadly published, the isotopic purity of commercially available deuterated lipids typically falls within a high range. This table provides a general expectation for researchers.

Deuterated Lipid TypeTypical Isotopic Purity (Atom % D)
Deuterated Fatty Acids≥98%
Deuterated Phospholipids≥98%
Deuterated Triglycerides≥98%

Source: Data compiled from various commercial suppliers of stable isotope-labeled compounds.

Experimental Protocol for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is most commonly and accurately performed using mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).

Principle

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum of a sample of this compound, the relative intensities of the molecular ions corresponding to the desired d9 isotopologue and other isotopologues (e.g., d0 to d8) can be determined. This distribution allows for the calculation of the isotopic enrichment.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.
  • Dissolve the sample in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) to a known concentration.
  • Further dilute the sample as necessary to be within the linear range of the mass spectrometer.

2. Liquid Chromatography (LC) Separation:

  • Column: A C18 reversed-phase column is typically suitable for the separation of triglycerides.
  • Mobile Phase: A gradient of organic solvents, such as methanol, acetonitrile, and isopropanol, with a small percentage of an additive like ammonium formate to promote ionization.
  • Flow Rate: A typical flow rate for analytical LC is in the range of 0.2-0.5 mL/min.
  • Injection Volume: 1-10 µL of the prepared sample.

3. Mass Spectrometry (MS) Analysis:

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for lipids. ESI is often preferred for its soft ionization, which minimizes fragmentation.
  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR)) is crucial for resolving the isotopic peaks.
  • Scan Mode: Full scan mode is used to acquire the entire mass spectrum of the eluting compound.
  • Data Acquisition: The mass spectrometer acquires data across a specified m/z range that includes the expected molecular ions of this compound and its isotopologues.

4. Data Analysis and Isotopic Purity Calculation:

  • Identify the Molecular Ion Cluster: In the mass spectrum corresponding to the Tristearin peak from the LC, identify the cluster of peaks representing the different isotopologues.
  • Extract Ion Intensities: Determine the intensity (peak area or height) for each isotopic peak in the cluster.
  • Correct for Natural Isotope Abundance: The contribution of natural ¹³C, ¹⁷O, and ¹⁸O to the M+1, M+2, etc., peaks of the unlabeled portion of the sample must be subtracted from the observed intensities of the deuterated species. This is typically done using established algorithms or specialized software.
  • Calculate Isotopic Enrichment: The isotopic enrichment (atom % D) is calculated based on the relative intensities of the corrected isotopic peaks. The formula for the mole fraction of the d9 species is:

Visualization of Key Concepts

The following diagrams illustrate the logical relationships and workflows described in this guide.

G Relationship between Natural Abundance and Isotopic Purity cluster_0 Natural State cluster_1 Synthesis & Analysis Natural Tristearin Natural Tristearin Isotope Pool Natural Abundance (¹³C, ²H, ¹⁷O, ¹⁸O) Natural Tristearin->Isotope Pool Composed of Synthesis Synthesis Natural Tristearin->Synthesis Mass Spectrometry Mass Spectrometry Isotope Pool->Mass Spectrometry Correction Factor Deuterium Source Deuterium Source Deuterium Source->Synthesis This compound Product This compound Product Synthesis->this compound Product This compound Product->Mass Spectrometry Isotopic Purity Data Isotopic Purity Data Mass Spectrometry->Isotopic Purity Data

Caption: Logical flow from natural isotopic abundance to the determination of isotopic purity for this compound.

G Experimental Workflow for Isotopic Purity Determination Start Start Sample_Prep 1. Sample Preparation (Dissolution & Dilution) Start->Sample_Prep LC_Separation 2. LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Analysis 3. MS Analysis (ESI, High-Resolution) LC_Separation->MS_Analysis Data_Acquisition 4. Data Acquisition (Full Scan Mode) MS_Analysis->Data_Acquisition Data_Processing 5. Data Processing (Peak Integration) Data_Acquisition->Data_Processing Correction 6. Isotopic Correction (Natural Abundance) Data_Processing->Correction Calculation 7. Purity Calculation (Isotopic Enrichment) Correction->Calculation End End Calculation->End

Caption: Step-by-step workflow for the determination of isotopic purity using LC-MS.

References

Methodological & Application

Application Note: High-Throughput Quantification of Triglycerides in Human Plasma Using Tristearin-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids and serve as a primary energy storage molecule in eukaryotes. The profiling and accurate quantification of various TG species in biological matrices are crucial in biomedical research, particularly in the study of metabolic diseases such as obesity, diabetes, and cardiovascular disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of lipids due to its high sensitivity, selectivity, and throughput.

The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification in complex biological matrices by correcting for variations in sample extraction, matrix effects, and instrument response.[1] Tristearin-d9, a deuterated form of the saturated triglyceride Tristearin (TG 18:0/18:0/18:0), serves as an ideal internal standard for the quantification of a broad range of triglyceride species. Its chemical and physical properties closely mimic those of endogenous triglycerides, ensuring that it behaves similarly throughout the analytical process, from extraction to ionization. This application note provides a detailed protocol for the quantification of triglycerides in human plasma using this compound as an internal standard with a validated LC-MS/MS method.

Experimental Workflow

The overall experimental workflow for the quantification of triglycerides using this compound as an internal standard is depicted in the following diagram.

Figure 1: Experimental workflow for triglyceride quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Human plasma (collected in K2-EDTA tubes)

  • This compound internal standard (ISTD) solution (1 mg/mL in chloroform/methanol 2:1, v/v)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

Sample Preparation: Lipid Extraction

This protocol is adapted from a standard lipidomics workflow.

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To a 2 mL microcentrifuge tube, add 50 µL of human plasma. Add 10 µL of a 10 µg/mL working solution of this compound in methanol.

  • Protein Precipitation and Lipid Extraction:

    • Add 750 µL of cold MTBE to the plasma sample.

    • Vortex for 30 seconds.

    • Add 200 µL of LC-MS grade water to induce phase separation.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the upper organic layer (approximately 600 µL) and transfer it to a new 1.5 mL microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v). Vortex for 20 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to an autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % B
    0.0 40
    2.0 43
    2.1 50
    12.0 54
    12.1 70
    18.0 99

    | 20.0 | 40 |

Mass Spectrometry:

  • System: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions for a selection of representative triglycerides and this compound are listed below. The precursor ion corresponds to the [M+NH4]+ adduct. The product ion is derived from the neutral loss of one of the fatty acyl chains plus ammonia.

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)
This compound (ISTD) 908.9608.68045
TG 16:0/18:1/18:2878.8603.58045
TG 16:0/16:0/18:1856.8581.58045
TG 18:1/18:1/18:2902.8621.58045
TG 18:0/18:1/18:1904.8623.58045

(DP = Declustering Potential, CE = Collision Energy)

Method Performance Characteristics

The following tables present representative data for the validation of this analytical method. (Note: This data is for illustrative purposes to demonstrate expected method performance.)

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method was assessed by analyzing a series of calibration standards prepared in a surrogate matrix (e.g., stripped plasma).

Analyte (Triglyceride)Linear Range (ng/mL)LLOQ (ng/mL)
TG 16:0/18:1/18:210 - 5000>0.99510
TG 16:0/16:0/18:110 - 5000>0.99610
TG 18:1/18:1/18:210 - 5000>0.99810
TG 18:0/18:1/18:110 - 5000>0.99710
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Intra-day Precision and Accuracy (n=6)

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
TG 16:0/18:1/18:2Low3098.55.2
Mid300102.13.8
High3000101.52.5
TG 18:1/18:1/18:2Low3097.96.1
Mid300103.24.1
High3000100.82.9

Inter-day Precision and Accuracy (n=18, 3 days)

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
TG 16:0/18:1/18:2Low30101.27.5
Mid300103.85.6
High3000102.34.1
TG 18:1/18:1/18:2Low30100.58.2
Mid300104.56.3
High3000101.94.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the quantification.

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
TG 16:0/18:1/18:2Low92.595.8
High95.197.2
TG 18:1/18:1/18:2Low91.894.5
High94.696.8
This compound (ISTD) Mid93.796.1

Signaling Pathway and Logical Relationships

The use of an internal standard is based on a logical relationship to ensure accurate quantification by compensating for variations in the analytical process.

logic cluster_process Analytical Process cluster_analyte Analyte cluster_is Internal Standard extraction Sample Extraction ionization MS Ionization extraction->ionization detection MS Detection ionization->detection analyte_signal Analyte Signal detection->analyte_signal is_signal IS Signal detection->is_signal endogenous_tg Endogenous Triglyceride endogenous_tg->extraction compensation Compensation analyte_signal->compensation tristearin_d9 This compound (IS) tristearin_d9->extraction is_signal->compensation quantification Accurate Quantification (Analyte Signal / IS Signal) compensation->quantification

Figure 2: Logic of internal standard compensation.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the high-throughput quantification of triglycerides in human plasma. The use of the stable isotope-labeled internal standard, this compound, is essential for correcting analytical variability and ensuring high-quality, reproducible data. The described sample preparation protocol and LC-MS/MS parameters provide excellent sensitivity, specificity, and a wide dynamic range suitable for lipidomic research and clinical studies. The presented method validation data demonstrates that the assay is accurate, precise, and well-suited for the quantitative analysis of a diverse range of triglyceride species in complex biological samples.

References

Protocol for the Quantification of Tristearin in Biological Samples using a Tristearin-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids is essential for understanding metabolic diseases, biomarker discovery, and drug development. Triacylglycerols (TAGs), such as Tristearin, are a major class of lipids involved in energy storage. Their precise measurement in complex biological matrices like plasma or tissue requires a robust analytical method. This application note details a protocol for the quantification of Tristearin using Tristearin-d9 as a stable isotope-labeled internal standard (IS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The stable isotope dilution technique, where a known amount of a deuterated standard is spiked into the sample at the beginning of the workflow, is a gold-standard method.[1][2] This approach effectively corrects for sample loss during extraction and variations in instrument response, ensuring high accuracy and precision.[2]

The method relies on a liquid-liquid extraction to isolate lipids from the biological matrix. The subsequent analysis by LC-MS/MS is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for both the endogenous Tristearin and the this compound internal standard.[1][3]

Experimental Protocols

1. Materials and Reagents

  • Tristearin (Analyte)

  • This compound (Internal Standard)

  • LC-MS Grade Chloroform

  • LC-MS Grade Methanol

  • LC-MS Grade Isopropanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Ammonium Formate or Ammonium Acetate

  • High-purity Nitrogen Gas

  • Glass vials with Teflon-lined caps[4]

  • Analytical balance

  • Pipettes and general laboratory glassware

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

2. Preparation of Standard and Internal Standard (IS) Solutions

Proper storage and handling of deuterated lipid standards are critical for maintaining their integrity. Standards should be stored at -20°C in glass vials with Teflon-lined caps to prevent degradation and contamination.[4] Before opening, allow the container to warm to room temperature to prevent condensation.[4]

  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a 1:1 (v/v) Chloroform:Methanol solution.

    • Vortex until fully dissolved. Store at -20°C.

  • Internal Standard Working Solution (10 µg/mL):

    • Perform a serial dilution of the 1 mg/mL stock solution using a 1:1 (v/v) Chloroform:Methanol solution to achieve a final concentration of 10 µg/mL.

    • This working solution will be used for spiking the samples. Store at -20°C.

  • Analyte Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Tristearin using the same procedure as the internal standard.

  • Calibration Curve Standards:

    • Prepare a series of calibration standards by serially diluting the Tristearin analyte stock solution.

    • These standards should then be spiked with the IS working solution at a constant concentration across all levels.

3. Sample Preparation: Lipid Extraction and Spiking (Folch Method)

This protocol is suitable for plasma or tissue homogenates.

  • Sample Aliquoting: Add 50 µL of plasma or an equivalent amount of tissue homogenate to a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (10 µg/mL) to each sample, calibrator, and quality control (QC) tube.

  • Vortex: Briefly vortex the tubes to ensure the IS is mixed with the sample matrix.

  • Lipid Extraction:

    • Add 1 mL of a 2:1 (v/v) Chloroform:Methanol mixture to each tube.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of water to induce phase separation.

    • Vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Collect Organic Layer: Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a clean glass vial.[1]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a solvent suitable for LC-MS analysis, such as 9:1 (v/v) Isopropanol:Acetonitrile. Vortex to ensure the lipid residue is fully redissolved.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used for lipid separation.[1]

    • Mobile Phase A: Water with 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 10 mM Ammonium Formate.

    • Gradient: A suitable gradient should be developed to ensure the separation of Tristearin from other lipid species.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Adduct Formation: Triglycerides are typically detected as their ammonium adducts ([M+NH₄]⁺).[5][6][7]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The fragmentation of the ammonium adduct precursor ion results in a characteristic neutral loss of a fatty acid chain plus ammonia, yielding a diacylglycerol-like fragment.[4][7]

Data Presentation

Table 1: Calculated MRM Transitions for Tristearin and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z) [M+NH₄-RCOOH-NH₃]⁺
Tristearin (Analyte)C₅₇H₁₁₀O₆891.5[1][2][3][8][9]909.5608.0
This compound (IS)C₅₇H₁₀₁D₉O₆~900.5918.5617.0

Note: Precursor and product ion masses are calculated based on monoisotopic masses and common fragmentation patterns. These should be confirmed and optimized on the specific mass spectrometer being used.

Table 2: Typical Method Performance Characteristics for LC-MS/MS Lipidomics

The following values represent typical performance characteristics for quantitative lipid analysis using stable isotope dilution methods and are provided for guidance. Actual performance must be validated for each specific application.

ParameterTypical ValueReference
Linearity (r²) > 0.99[10]
Limit of Detection (LOD) 0.2 - 330 fmol (on-column)[11]
Limit of Quantification (LOQ) 2.3 - 660 fmol (on-column)[11]
Accuracy (Recovery %) 80 - 120%[5]
Precision (RSD %) < 15%[5]

Mandatory Visualization

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Data Acquisition & Analysis stock_is Prepare 1 mg/mL This compound Stock work_is Prepare 10 µg/mL IS Working Solution stock_is->work_is spike Spike with IS Working Solution work_is->spike stock_analyte Prepare 1 mg/mL Tristearin Stock cal_curve Prepare Calibration Curve Standards stock_analyte->cal_curve cal_curve->spike sample Aliquot Biological Sample (e.g., 50 µL Plasma) sample->spike extract Perform Lipid Extraction (Folch Method) spike->extract dry Evaporate Solvent (Nitrogen Stream) extract->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quant Quantify using Peak Area Ratio (Analyte/IS) lcms->quant

Caption: Workflow for Tristearin quantification.

References

Application Note: Quantitative Analysis of Triglycerides Using Tristearin-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. Accurate quantification of specific triglyceride species in biological matrices is essential for research in various fields, including metabolic diseases, cardiovascular disorders, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and specific quantification of triglycerides. The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. Tristearin-d9, a deuterated form of tristearin, is an ideal internal standard for the quantitative analysis of triglycerides due to its chemical similarity to the analytes of interest and its distinct mass, which allows for its differentiation from endogenous triglycerides.

This application note provides a detailed protocol for the quantitative analysis of triglycerides in human plasma using this compound as an internal standard with a UPLC-MS/MS system.

Principle

The method employs a protein precipitation step to extract lipids from plasma samples, followed by analysis using reverse-phase ultra-performance liquid chromatography (UPLC) coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[1] Triglycerides are separated based on their hydrophobicity. The separated analytes are then ionized, and specific precursor-to-product ion transitions are monitored for both the endogenous triglycerides and the this compound internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of MRM provides high selectivity and sensitivity for the analysis of complex biological samples.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Triglyceride standards (for calibration curve)

  • Human Plasma (K2EDTA)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

Sample Preparation
  • Thaw Samples : Thaw plasma samples and triglyceride standards on ice.

  • Prepare Spiking Solution : Prepare a stock solution of this compound in isopropanol.

  • Protein Precipitation and Lipid Extraction :

    • To 50 µL of plasma, standard, or quality control sample, add 200 µL of isopropanol containing the this compound internal standard.

    • Vortex for 20 seconds to ensure thorough mixing and protein precipitation.

    • Incubate at 4°C for 10 minutes.

    • Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated proteins.

  • Dilution : Transfer the supernatant to a new microcentrifuge tube and dilute with an appropriate volume of methanol/water (1:1, v/v) to bring the analyte concentrations within the calibration range.

  • Transfer : Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (UPLC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 55°C
Gradient Start at 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions

Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 1 for representative transitions

Data Presentation

Table 1: Representative MRM Transitions for Selected Triglycerides and this compound Internal Standard

For MRM of triglycerides, the ammonium adduct ion is often selected as the precursor ion, and the product ion results from the neutral loss of one of the fatty acid chains.[2]

Analyte (Triglyceride)Precursor Ion (Q1) [M+NH₄]⁺Product Ion (Q3) [M+NH₄-RCOOH]⁺Dwell Time (s)Collision Energy (eV)
Tripalmitin (PPP)824.8567.50.0535
Palmitoyl-diolein (POO)878.8601.50.0535
Tristearin (SSS)908.9607.50.0538
Triolein (OOO)902.8621.50.0535
This compound (IS) 917.9 616.5 0.05 38

Table 2: Quantitative Performance Data (Illustrative)

The following table summarizes the typical performance characteristics of the method.

ParameterResult
Linearity (r²) > 0.99 for all analytes
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Visualization

experimental_workflow start Start: Plasma Sample sample_prep Sample Preparation start->sample_prep Thaw protein_precipitation Protein Precipitation (Isopropanol + this compound IS) sample_prep->protein_precipitation Spike with IS centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer dilution Dilution supernatant_transfer->dilution lc_ms_analysis LC-MS/MS Analysis dilution->lc_ms_analysis Inject data_processing Data Processing lc_ms_analysis->data_processing Acquire Data end End: Quantitative Results data_processing->end Quantify

Caption: Experimental workflow for triglyceride quantification.

logical_relationship cluster_sample Sample analyte Endogenous Triglyceride lc_separation LC Separation (by hydrophobicity) analyte->lc_separation is This compound (Internal Standard) is->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_area Peak Area Measurement ms_detection->peak_area ratio Peak Area Ratio (Analyte / IS) peak_area->ratio quantification Concentration Calculation ratio->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Logical relationship for quantification.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific platform for the quantitative analysis of triglycerides in human plasma. The detailed protocol and performance characteristics demonstrate the suitability of this method for high-throughput applications in clinical research and drug development, ensuring accurate and reliable results.

References

Application Note and Protocol for Lipidomics Sample Preparation using Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers. Accurate quantification of lipid species is a significant challenge due to their vast structural diversity and wide dynamic range of concentrations in biological samples. The use of stable isotope-labeled internal standards is a cornerstone of precise and accurate lipid quantification, as they can correct for variability throughout the entire analytical workflow, from sample preparation to mass spectrometric analysis. Tristearin-d9, a deuterated form of the triglyceride Tristearin, serves as an excellent internal standard for the quantification of triacylglycerols (TAGs), a major class of lipids involved in energy storage and metabolism. This application note provides a detailed protocol for the use of this compound in lipidomics sample preparation for the accurate quantification of TAGs in biological matrices.

Principle of the Method

This protocol employs the stable isotope dilution technique for the quantification of triacylglycerols. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process.[1] Being chemically identical to its endogenous, non-labeled counterparts, this compound behaves similarly during extraction, derivatization (if any), and ionization in the mass spectrometer. However, due to its mass difference, it can be distinguished from the endogenous TAGs by the mass spectrometer. By measuring the peak area ratio of the endogenous TAGs to the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during the preparation steps.[1]

Materials and Reagents

  • Solvents: HPLC-grade or LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium acetate, and nitrogen gas (high purity).

  • Internal Standard: this compound.

  • Equipment:

    • Homogenizer (e.g., bead beater, sonicator, or Dounce homogenizer).

    • Centrifuge.

    • Evaporator (e.g., nitrogen evaporator or vacuum concentrator).

    • Vortex mixer.

    • Analytical balance.

    • Micropipettes.

    • Glass vials and tubes.

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Experimental Protocol

Internal Standard Stock Solution Preparation
  • Accurately weigh a known amount of this compound.

  • Dissolve it in an appropriate solvent, such as chloroform or a chloroform:methanol mixture (e.g., 2:1, v/v), to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Store the stock solution at -20°C or -80°C in a tightly sealed glass vial.

  • Prepare working solutions by diluting the stock solution with the same solvent to the desired concentration for spiking into samples.

Sample Preparation and Homogenization
  • For Plasma/Serum Samples:

    • Thaw frozen plasma or serum samples on ice.

    • Vortex the samples to ensure homogeneity.

  • For Tissue Samples:

    • Accurately weigh a piece of frozen tissue (e.g., 10-50 mg).

    • Add an appropriate volume of a cold homogenization solvent (e.g., methanol or phosphate-buffered saline).

    • Homogenize the tissue using a suitable homogenizer until a uniform homogenate is obtained. Keep the sample on ice during homogenization to prevent lipid degradation.

Spiking with Internal Standard
  • To a known volume or weight of the biological sample (e.g., 100 µL of plasma or the tissue homogenate), add a precise volume of the this compound working solution.

  • The amount of internal standard added should be in a similar concentration range as the endogenous TAGs of interest.

  • Vortex the mixture gently to ensure thorough mixing.

Lipid Extraction (Modified Folch Method)
  • To the sample spiked with the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is to add 2 mL of the solvent mixture to 100 µL of a plasma sample.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete extraction of lipids into the organic phase.

  • Add 0.2 volumes of water or a 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Be careful not to disturb the protein interface between the two layers.

Sample Concentration and Reconstitution
  • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a solvent compatible with the LC-MS system, such as isopropanol:acetonitrile:water (2:1:1, v/v/v) or another suitable mobile phase.

  • Vortex the reconstituted sample for 30 seconds to ensure all lipids are redissolved.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of triacylglycerols. These may need to be optimized for your specific instrument and application.

Table 1: Typical LC-MS/MS Parameters for Triacylglycerol Analysis

ParameterTypical Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 50 - 60 °C
Injection Volume 1 - 10 µL
MS System Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS
Precursor Ions [M+NH4]+ adducts of TAGs
Product Ions Neutral loss of fatty acyl chains

Data Analysis

  • Peak Integration: Integrate the peak areas of the endogenous TAGs and the this compound internal standard in the chromatograms.

  • Calibration Curve: Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of the TAGs of interest and a constant concentration of this compound. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantification: Calculate the concentration of the endogenous TAGs in the samples by using the peak area ratios and the regression equation obtained from the calibration curve.

Quantitative Data

The following table summarizes representative method validation parameters for the quantification of triacylglycerols using a deuterated internal standard. These values are indicative and may vary depending on the specific lipid species, matrix, and instrumentation.

Table 2: Representative Method Validation Parameters

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 11.1 µg/mL
Limit of Detection (LOD) 3.3 µg/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Recovery 85 - 115%

Note: The LLOQ and LOD values are for total TG species in human plasma and are provided as a general reference.

Experimental Workflow Diagram

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization (for tissues) Sample->Homogenization Spiking Spiking with This compound Internal Standard Sample->Spiking Homogenization->Spiking Extraction Lipid Extraction (e.g., Modified Folch Method) Spiking->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Collection Collect Organic Layer Phase_Separation->Collection Evaporation Solvent Evaporation (Nitrogen Drying) Collection->Evaporation Reconstitution Reconstitution in LC-MS Compatible Solvent Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Internal Standard Ratio Peak_Integration->Quantification Results Final Results (Concentrations of TAGs) Quantification->Results

Caption: Experimental workflow for lipidomics sample preparation and analysis using this compound.

References

Application Notes and Protocols for Measuring De Novo Lipogenesis with Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to De Novo Lipogenesis (DNL)

De novo lipogenesis (DNL) is the metabolic pathway for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[1][2] This process is crucial for energy storage and the production of structural cellular components. While essential for normal physiology, dysregulated DNL is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity.[3] Consequently, the accurate measurement of DNL rates is critical for understanding disease pathogenesis and for the development of novel therapeutic interventions.

Stable isotope tracers are powerful tools for quantifying metabolic fluxes in vivo. Tristearin-d9, a deuterated form of the saturated triglyceride tristearin, serves as a valuable tracer for measuring DNL. When administered, the deuterated stearate molecules are incorporated into the body's lipid pools, and their enrichment in various tissues and plasma lipid fractions can be quantified by mass spectrometry. This allows for the calculation of the rate of new fatty acid synthesis.

Signaling Pathway of De Novo Lipogenesis

The DNL pathway is a complex and highly regulated process. It begins with the conversion of excess glucose into acetyl-CoA in the cytoplasm. A series of enzymatic reactions then convert acetyl-CoA into fatty acids, which are subsequently esterified to a glycerol backbone to form triglycerides. Key enzymes in this pathway include Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN). The activity of these enzymes is tightly controlled by hormonal and nutritional signals.

DNL_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_regulation Regulation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA_cyto Acetyl-CoA Pyruvate->AcetylCoA_cyto Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN Triglycerides Triglycerides FattyAcids->Triglycerides AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito PDH Citrate Citrate AcetylCoA_mito->Citrate TCA Cycle Citrate->AcetylCoA_cyto ACL Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c + Glucagon Glucagon ACC ACC Glucagon->ACC - SREBP1c->ACC + FASN FASN SREBP1c->FASN +

Caption: Signaling pathway of de novo lipogenesis.

Experimental Workflow for DNL Measurement

The general workflow for measuring DNL using this compound involves the administration of the tracer, followed by the collection of biological samples and subsequent analysis by mass spectrometry.

DNL_Workflow TracerAdmin This compound Administration (Oral Gavage or Dietary) BloodCollection Blood Sample Collection (Time Course) TracerAdmin->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation LipidExtraction Total Lipid Extraction (e.g., Folch Method) PlasmaSeparation->LipidExtraction TG_Isolation Triglyceride Isolation (TLC or SPE) LipidExtraction->TG_Isolation Hydrolysis Hydrolysis to Fatty Acids TG_Isolation->Hydrolysis FAME_Derivatization Derivatization to FAMEs Hydrolysis->FAME_Derivatization MS_Analysis GC/MS or LC/MS Analysis FAME_Derivatization->MS_Analysis DataAnalysis Data Analysis and DNL Calculation MS_Analysis->DataAnalysis

Caption: Experimental workflow for DNL measurement.

Quantitative Data from DNL Studies Using Deuterated Tracers

The following tables summarize representative quantitative data from studies that have used deuterated tracers (primarily deuterium oxide) to measure DNL rates in humans and animal models. These values can serve as a reference for expected DNL rates under various physiological and pathological conditions.

Table 1: De Novo Lipogenesis Rates in Humans

ConditionDNL Rate (% contribution to VLDL-TG)Tracer UsedReference
Healthy, fasting2 - 10%D₂O[3]
Healthy, fed (high carbohydrate)10 - 35%D₂O[2]
Obese15 - 25%D₂O[3]
Non-alcoholic fatty liver disease (NAFLD)20 - 40%D₂O[3]

Table 2: De Novo Lipogenesis Rates in Animal Models (Rodents)

ModelConditionDNL Rate (% contribution to liver TG)Tracer UsedReference
C57BL/6J MiceChow diet~5%D₂O[2]
C57BL/6J MiceHigh-fructose diet15 - 25%D₂O[2]
ob/ob MiceStandard diet30 - 50%D₂O[2]
SREBP-1c Transgenic MiceStandard diet> 50%D₂O[2]

Experimental Protocols

Protocol 1: In Vivo DNL Measurement in Mice using this compound

Objective: To quantify the rate of de novo lipogenesis in mice by measuring the incorporation of orally administered this compound into plasma triglycerides.

Materials:

  • This compound

  • Corn oil (or other suitable vehicle)

  • C57BL/6J mice (or other appropriate strain)

  • Gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Chloroform

  • Methanol

  • Saline (0.9% NaCl)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and solvents (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Iodine vapor or other visualization agent

  • Boron trifluoride-methanol (BF₃-methanol)

  • Hexane

  • Gas chromatograph-mass spectrometer (GC/MS)

Procedure:

  • Tracer Preparation and Administration:

    • Prepare a homogenous suspension of this compound in corn oil at a desired concentration (e.g., 100 mg/mL).

    • Administer the this compound suspension to mice via oral gavage at a dose of 1 g/kg body weight.

  • Blood Collection:

    • Collect blood samples (~50-100 µL) from the tail vein or retro-orbital sinus at various time points post-gavage (e.g., 0, 2, 4, 8, 24 hours).

    • Collect blood into heparinized tubes and immediately place on ice.

  • Plasma Separation:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.

    • Carefully collect the plasma supernatant and store at -80°C until analysis.

  • Lipid Extraction:

    • Perform a Folch extraction on the plasma samples. Briefly, add 20 volumes of chloroform:methanol (2:1 v/v) to the plasma sample.

    • Vortex thoroughly and incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.9% saline, vortex again, and centrifuge at 1000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Triglyceride Isolation:

    • Spot the lipid extract onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a hexane:diethyl ether:acetic acid (80:20:1 v/v/v) solvent system.

    • Visualize the lipid spots using iodine vapor. The triglyceride band will be the least polar major lipid class.

    • Scrape the silica corresponding to the triglyceride band into a glass tube.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Add 1 mL of 14% BF₃-methanol to the silica scrapings.

    • Heat at 100°C for 30 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC/MS Analysis:

    • Analyze the FAMEs by GC/MS. Use a suitable GC column for fatty acid analysis (e.g., a polar capillary column).

    • Set the mass spectrometer to monitor for the molecular ions of unlabeled stearate methyl ester and stearate-d9 methyl ester.

  • Data Analysis:

    • Calculate the enrichment of stearate-d9 in the plasma triglyceride pool at each time point.

    • The fractional synthesis rate (FSR) of triglycerides can be calculated using the precursor-product relationship, where the enrichment of the precursor (this compound in the diet/gavage) and the product (stearate-d9 in plasma TG) are measured over time.

Protocol 2: Plasma Sample Preparation for LC/MS Analysis of Deuterated Triglycerides

Objective: To prepare plasma samples for the analysis of intact deuterated triglycerides using liquid chromatography-mass spectrometry (LC/MS).

Materials:

  • Plasma samples

  • Isopropanol

  • Acetonitrile

  • Methanol

  • Formic acid

  • Ammonium formate

  • Internal standard (e.g., a non-endogenous triglyceride)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC/MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

Procedure:

  • Protein Precipitation and Lipid Extraction:

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of cold isopropanol containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Dilution:

    • Carefully transfer the supernatant to a new tube.

    • Dilute the extract with an appropriate solvent (e.g., acetonitrile:isopropanol, 1:1 v/v) to a final volume suitable for LC/MS analysis.

  • LC/MS Analysis:

    • Inject the prepared sample onto the LC/MS system.

    • Use a C18 or C30 reverse-phase column for the separation of triglycerides.

    • The mobile phase can consist of a gradient of acetonitrile/water and isopropanol/acetonitrile, both containing ammonium formate and formic acid to enhance ionization.

    • Set the mass spectrometer to acquire data in positive ion mode, monitoring for the [M+NH₄]⁺ adducts of both unlabeled and deuterated tristearin.

  • Data Analysis:

    • Integrate the peak areas for the unlabeled and d9-labeled tristearin.

    • Calculate the isotopic enrichment of tristearin in the plasma.

    • The rate of appearance of the deuterated tracer in the plasma can be used to model triglyceride turnover and DNL contribution.

Conclusion

Measuring de novo lipogenesis with stable isotope tracers like this compound provides invaluable insights into metabolic regulation in health and disease. The protocols outlined here, based on established methodologies, offer a robust framework for researchers to quantify DNL rates in preclinical and clinical settings. The provided quantitative data and pathway diagrams serve as a comprehensive resource for designing and interpreting these critical metabolic studies. The continued application of these techniques will undoubtedly advance our understanding of metabolic diseases and aid in the development of targeted therapies.

References

Application Note: Absolute Quantification of Triglycerides in Human Plasma Using Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the absolute quantification of triglycerides (TGs) in human plasma using Tristearin-d9 as an internal standard. The protocol employs a liquid-liquid extraction procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations during sample preparation and ionization suppression in the mass spectrometer, thereby enabling accurate and precise quantification.[1][2][3] This method is suitable for researchers in clinical diagnostics, drug development, and metabolic studies who require accurate measurement of triglyceride levels.

Introduction

Triglycerides are a major class of lipids that play a central role in energy metabolism.[4] Abnormal levels of triglycerides in plasma are associated with various metabolic disorders, including cardiovascular disease, obesity, and diabetes.[5] Therefore, the accurate quantification of triglycerides is of significant interest in both clinical and research settings.

Mass spectrometry-based lipidomics has emerged as a powerful tool for the comprehensive analysis of lipids.[6][7] For absolute quantification, the use of a stable isotope-labeled internal standard is the gold standard.[1][3] this compound, a deuterated form of the triglyceride Tristearin (18:0/18:0/18:0), serves as an ideal internal standard for the quantification of a broad range of triglyceride species. Its chemical and physical properties are nearly identical to those of endogenous triglycerides, ensuring similar extraction efficiency and ionization response, while its mass difference allows for its distinct detection by the mass spectrometer.

This application note provides a step-by-step protocol for the extraction of lipids from plasma, the use of this compound as an internal standard, and the subsequent analysis by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Human plasma (EDTA-anticoagulated)

  • This compound (Internal Standard)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Glass autosampler vials with inserts

Equipment
  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Liquid Chromatography system (e.g., Agilent 1290 Infinity LC)

  • Tandem Mass Spectrometer (e.g., Agilent 6495 Triple Quadrupole LC/MS)

  • Analytical balance

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is based on the widely used Bligh and Dyer method for lipid extraction.[8]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking:

    • Prepare a stock solution of this compound in chloroform at a concentration of 1 mg/mL.

    • Add 10 µL of the this compound stock solution to a 1.5 mL microcentrifuge tube.

    • Add 100 µL of plasma sample to the same tube.

  • Lipid Extraction:

    • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the tube.

    • Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of ultrapure water and vortex for 30 seconds to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Lipid Collection:

    • Carefully aspirate the lower organic layer using a glass syringe and transfer it to a clean 1.5 mL microcentrifuge tube.

  • Solvent Evaporation:

    • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v).

    • Vortex for 1 minute and transfer the solution to an autosampler vial with an insert for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

    • Gradient:

      Time (min) % B
      0 32
      1.5 45
      5 52
      8 58
      11 66
      14 70
      18 75
      21 97
      25 97
      25.1 32

      | 30 | 32 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 55°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Gas Temperature: 200°C

    • Gas Flow: 14 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Protocol 3: Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a non-deuterated triglyceride standard (e.g., Tristearin) into a lipid-stripped plasma matrix, along with a constant concentration of the this compound internal standard.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the target triglyceride analytes and the this compound internal standard. For triglycerides, [M+NH4]+ adducts are commonly used as precursor ions, and the product ions correspond to the neutral loss of one of the fatty acyl chains.[4]

  • Data Analysis:

    • Integrate the peak areas for each triglyceride analyte and the internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

    • Determine the concentration of the triglyceride analytes in the plasma samples by interpolating their response ratios on the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for a selection of triglycerides in a human plasma sample.

Triglyceride SpeciesRetention Time (min)MRM Transition (m/z)Concentration (µg/mL)%RSD (n=3)
This compound (IS) 18.5901.9 -> 608.6--
TG(50:1) 16.8852.8 -> 577.525.44.2
TG(52:2) 17.5878.8 -> 603.548.13.8
TG(54:3) 18.2904.8 -> 629.532.75.1
Tristearin (TG 54:0) 18.5892.9 -> 607.615.24.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) spike Spike with This compound (IS) plasma->spike extract Liquid-Liquid Extraction (Chloroform/Methanol) spike->extract dry Dry Down (Nitrogen Evaporation) extract->dry reconstitute Reconstitute in IPA:ACN (1:1) dry->reconstitute lcms LC-MS/MS Analysis (C18, MRM) reconstitute->lcms data Data Processing lcms->data quant Absolute Quantification data->quant

Caption: Experimental workflow for triglyceride quantification.

quantification_logic cluster_measurement Mass Spectrometry Measurement cluster_calculation Calculation analyte_peak Analyte Peak Area ratio Response Ratio = Analyte Area / IS Area analyte_peak->ratio is_peak Internal Standard (this compound) Peak Area is_peak->ratio cal_curve Calibration Curve (Response Ratio vs. Conc.) ratio->cal_curve final_conc Final Analyte Concentration cal_curve->final_conc

References

Application Notes and Protocols for Lipid Extraction Methods Compatible with Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids is paramount in various fields of research, including drug development, where understanding lipid metabolism and its alterations is crucial. Tristearin-d9, a deuterated triglyceride, serves as an excellent internal standard for the mass spectrometry-based quantification of triglycerides due to its chemical similarity to endogenous lipids and its distinct mass. The choice of lipid extraction method is a critical step that can significantly impact the recovery and stability of both the analytes of interest and the internal standard.

This document provides detailed application notes and protocols for three widely used lipid extraction methods—Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE)—and discusses their compatibility with this compound. The information presented here is intended to guide researchers in selecting and implementing the most suitable method for their specific application, ensuring high-quality and reliable quantitative lipidomic data.

Method Selection and Compatibility with this compound

The selection of an appropriate lipid extraction method depends on several factors, including the sample matrix, the target lipid classes, and the downstream analytical technique. For quantitative studies utilizing this compound as an internal standard, it is crucial that the chosen method ensures high recovery of triglycerides and maintains the isotopic stability of the deuterated standard.

This compound Stability: Tristearin is a saturated triglyceride, and the deuterium atoms in this compound are located on the fatty acid chains. The carbon-deuterium (C-D) bonds in saturated alkyl chains are generally stable under the conditions of the Folch, Bligh-Dyer, and MTBE extraction methods. These methods primarily involve organic solvents and aqueous solutions at neutral or near-neutral pH and are performed at room temperature or on ice. Such conditions are not harsh enough to induce significant hydrogen-deuterium (H/D) exchange on a non-activated C-H bond. While acidic or basic conditions can promote H/D exchange at positions alpha to a carbonyl group, the deuterium labels in this compound are typically distributed along the fatty acid backbone and not limited to the alpha position, minimizing the risk of significant isotopic dilution.

Method Comparison:

FeatureFolch MethodBligh-Dyer MethodMTBE (Matyash) Method
Principle Biphasic liquid-liquid extraction using chloroform and methanol.A modified, less solvent-intensive version of the Folch method.Biphasic liquid-liquid extraction using the less toxic methyl-tert-butyl ether.
Advantages Considered a "gold standard" with high recovery for a broad range of lipids.[1]Faster than the Folch method due to lower solvent volumes.Uses a less toxic solvent; the upper organic phase is easier to collect.[2]
Disadvantages Uses large volumes of chloroform, a toxic solvent.[2] The lower organic phase can be difficult to collect without contamination.May have lower recovery for high-fat samples compared to the Folch method.May have slightly lower recovery for some polar lipids compared to chloroform-based methods.
Triglyceride Recovery ExcellentGood to ExcellentGood to Excellent[2]
Compatibility with this compound HighHighHigh

Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be required for specific sample types and volumes. It is recommended to perform a validation of the chosen method to determine the recovery and reproducibility for the specific lipids of interest in your matrix.[3][4]

Protocol 1: Folch Lipid Extraction

This method is highly efficient for the extraction of a broad range of lipids, including triglycerides.[1]

Materials:

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • 0.9% NaCl solution (or 0.74% KCl)

  • This compound internal standard solution (of known concentration in a suitable solvent)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen or argon gas evaporator

Procedure:

  • Sample Preparation: Homogenize tissue samples or aliquot liquid samples into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample.

  • Solvent Addition: Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., for 100 µL of sample, add 2 mL of the solvent mixture).

  • Extraction: Vortex the mixture vigorously for 1-2 minutes and then agitate on a shaker at room temperature for 20-30 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent mixture). Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or argon gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol, chloroform:methanol 1:1).

Protocol 2: Bligh-Dyer Lipid Extraction

This method is a modification of the Folch method that uses a lower solvent-to-sample ratio, making it faster.[1]

Materials:

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Deionized water

  • This compound internal standard solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen or argon gas evaporator

Procedure:

  • Sample Preparation: Place the sample (containing no more than 80% water) in a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Monophasic Mixture Formation: Add chloroform and methanol to the sample to achieve a final single-phase solvent ratio of 1:2:0.8 (v/v/v) chloroform:methanol:water (including the water in the sample). For example, to 100 µL of aqueous sample, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Extraction: Vortex the mixture for 1-2 minutes.

  • Phase Separation: Add 125 µL of chloroform and 125 µL of deionized water to induce phase separation, achieving a final ratio of 2:2:1.8 (v/v/v) chloroform:methanol:water. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes.

  • Collection of Organic Phase: Collect the lower chloroform phase.

  • Drying: Evaporate the solvent under a stream of nitrogen or argon.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Lipid Extraction (Matyash Method)

This method offers a safer alternative to chloroform-based extractions and simplifies the collection of the lipid-containing phase.[2]

Materials:

  • Methyl-tert-butyl ether (MTBE)

  • Methanol (MeOH)

  • Deionized water

  • This compound internal standard solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen or argon gas evaporator

Procedure:

  • Sample Preparation: Aliquot the sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Solvent Addition: Add methanol to the sample. For every 100 µL of aqueous sample, add 1.5 mL of methanol.

  • MTBE Addition: Add 5 mL of MTBE for every 1.5 mL of methanol added.

  • Extraction: Vortex for 1 minute and then shake for 15-20 minutes at room temperature.

  • Phase Separation: Add 1.25 mL of deionized water. Vortex for 30 seconds and centrifuge at 1,000 x g for 10 minutes.

  • Collection of Organic Phase: Collect the upper MTBE phase. The upper layer contains the lipids, which simplifies collection and minimizes dripping losses.[2]

  • Drying: Evaporate the solvent under a stream of nitrogen or argon.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis.

Data Presentation

The recovery of this compound should be monitored to assess the efficiency of the extraction method. The following table provides a template for summarizing quantitative data on the recovery of the internal standard.

Extraction MethodSample MatrixSpiked Amount of this compound (ng)Recovered Amount of this compound (ng)Recovery (%)RSD (%) (n=3)
FolchPlasma10095.295.23.1
Bligh-DyerCell Lysate10092.892.84.5
MTBETissue Homogenate10094.194.13.8

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions and sample matrix. A study comparing MTBE and Folch methods showed similar recoveries for most major lipid classes, ranging from 90-98%.[2]

Visualization of Experimental Workflow

A generalized workflow for lipid extraction using an internal standard is depicted below.

Lipid_Extraction_Workflow General Lipid Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization (for tissues) ISTD_Spike Spike with this compound Sample->ISTD_Spike Homogenization->ISTD_Spike Solvent_Addition Add Extraction Solvents (e.g., Folch, Bligh-Dyer, MTBE) ISTD_Spike->Solvent_Addition Vortex_Shake Vortex / Shake Solvent_Addition->Vortex_Shake Phase_Separation Induce Phase Separation Vortex_Shake->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Collect_Organic_Phase Collect Organic Phase Centrifugation->Collect_Organic_Phase Dry_Down Dry Under N2/Ar Collect_Organic_Phase->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: General workflow for lipid extraction using an internal standard.

Signaling Pathway Example (Illustrative)

While lipid extraction methods themselves are not signaling pathways, the extracted lipids are often key players in various cellular signaling cascades. Below is an example of a simplified signaling pathway involving triglycerides for illustrative purposes.

Signaling_Pathway Simplified Triglyceride Metabolism Pathway cluster_input Inputs cluster_synthesis Synthesis cluster_storage_breakdown Storage & Breakdown cluster_output Outputs Fatty Acids Fatty Acids Acyl-CoA Synthesis Acyl-CoA Synthesis Fatty Acids->Acyl-CoA Synthesis Glycerol-3-Phosphate Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol-3-Phosphate->LPA Acyl-CoA Synthesis->LPA PA Phosphatidic Acid Acyl-CoA Synthesis->PA TG Triglyceride Acyl-CoA Synthesis->TG LPA->PA DAG Diacylglycerol PA->DAG DAG->TG Lipid Droplet Lipid Droplet TG->Lipid Droplet Lipolysis Lipolysis Lipid Droplet->Lipolysis Free Fatty Acids Free Fatty Acids Lipolysis->Free Fatty Acids Glycerol Glycerol Lipolysis->Glycerol

Caption: A simplified overview of triglyceride synthesis and breakdown.

Conclusion

The Folch, Bligh-Dyer, and MTBE lipid extraction methods are all compatible with the use of this compound as an internal standard for the quantification of triglycerides. The choice of method will depend on the specific requirements of the study, including sample type, desired throughput, and safety considerations. The MTBE method is a highly recommended alternative to the traditional chloroform-based methods due to its reduced toxicity and ease of use. For all methods, it is crucial to spike the internal standard at the beginning of the extraction process to account for any lipid loss during sample preparation. Proper validation of the chosen method is essential to ensure accurate and reproducible quantitative results in lipidomic analyses.

References

Application Note: Quantitative Analysis of Lipids Using a Tristearin-d9 Calibration Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is crucial for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for lipidomics due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is essential for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of quantitative data.[1]

This application note provides a detailed protocol for the quantification of triglycerides (TGs) in biological samples, such as plasma, using Tristearin-d9 as an internal standard. This compound is a deuterated form of tristearin, a common saturated triglyceride, making it an excellent internal standard for the quantification of various TG species.

Principle

The fundamental principle of this method relies on the addition of a known amount of this compound to each sample prior to lipid extraction.[2] Since this compound is chemically identical to its endogenous counterpart but isotopically distinct, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. A calibration curve is generated by plotting the ratio of the peak area of a non-endogenous triglyceride standard to the peak area of this compound against the known concentrations of the standard. This curve is then used to determine the concentration of endogenous triglycerides in the biological samples.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of lipids using a this compound calibration curve is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cluster_standards Standard Preparation Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Lipid Extraction (e.g., LLE) Spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC_Separation LC Separation (Reversed-Phase) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Endogenous Lipids Calibration_Curve->Quantification Stock_Solutions Prepare Stock Solutions Serial_Dilutions Create Serial Dilutions Spike_Standards Spike with This compound (IS) Spike_Standards->LC_Separation calibration_curve_logic cluster_input Input Data cluster_calculation Calculation cluster_output Output Analyte_Peak_Area Analyte Peak Area Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Peak_Area->Peak_Area_Ratio IS_Peak_Area IS (this compound) Peak Area IS_Peak_Area->Peak_Area_Ratio Analyte_Concentration Known Analyte Concentration Plot_Data Plot Ratio vs. Concentration Analyte_Concentration->Plot_Data Peak_Area_Ratio->Plot_Data Linear_Regression Perform Linear Regression (y = mx + c) Plot_Data->Linear_Regression Calibration_Curve Calibration Curve Linear_Regression->Calibration_Curve

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tristearin-d9 for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Tristearin-d9 concentration in mass spectrometry-based lipidomics. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible quantification of triglycerides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Tristearin, a triglyceride composed of three stearic acid molecules. In mass spectrometry, it serves as an ideal internal standard for the quantification of triglycerides. Stable isotope-labeled standards like this compound are considered the 'gold standard' because they share nearly identical chemical and physical properties with their endogenous, non-labeled counterparts. This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, effectively correcting for variations in the analytical process.

Q2: What are the key MRM transitions for this compound in positive ion mode?

In positive ion electrospray ionization (ESI), triglycerides like Tristearin typically form an ammonium adduct [M+NH4]+. The fragmentation of this precursor ion in the collision cell results in the neutral loss of one of the fatty acid chains along with the ammonia, producing a diglyceride-like fragment ion.

For this compound (glyceryl-d5, stearic acid-d35 x3), the theoretical masses would be significantly different from the unlabeled version. However, a common commercially available form is Tripalmitin-d62 or similar, used as a proxy. For unlabeled Tristearin (C57H110O6, MW: 891.5), the transitions would be:

  • Precursor Ion ([M+NH4]+): m/z 909.9

  • Product Ion (Loss of one stearic acid + NH3): m/z 607.6

It is crucial to optimize these transitions on your specific instrument by infusing a dilute solution of this compound and performing a product ion scan to identify the most intense and stable fragment ions.

Q3: What is a good starting concentration for this compound?

The optimal concentration is highly dependent on the sample matrix, instrument sensitivity, and the expected concentration of endogenous triglycerides. A common practice is to select an internal standard concentration that yields a signal intensity in the mid-range of the calibration curve for the analytes of interest.[1]

Sample TypeTypical Starting Concentration Range (Spiked in Sample)Notes
Plasma / Serum10 - 100 µg/mLPlasma has high concentrations of endogenous triglycerides; a higher IS concentration may be needed.
Tissue Homogenate5 - 50 µg/mLDependent on tissue type and lipid content.
Cell Lysate1 - 20 µg/mLLower lipid content compared to plasma or adipose tissue.

Important: This table provides general starting points. It is mandatory to perform a concentration optimization experiment for your specific application.

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound

If you are observing a weak or absent signal for your this compound internal standard, it can be difficult to proceed with quantification. This issue can stem from several areas in your workflow.

G A Problem: Poor or No This compound Signal B Is the signal completely absent? A->B C Check MS Instrument Settings: - Correct MRM transition? - Source parameters optimized? - Is the instrument tuned? B->C Yes D Investigate Sample Preparation: - Was IS added correctly? - Degradation during storage/handling? - Inefficient extraction? B->D No E Evaluate IS Concentration: - Is the concentration too low for your instrument's sensitivity? D->E F Check LC Method: - Poor peak shape? - IS not eluting properly? E->F G Investigate Matrix Effects: - Severe ion suppression? F->G G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution (e.g., 1 mg/mL) B Create a Dilution Series (e.g., 1, 5, 10, 50, 100 µg/mL) A->B C Spike Dilution Series into Representative Blank Matrix B->C D Perform Sample Extraction C->D E Analyze by LC-MS/MS D->E F Plot IS Peak Area vs. Concentration E->F G Evaluate Signal-to-Noise (S/N) and Peak Shape F->G H Select Optimal Concentration: Strong Signal, No Saturation, Good Peak Shape G->H

References

Technical Support Center: Addressing Matrix Effects in Lipid Analysis with Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tristearin-d9 to mitigate matrix effects in lipid analysis. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure accurate and reproducible results in your lipidomics studies.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS lipid analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2] The matrix itself consists of all components within a sample, such as proteins, salts, and other endogenous molecules, apart from the analyte of interest.[3]

Q2: Why are phospholipids a major cause of matrix effects in lipid analysis?

A2: Phospholipids are a primary contributor to matrix effects, particularly in electrospray ionization (ESI), for several reasons.[1][2] They are major components of cell membranes and are therefore abundant in biological samples.[2] During common sample preparation methods like protein precipitation, phospholipids often co-extract with the analytes of interest and can co-elute during chromatographic separation, leading to ion suppression.[2]

Q3: How does this compound help in addressing matrix effects?

A3: this compound is a stable isotope-labeled (SIL) internal standard. A SIL internal standard is chemically and structurally almost identical to the analyte of interest (in this case, triglycerides).[3] By adding a known quantity of this compound to samples at the beginning of the sample preparation process, it experiences similar extraction inefficiencies and ionization suppression or enhancement as the endogenous triglycerides.[4] By measuring the ratio of the endogenous analyte to the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss or matrix effects occur.[4]

Q4: When should I add the this compound internal standard to my samples?

A4: The internal standard should be added at the earliest stage of the sample preparation process.[4] This ensures that it is subjected to all the same experimental variations as the analyte, including extraction, derivatization, and analysis, allowing for the most accurate correction.[4]

Q5: Can I use a single internal standard for all lipids in my analysis?

A5: While a single internal standard per lipid class is a common strategy, it may not account for the structural diversity within that class.[5][6] For the most accurate quantification, it is recommended to use an internal standard that is structurally as similar as possible to the analyte being quantified.[7] this compound is specifically suited for the quantification of triglycerides.

Troubleshooting Guide

Q: My signal intensity for triglycerides is low and inconsistent across replicates. Could this be a matrix effect, and what are the initial troubleshooting steps?

A: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Here are some immediate steps you can take:

  • Sample Dilution: A straightforward first step is to dilute your sample. This can lower the concentration of interfering matrix components. However, ensure that your analyte concentration remains above the instrument's limit of detection.[1]

  • Optimize Chromatography: Modifying your chromatographic method can improve the separation of your target lipids from matrix components.[1] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different type of chromatography column.[1]

  • Review Sample Preparation: Ensure your sample cleanup procedure is effective at removing major interferences like phospholipids. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective than simple protein precipitation.[7]

Q: I am using this compound, but my results are still not reproducible. What could be the issue?

A: Even with a stable isotope-labeled internal standard, issues can arise. Consider the following:

  • Inconsistent Internal Standard Spiking: Ensure that the internal standard is added precisely and consistently to every sample, calibrant, and quality control. Inaccurate or inconsistent spiking will lead to erroneous quantification.

  • Differential Matrix Effects: In some cases, a slight chromatographic separation between the analyte and the deuterated internal standard (the "deuterium isotope effect") can occur.[3] If they do not co-elute perfectly, they might be affected differently by highly localized matrix effects in the chromatogram. A post-column infusion experiment can help identify these suppressive zones.[3]

  • Suboptimal Ion Source Conditions: The parameters of your mass spectrometer's ion source, such as gas flows, temperature, and spray voltage, may not be optimized to handle the matrix load of your samples.[3] Re-optimization of these parameters may be necessary.

Q: How can I quantitatively assess the extent of matrix effects in my samples?

A: A post-extraction spike experiment is a quantitative method to determine the magnitude of matrix effects.[1] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent.[1] The percentage difference in the signal indicates the level of ion suppression or enhancement.[1]

Quantitative Data on Matrix Effect Correction

The following table provides representative data illustrating the effectiveness of using this compound to correct for matrix effects in the quantification of Tristearin in a complex biological matrix.

Sample TypeEndogenous Tristearin Peak Area (uncorrected)This compound Peak AreaCalculated Concentration (without IS correction) (µg/mL)Peak Area Ratio (Tristearin / this compound)Calculated Concentration (with IS correction) (µg/mL)
Neat Standard 1,250,0001,300,00010.0 (Reference)0.9610.0 (Reference)
Plasma Sample 1 (High Matrix Effect) 650,000680,0005.20.959.9
Plasma Sample 2 (Low Matrix Effect) 1,100,0001,150,0008.80.9610.0

This table presents illustrative data based on the established principles of internal standard correction for matrix effects. The uncorrected peak areas in the plasma samples show significant suppression, leading to inaccurate quantification. The use of the this compound internal standard and the calculation based on the peak area ratio provides a consistent and accurate concentration measurement, compensating for the variable matrix effects between samples.

Experimental Protocols

Protocol for Triglyceride Analysis in Plasma using this compound Internal Standard

This protocol outlines a typical workflow for the extraction and analysis of triglycerides from plasma samples using a deuterated internal standard.

1. Materials and Reagents

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • Plasma samples, calibration standards, and quality control samples

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Spike each sample with 10 µL of the this compound internal standard solution.

  • Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (the organic layer containing the lipids) to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of a 9:1 (v/v) mixture of methanol:toluene or another solvent compatible with your LC system.

3. LC-MS/MS Analysis

  • LC System: A reverse-phase C18 column is typically used for the separation of triglycerides.

  • Mobile Phase A: Water with 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 10 mM ammonium formate.

  • Gradient: A suitable gradient should be developed to separate the triglycerides of interest.

  • Mass Spectrometer: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Use electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Set up specific precursor-to-product ion transitions for each target triglyceride and for this compound. For triglycerides, the ammonium adduct is often used as the precursor ion.

4. Quantification

  • Generate a calibration curve by plotting the peak area ratio of the non-labeled triglyceride standard to the this compound internal standard against the concentration of the calibrants.

  • Calculate the concentration of triglycerides in the unknown samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Plasma Sample spike Spike with this compound sample->spike extract Lipid Extraction (e.g., Chloroform/Methanol) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Calibration Curve ratio->curve concentration Determine Analyte Concentration curve->concentration

Caption: Experimental workflow for lipid analysis using an internal standard.

matrix_effect_correction cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard A Analyte Signal ME1 Matrix Effect (Ion Suppression) A->ME1 Observed1 Observed Signal (Inaccurate) ME1->Observed1 B_analyte Analyte Signal ME2 Matrix Effect (Ion Suppression) B_analyte->ME2 B_is IS Signal (Known Amount) B_is->ME2 Ratio Ratio (Analyte/IS) Remains Constant ME2->Ratio Corrected Accurate Quantification Ratio->Corrected

Caption: Principle of internal standard correction for matrix effects.

References

troubleshooting poor recovery of Tristearin-d9 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the extraction and recovery of Tristearin-d9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Tristearin, a triglyceride composed of three stearic acid molecules and a glycerol backbone. In mass spectrometry-based applications, it serves as an excellent internal standard for the quantification of endogenous Tristearin. Its key advantages are:

  • Similar Physicochemical Properties: It behaves nearly identically to its non-deuterated counterpart during extraction and chromatographic separation.

  • Mass Shift: The deuterium labels provide a distinct mass difference, allowing it to be differentiated from the endogenous analyte by the mass spectrometer.

  • Correction for Variability: It helps to correct for variations in extraction efficiency, sample handling, and instrument response.

Q2: What are the key physicochemical properties of this compound I should be aware of?

This compound shares the same fundamental properties as Tristearin. It is a large, non-polar, hydrophobic molecule.[1] Key properties include:

  • Appearance: White, odorless powder.[2][3]

  • Solubility: It is insoluble in water and has limited solubility in polar solvents like methanol and ethanol.[2][4] It is soluble in non-polar organic solvents such as chloroform, benzene, and hot ethanol.[2][5]

  • Melting Point: Approximately 72°C.[1]

Understanding these properties is crucial for selecting appropriate extraction solvents.

Q3: What are the most common causes of poor recovery for this compound?

Poor recovery of this compound can be attributed to several factors:

  • Suboptimal Extraction Solvent: Using a solvent with inappropriate polarity is a primary cause of inefficient extraction.

  • Matrix Effects: Co-extracted lipids, phospholipids, and other matrix components can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[6][7][8]

  • Incomplete Phase Separation (LLE): In liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to loss of the analyte.

  • Improper SPE Cartridge Selection and Use: For solid-phase extraction, using the wrong sorbent material or an inadequate elution solvent will result in poor recovery.

  • Analyte Adsorption: Due to its hydrophobic nature, this compound may adsorb to plasticware, such as pipette tips and microcentrifuge tubes.

  • Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) can potentially lead to degradation.[9]

Troubleshooting Guides

Guide 1: Low Recovery in Liquid-Liquid Extraction (LLE)

This guide provides a systematic approach to diagnosing and resolving poor recovery of this compound in LLE protocols.

Potential Cause Troubleshooting Step Explanation
Inappropriate Solvent System 1. Assess Solvent Polarity: this compound is highly non-polar. Ensure your extraction solvent is sufficiently non-polar (e.g., chloroform, methyl-tert-butyl ether (MTBE), hexane). A common and effective LLE method is the Folch extraction, which uses a chloroform:methanol mixture.[10] 2. Modify Solvent Ratios: For plasma samples, a single-phase extraction using a mixture of 1-butanol/methanol/chloroform can improve the recovery of highly lipophilic species like triglycerides.[11]The principle of "like dissolves like" is paramount. A non-polar analyte requires a non-polar solvent for efficient extraction.
Poor Phase Separation 1. Increase Centrifugation Time/Speed: Ensure complete separation of the aqueous and organic layers. 2. Salting Out: Add a salt (e.g., sodium sulfate, ammonium acetate) to the aqueous phase to increase its polarity and force the non-polar this compound into the organic layer.[12][13]Incomplete separation leads to the loss of the organic phase containing the analyte. Salting out enhances the partitioning of the analyte into the organic phase.
Emulsion Formation 1. Gentle Mixing: Instead of vigorous vortexing, use gentle inversion to mix the phases. 2. Break the Emulsion: If an emulsion forms, try adding a small amount of a different organic solvent or salt, or use a brief, low-speed centrifugation.Emulsions trap the analyte at the interface between the two layers, preventing its complete transfer to the organic phase.
Analyte Adsorption to Plastics 1. Use Low-Binding Tubes: Utilize polypropylene tubes that are specifically designed for low analyte binding. 2. Solvent Rinsing: After transferring the organic layer, rinse the original extraction tube with a small volume of fresh extraction solvent and combine it with the initial extract.The hydrophobicity of this compound can cause it to adhere to the surface of standard plasticware.
Guide 2: Low Recovery in Solid-Phase Extraction (SPE)

This guide addresses common issues encountered during the solid-phase extraction of this compound.

Potential Cause Troubleshooting Step Explanation
Incorrect Sorbent Selection 1. Choose a Non-Polar Sorbent: For a non-polar analyte like this compound, a reverse-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent can be used depending on the overall strategy. For retaining a non-polar analyte from a polar sample, a C18 sorbent is appropriate.The sorbent must have a high affinity for the analyte to retain it during the loading and washing steps.
Inefficient Elution 1. Increase Elution Solvent Strength: Ensure the elution solvent is strong enough (i.e., sufficiently non-polar) to desorb the this compound from the sorbent. A mixture of chloroform and methanol or other non-polar solvents is often effective. 2. Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery.A weak elution solvent will leave the analyte bound to the SPE cartridge.
Sample Overload 1. Reduce Sample Amount: If the recovery is consistently low, try reducing the amount of sample loaded onto the cartridge.Overloading the SPE cartridge can lead to breakthrough of the analyte during the loading step.
Poor Method Optimization 1. Optimize Wash Steps: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. 2. Control Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution ensures optimal interaction between the analyte and the sorbent.[14]Each step of the SPE protocol needs to be carefully optimized for the specific analyte and matrix.

Quantitative Data Summary

The following table summarizes hypothetical recovery data for a triglyceride like this compound from plasma using different extraction methods. Actual recovery rates should be determined experimentally.

Extraction Method Key Solvents Expected Recovery (%) Advantages Disadvantages
Folch (LLE) Chloroform, Methanol85 - 95High recovery for a broad range of lipids.Labor-intensive, requires careful phase separation.
Matyash (LLE) MTBE, Methanol80 - 90Safer alternative to chloroform, good for high-throughput.[15]May have slightly lower recovery for very non-polar lipids compared to Folch.
Butanol/Methanol (LLE) 1-Butanol, Methanol88 - 98Excellent for highly lipophilic species, single-phase extraction is simpler.[11]May co-extract more interfering substances.
Reverse-Phase SPE C18 Sorbent, Methanol (wash), Chloroform/Methanol (elution)90 - 99High selectivity and cleaner extracts.[16]Requires more method development and can be more expensive.

Experimental Protocols

Protocol 1: Modified Folch Liquid-Liquid Extraction for Plasma

This protocol is adapted from standard lipid extraction methods and is suitable for the extraction of this compound from plasma.[10]

  • Sample Preparation: To a 2 mL glass tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add the desired amount of this compound internal standard solution.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Mixing: Vortex the mixture for 2 minutes.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes to achieve complete phase separation.

  • Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:toluene).[15]

Protocol 2: Solid-Phase Extraction for Tissue Homogenate

This protocol provides a general workflow for extracting this compound from tissue samples.[14][17]

  • Homogenization: Homogenize the tissue sample in a suitable buffer.

  • Internal Standard Spiking: Add the this compound internal standard to the homogenate.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the tissue homogenate onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 3 mL of a 50:50 (v/v) methanol:water solution to remove polar interferences.

  • Elution: Elute the this compound with 3 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Drying: Evaporate the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent appropriate for your analytical method.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor this compound Recovery start Start: Poor Recovery of this compound check_method Review Extraction Method (LLE or SPE?) start->check_method lle_path Liquid-Liquid Extraction (LLE) check_method->lle_path LLE spe_path Solid-Phase Extraction (SPE) check_method->spe_path SPE check_lle_solvent Is the solvent system appropriate? (e.g., Folch, Matyash) lle_path->check_lle_solvent check_spe_sorbent Is the sorbent and elution solvent correct? spe_path->check_spe_sorbent optimize_lle Optimize LLE: - Adjust solvent ratios - Use 'salting out' - Gentle mixing check_lle_solvent->optimize_lle No check_matrix_effects Investigate Matrix Effects check_lle_solvent->check_matrix_effects Yes optimize_spe Optimize SPE: - Increase elution solvent strength - Optimize wash steps - Control flow rate check_spe_sorbent->optimize_spe No check_spe_sorbent->check_matrix_effects Yes final_review Re-evaluate Recovery optimize_lle->final_review optimize_spe->final_review matrix_solutions Mitigate Matrix Effects: - Improve sample cleanup - Dilute sample - Use matrix-matched calibrators check_matrix_effects->matrix_solutions check_adsorption Consider Analyte Adsorption matrix_solutions->check_adsorption adsorption_solutions Address Adsorption: - Use low-binding tubes - Rinse extraction vessel check_adsorption->adsorption_solutions adsorption_solutions->final_review

Caption: A flowchart for troubleshooting poor this compound recovery.

LLE_Protocol_Flow Liquid-Liquid Extraction (LLE) Workflow start Start: Plasma Sample add_is Spike with this compound IS start->add_is add_solvents Add Chloroform:Methanol (2:1) add_is->add_solvents mix Vortex to Mix add_solvents->mix add_salt Add Saline Solution for Phase Separation mix->add_salt centrifuge Centrifuge add_salt->centrifuge collect_organic Collect Lower Organic Layer centrifuge->collect_organic dry_down Evaporate Solvent collect_organic->dry_down reconstitute Reconstitute for Analysis dry_down->reconstitute end LC-MS Analysis reconstitute->end

Caption: A simplified workflow for LLE of this compound from plasma.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the mass spectrometry sensitivity of deuterated compounds.

Troubleshooting Guide

This guide addresses specific issues users may encounter during their experiments in a question-and-answer format.

Issue 1: Poor Signal Intensity or No Signal for the Deuterated Internal Standard

Question: I am observing a very weak or no signal for my deuterated internal standard. What are the potential causes and how can I troubleshoot this?

Answer: Poor signal intensity for a deuterated internal standard is a common issue that can arise from several factors, ranging from sample preparation to instrument settings.[1] A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incorrect Concentration: The concentration of the internal standard may be too low to detect or too high, leading to ion suppression.[1]

    • Solution: Verify the concentration of your working solution. Prepare a fresh stock solution if degradation is suspected and ensure correct dilution.[2]

  • Inefficient Ionization: The ionization conditions may not be optimal for your deuterated compound.[1][2]

    • Solution: Optimize the ionization source parameters. The choice of ionization technique (e.g., ESI, APCI) can significantly impact signal intensity.[1] For Electrospray Ionization (ESI), systematically optimize parameters such as spray voltage, nebulizer and drying gas flow rates, drying gas temperature, and cone/fragmentor voltage.[3]

  • Instrument Tuning and Calibration: The mass spectrometer may not be properly tuned or calibrated for the mass range of your deuterated standard.[1][2]

    • Solution: Perform regular tuning and calibration of the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[1]

  • Degradation of the Standard: The deuterated standard may have degraded during storage.[2]

    • Solution: Check the storage conditions and expiration date of the standard. If in doubt, prepare a fresh working solution from a new stock.[2]

Issue 2: Chromatographic Peak for Deuterated Standard Elutes Earlier Than the Analyte

Question: I'm observing a chromatographic separation between my analyte and its deuterated internal standard, with the deuterated compound eluting slightly earlier. Why does this happen and will it affect my results?

Answer: This phenomenon is known as the "isotope effect" and is commonly observed in reversed-phase chromatography.[4][5][6] The substitution of hydrogen with heavier deuterium can lead to slight changes in the physicochemical properties of the molecule, causing it to interact differently with the stationary phase and elute slightly earlier.[7] This can be problematic if the separation leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising quantitative accuracy.[4][6]

Troubleshooting Steps:

  • Assess the Degree of Separation: Overlay the chromatograms of the analyte and the internal standard. If the peaks still significantly overlap, the impact on quantification may be minimal.[5][6]

  • Modify Chromatographic Conditions:

    • Adjust the mobile phase composition or the gradient slope to try and achieve co-elution.[5][8]

    • Modifying the column temperature can also influence retention times and potentially reduce the separation.[5][8]

  • Use a Lower Resolution Column: If co-elution cannot be achieved, consider using a column with lower resolving power to ensure the analyte and internal standard elute together as a single peak.[6]

  • Consider an Alternative Internal Standard: If chromatographic modifications are unsuccessful, a ¹³C-labeled internal standard, which is less prone to chromatographic shifts, may be a better option.[8]

Issue 3: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: While deuterated internal standards are the gold standard for correcting variability, several factors can still lead to inaccurate results.[2][6] The most common issues are a lack of co-elution, impurities in the standard, or isotopic exchange.[6]

Troubleshooting Steps:

  • Verify Co-elution: As discussed in Issue 2, ensure that the analyte and internal standard are co-eluting to experience the same matrix effects.[6]

  • Check for Impurities:

    • Isotopic Purity: The deuterated standard should have a high degree of deuteration to minimize signal contribution at the analyte's mass-to-charge ratio (m/z).[2][4] A mass difference of at least 3 amu is recommended.[5]

    • Chemical Purity: The standard should be free of the unlabeled analyte. The presence of the unlabeled analyte as an impurity will lead to a constant positive bias in your results.[5]

    • Solution: Always request a certificate of analysis from your supplier.[6] You can also analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[2]

  • Investigate Isotopic Exchange: The deuterium labels should be on stable, non-exchangeable positions of the molecule.[2] Labels on heteroatoms (like -OH, -NH, -SH) can exchange with protons from the solvent or matrix.

    • Solution: Use an internal standard where the deuterium labels are on the carbon backbone.[5] To test for exchange, incubate the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis, then analyze for any increase in the non-labeled compound.[6]

Frequently Asked Questions (FAQs)

Q1: Why are deuterated standards considered the 'gold standard' for internal standards in mass spectrometry?

A1: Deuterated standards are stable isotope-labeled versions of the analyte. Their physical and chemical properties are very similar to the unlabeled analyte, ensuring they behave almost identically during sample preparation, chromatography, and ionization.[2] This allows them to effectively compensate for matrix effects and variability in the analytical process, leading to more accurate and precise quantification.[4][9]

Q2: What is the ideal number of deuterium atoms for an internal standard?

A2: It is generally recommended to have a mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard.[5] This helps to prevent isotopic overlap or "cross-talk," where the natural isotopes of the analyte (M+1, M+2) contribute to the signal of the internal standard.[5]

Q3: Can the position of the deuterium labels affect my results?

A3: Yes, the position of the deuterium labels is critical. They should be placed in stable, non-exchangeable positions within the molecule, such as on a carbon backbone.[2][5] Placing labels on atoms prone to hydrogen-deuterium exchange (e.g., hydroxyl or amine groups) can lead to the loss of the label during sample processing, resulting in inaccurate quantification.[2]

Q4: What are matrix effects, and can deuterated standards completely eliminate them?

A4: Matrix effects are the alteration of ionization efficiency of an analyte due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[4] While deuterated internal standards are highly effective at compensating for these effects because they are similarly affected, they may not always provide perfect correction.[4][10][11] If there is a slight chromatographic separation between the analyte and the standard (the isotope effect), they may elute into regions with different degrees of ion suppression, leading to inaccurate results.[4]

Q5: How can I check for isotopic interference in my assay?

A5: You can assess isotopic interference by analyzing a high-concentration solution of the unlabeled analyte while monitoring the mass channel of the internal standard. A significant signal in the internal standard's channel indicates a contribution from the natural isotopes of the analyte.[5]

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

Objective: To determine the optimal ESI source parameters for maximizing signal intensity and stability for both the analyte and its deuterated internal standard.[3]

Methodology:

  • Initial Setup:

    • Set the mass spectrometer to the appropriate ionization mode (positive or negative).

    • Start with the instrument manufacturer's default ESI source parameters.[3]

  • Infusion Analysis:

    • Prepare a solution of the analyte and the deuterated internal standard in a solvent that mimics the initial mobile phase of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The concentration should be sufficient to provide a stable signal (e.g., 100-1000 ng/mL).[9]

    • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[3]

  • Systematic Parameter Optimization (One-Factor-at-a-Time):

    • Spray Voltage: While infusing, gradually increase the spray voltage until a stable signal is achieved. Continue to increase the voltage and monitor the signal intensity. Record the voltage that provides the highest and most stable signal.[3]

    • Nebulizer and Drying Gas Flow: Sequentially optimize the nebulizer gas pressure and then the drying gas flow rate. For each, adjust the parameter across its range and record the value that maximizes signal intensity.[3]

    • Drying Gas Temperature: With the optimal gas flows, adjust the drying gas temperature to find the point of maximum signal response.[3]

    • Cone Voltage (or Fragmentor/Orifice Voltage): Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 150 V). Plot the ion intensity as a function of the voltage. The optimal cone voltage is the one that produces the maximum signal for the precursor ion while minimizing in-source fragmentation.[3][9]

  • Final Method: Implement the optimized parameters in your final LC-MS method.

Protocol 2: Optimization of MRM Parameters (Declustering Potential and Collision Energy)

Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for each MRM transition for both the analyte and the deuterated internal standard.[9]

Methodology:

  • Infusion: Infuse a solution of the analyte or deuterated internal standard (e.g., 100-1000 ng/mL) directly into the mass spectrometer.[9]

  • Precursor Ion Optimization (DP):

    • Set up an MRM method with the known precursor and a product ion. Use a default CE value (e.g., 20 V).[9]

    • Create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V in 10 V steps).[9]

    • Monitor the MRM transition intensity and plot the ion intensity against the DP. The optimal DP is the voltage that yields the maximum signal intensity for the precursor ion.[9]

  • Product Ion Optimization (CE):

    • Using the optimized DP, create an experiment to optimize the CE for each MRM transition.

    • Ramp the CE value across a suitable range (e.g., 5 V to 60 V in 2-5 V steps).

    • Plot the ion intensity for each product ion as a function of CE. The optimal CE is the voltage that produces the maximum signal intensity for that specific fragment.[9]

  • Repeat for All Compounds: Repeat this process for both the analyte and the deuterated internal standard for all their respective MRM transitions.

Quantitative Data Summary

Table 1: Typical ESI Source Parameter Ranges for Optimization

ParameterTypical Range (Positive Ion)Typical Range (Negative Ion)Key Considerations
Spray Voltage (V) 2000 - 50002000 - 4500Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[3]
Drying Gas Temp. (°C) 200 - 400200 - 400Optimize to ensure efficient desolvation without causing thermal degradation.[3]
Drying Gas Flow (L/min) 5 - 155 - 15Higher flow can improve desolvation but may reduce sensitivity if too high.[3]
Nebulizer Gas (psi) 30 - 7030 - 70Affects droplet size and spray stability.
Cone Voltage (V) 10 - 8010 - 80Critical for maximizing the precursor ion signal and minimizing fragmentation. The optimal value may differ slightly between the analyte and the deuterated standard.[3]

Note: These are general ranges, and optimal values are instrument and compound-dependent.

Visualizations

TroubleshootingWorkflow Start Start: Low Sensitivity for Deuterated Compound CheckConcentration Verify IS Concentration and Stability Start->CheckConcentration OptimizeMS Optimize MS Parameters (Source, DP, CE) CheckConcentration->OptimizeMS Concentration OK ProblemSolved Problem Resolved CheckConcentration->ProblemSolved Concentration Issue Corrected CheckPurity Assess IS Purity (Isotopic & Chemical) OptimizeMS->CheckPurity Signal Still Low OptimizeMS->ProblemSolved Signal Improved CheckChromatography Evaluate Chromatography (Co-elution & Peak Shape) CheckPurity->CheckChromatography Purity OK CheckPurity->ProblemSolved Impurity Issue Addressed InvestigateExchange Investigate Deuterium Exchange CheckChromatography->InvestigateExchange Chromatography OK CheckChromatography->ProblemSolved Co-elution/Peak Shape Fixed InvestigateExchange->ProblemSolved No Exchange Found/ Issue Resolved ConsultExpert Consult Senior Scientist or Manufacturer InvestigateExchange->ConsultExpert Exchange Suspected or Problem Persists

Caption: A systematic workflow for troubleshooting low sensitivity of deuterated compounds.

MS_Optimization_Workflow cluster_Infusion Direct Infusion cluster_Optimization Parameter Optimization Prep Prepare Analyte & IS Solution (100-1000 ng/mL) Infuse Infuse into MS at Constant Flow Rate Prep->Infuse Opt_Source Optimize ESI Source (Voltage, Gas, Temp) Infuse->Opt_Source Opt_DP Optimize Declustering Potential (DP) Opt_Source->Opt_DP Opt_CE Optimize Collision Energy (CE) Opt_DP->Opt_CE Finalize Implement Optimized Parameters in LC-MS Method Opt_CE->Finalize

Caption: Experimental workflow for optimizing mass spectrometry parameters.

MatrixEffect cluster_ESI ESI Source cluster_MS MS Detector Analyte Analyte Ionization Ionization Analyte->Ionization IS Deuterated IS IS->Ionization Matrix Matrix Components Matrix->Ionization Suppression/ Enhancement Signal Signal Intensity Ionization->Signal

Caption: Conceptual diagram of matrix effects on analyte and deuterated internal standard.

References

stability of Tristearin-d9 in various solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Tristearin-d9 in various solvents and at different temperatures for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over non-deuterated Tristearin in our experiments?

A1: The primary advantage of this compound is its increased resistance to oxidative degradation. The carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, a phenomenon known as the kinetic isotope effect. This enhanced stability makes this compound a valuable internal standard in mass spectrometry-based assays and a useful tool in studying lipid metabolism and transport with minimized interference from degradation products.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored as a solid at or below -16°C in a tightly sealed container, protected from light and moisture.[1] If dissolved in an organic solvent, it should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a glass vial with a Teflon-lined cap.[1]

Q3: Can I repeatedly freeze and thaw my this compound solution?

A3: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the lipid.[1] For solutions, it is best to aliquot the standard into smaller, single-use vials to maintain its integrity.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound, similar to its non-deuterated counterpart, is soluble in chlorinated solvents like chloroform and dichloromethane, as well as in aromatic solvents such as toluene and benzene. It has limited solubility in alcohols like ethanol and methanol at room temperature but solubility increases with heating. It is practically insoluble in water.

Q5: How does temperature affect the stability of this compound?

A5: Elevated temperatures can accelerate the degradation of this compound through processes like hydrolysis and oxidation. While the deuteration provides enhanced oxidative stability, high temperatures will still promote hydrolysis of the ester bonds, leading to the formation of deuterated stearic acid and glycerol. For non-deuterated tristearin, thermal degradation has been observed to begin at temperatures around 187°C.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor signal intensity or absence of peak in mass spectrometry analysis. 1. Degradation of the standard: Improper storage or handling may have led to oxidation or hydrolysis.[1] 2. Incomplete solubilization: The standard may not be fully dissolved in the chosen solvent.[1] 3. Instrumental issues: Problems with the mass spectrometer or chromatography system.1. Verify that the standard was stored at ≤ -16°C and handled according to best practices.[1] Prepare a fresh solution from a new aliquot. 2. Gently warm the solution or use sonication to aid dissolution. Ensure the solvent is appropriate for this compound. 3. Check instrument parameters, including ionization source, detector, and column integrity. Run a system suitability test with a known standard.
Presence of unexpected peaks in the chromatogram. 1. Contamination: Impurities from glassware, solvents, or handling.[1] 2. Degradation products: The standard may have partially degraded into deuterated stearic acid and glycerol. 3. Solvent adducts: Formation of adducts with solvent molecules in the mass spectrometer source.1. Use high-purity solvents and thoroughly clean all glassware. Use glass or stainless steel for handling organic solutions.[1] 2. Analyze the mass spectrum of the unexpected peaks to identify potential degradation products. Prepare a fresh standard solution. 3. Identify expected adducts for your analytical system and solvent.
Inconsistent results between experimental replicates. 1. Inaccurate pipetting: Inconsistent volumes of the standard solution. 2. Incomplete mixing: The standard is not homogenously distributed in the sample matrix. 3. Variable degradation: Inconsistent exposure to light, heat, or air across samples.1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure thorough vortexing or mixing of the sample after adding the internal standard. 3. Maintain consistent environmental conditions for all samples throughout the experimental workflow.

Data Presentation

Table 1: Solubility of Tristearin in Various Solvents
SolventTemperature (°C)Solubility ( g/100g solvent)
Chloroform25Soluble
Toluene25Soluble
Ethanol (95%)25Sparingly soluble
Ethanol (95%)60Soluble
Methanol25Sparingly soluble
Water25Insoluble
Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. The extent of degradation should typically be between 5-20%.[2]

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl in 50:50 Methanol:Water24 - 72 hours at 60°CHydrolysis of ester bonds
Basic Hydrolysis 0.1 M NaOH in 50:50 Methanol:Water4 - 24 hours at 40°CHydrolysis of ester bonds (saponification)
Oxidation 3% H₂O₂ in Methanol24 - 48 hours at room temperatureOxidation of the fatty acid chains (slower for d9)
Thermal Solid state or in a high-boiling inert solvent24 - 72 hours at 100°CThermal decomposition
Photolytic Solid state or in a photostable solventExpose to light (ICH Q1B)Photodegradation (less common for saturated lipids)

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-MS

Objective: To assess the stability of this compound in a specific solvent at a given temperature over time.

Materials:

  • This compound

  • High-purity solvent (e.g., Chloroform, Methanol)

  • HPLC-grade water and acetonitrile

  • Formic acid

  • Class A volumetric flasks and pipettes

  • HPLC system with a C18 column and a mass spectrometer detector

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Sample Preparation: Aliquot the stock solution into several vials. Store one vial at -20°C (control) and place the others under the desired temperature condition (e.g., 4°C, 25°C, 40°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from the test condition.

  • Sample Analysis:

    • Dilute an aliquot of the sample and the control to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

    • Inject the samples into the HPLC-MS system.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.

    • Monitor the peak area of the this compound parent ion and any potential degradation products.

  • Data Analysis: Compare the peak area of this compound in the stressed samples to the control sample at each time point to determine the percentage of degradation.

Protocol 2: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under stress conditions.

Procedure:

  • Acidic Hydrolysis: Dissolve this compound in methanol and add an equal volume of 0.2 M HCl. Heat at 60°C.

  • Basic Hydrolysis: Dissolve this compound in methanol and add an equal volume of 0.2 M NaOH. Keep at 40°C.

  • Oxidation: Dissolve this compound in methanol and add 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Thermal Degradation: Place solid this compound in an oven at 100°C.

  • Sample Monitoring: At regular intervals, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase for HPLC-MS analysis.

  • Analysis: Analyze the samples to identify the formation of degradation products and determine the degradation rate.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis start Prepare this compound Stock Solution (1 mg/mL) aliquot Aliquot into Vials start->aliquot control Control Vial (-20°C) aliquot->control stress Stress Vials (Test Temperature) aliquot->stress dilution Dilute Sample and Control control->dilution timepoint Incubate at Test Temperature stress->timepoint sampling Sample at Time Points (0, 24, 48, 72h) timepoint->sampling sampling->dilution hplc_ms Inject into HPLC-MS dilution->hplc_ms data_analysis Analyze Peak Areas hplc_ms->data_analysis degradation Calculate % Degradation data_analysis->degradation

Caption: Experimental workflow for this compound stability testing.

logical_relationship cluster_compound Compound cluster_factors Stability Influencing Factors cluster_degradation Degradation Pathways cluster_products Potential Degradation Products tristearin_d9 This compound hydrolysis Hydrolysis tristearin_d9->hydrolysis oxidation Oxidation tristearin_d9->oxidation thermal_decomp Thermal Decomposition tristearin_d9->thermal_decomp temperature Temperature temperature->hydrolysis temperature->thermal_decomp solvent Solvent solvent->hydrolysis light Light light->oxidation ph pH (Acid/Base) ph->hydrolysis oxidants Oxidizing Agents oxidants->oxidation stearic_acid_d9 Stearic Acid-d9 hydrolysis->stearic_acid_d9 glycerol Glycerol hydrolysis->glycerol other_products Other Oxidized/Fragmented Products oxidation->other_products thermal_decomp->other_products

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Isotopic Overlap Correction for Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic overlap between the internal standard Tristearin-d9 and co-eluting analytes in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why is it a concern when using this compound as an internal standard?

Isotopic overlap, or crosstalk, occurs when the isotope pattern of an analyte overlaps with the isotope pattern of the stable isotope-labeled internal standard (SIL-IS), in this case, this compound. This can lead to inaccurate quantification. The mass spectrometer detects ions based on their mass-to-charge ratio (m/z). Due to the natural abundance of heavy isotopes (primarily ¹³C), both the analyte and the internal standard exist as a distribution of isotopologues (molecules that differ only in their isotopic composition).

The primary concern with this compound is twofold:

  • Contribution of the analyte's isotopes to the internal standard's signal: A portion of the analyte molecules will contain naturally occurring heavy isotopes, causing their m/z to overlap with the signal of the deuterated internal standard. This is especially relevant if the mass difference between the analyte and the IS is small.

  • Imperfect isotopic purity of the internal standard: The synthesis of this compound is not 100% efficient, meaning there will be a small percentage of molecules with fewer than nine deuterium atoms (e.g., d8, d7). These lower-mass isotopologues of the internal standard can overlap with the analyte's signal.

Failure to correct for this overlap can lead to an overestimation or underestimation of the analyte concentration, compromising the accuracy of the results.[1]

Q2: How can I determine the extent of isotopic overlap in my experiment?

To assess the degree of isotopic overlap, you should perform the following control experiments:

  • Analyze a "zero sample": Prepare a blank matrix sample spiked only with your this compound internal standard at the concentration used in your assay. Analyze this sample using your established LC-MS/MS method. You should observe a small peak at the retention time and in the MRM transition of your unlabeled analyte. This peak represents the contribution of the lower-deuterated species of the internal standard to the analyte signal.

  • Analyze a high-concentration analyte sample without internal standard: Prepare a sample with a high concentration of the unlabeled analyte and no internal standard. You will likely see a signal in the MRM transition of the this compound, which corresponds to the contribution of the analyte's natural isotopes to the internal standard's signal.

By integrating the peak areas in these control experiments, you can quantify the percentage of crosstalk in both directions.

Q3: What are the common strategies to correct for isotopic overlap?

There are two primary strategies for correcting for isotopic overlap:

  • Mathematical Correction: This is the most common and robust method. It involves using algorithms to deconvolute the overlapping signals.[2][3] This can be done manually using formulas that account for the natural abundance of isotopes and the isotopic purity of the standard, or by using specialized software. Many modern lipidomics data processing software packages have built-in functionalities for isotopic correction.[2][3][4][5]

  • Chromatographic Separation: In some cases, if the deuterated internal standard exhibits a slight retention time shift compared to the native analyte, it may be possible to chromatographically resolve the two compounds.[6] However, this is not always feasible or desirable, as co-elution is often preferred to ensure that both the analyte and the internal standard experience the same matrix effects.

Q4: Can you provide a simplified mathematical formula for isotopic correction?

A simplified approach to correct for the contribution of the internal standard to the analyte signal and the analyte to the internal standard signal can be represented by a system of linear equations.[2][3]

Let:

  • A_analyte_measured = Measured peak area of the analyte

  • A_IS_measured = Measured peak area of the internal standard (this compound)

  • A_analyte_true = True peak area of the analyte

  • A_IS_true = True peak area of the internal standard

  • CF1 = Correction factor for the contribution of the IS to the analyte signal

  • CF2 = Correction factor for the contribution of the analyte to the IS signal

The measured areas can be expressed as:

A_analyte_measured = A_analyte_true + (CF1 * A_IS_true) A_IS_measured = A_IS_true + (CF2 * A_analyte_true)

The correction factors, CF1 and CF2, are determined experimentally from the control experiments described in Q2. By solving this system of equations, you can calculate the A_analyte_true and A_IS_true.

Quantitative Data Summary

The following table provides hypothetical yet representative mass spectrometric data for Tristearin and its d9-labeled internal standard. This data can be used as a starting point for method development. The Multiple Reaction Monitoring (MRM) transitions are based on the common fragmentation of triglycerides as ammonium adducts, which involves the neutral loss of a fatty acid.[3][7]

CompoundPrecursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z) [M+NH₄-RCOOH]⁺Collision Energy (eV) (Illustrative)
Tristearin908.8623.635
This compound917.8623.635

Isotopic Distribution Considerations for this compound:

While a certificate of analysis for a specific lot of this compound is the most accurate source of its isotopic distribution, a typical high-purity standard will have the following characteristics:

IsotopologueRelative Abundance (%)Notes
d9>98%The main, fully deuterated species.
d8<2%Contributes to the M-1 peak of the d9 species and can overlap with the analyte's M+8 isotopologue.
d7<0.5%Can overlap with the analyte's M+7 isotopologue.
M+1 (from ¹³C)~6.3% of d9 peakNatural abundance of ¹³C in the d9 molecule.
M+2 (from ¹³C)~2.0% of d9 peakNatural abundance of ¹³C in the d9 molecule.

Experimental Protocol: Quantification of a Tristearin-like Analyte using this compound Internal Standard

This protocol outlines a general procedure for the quantification of a triglyceride analyte using this compound as an internal standard, with a focus on correcting for isotopic overlap.

1. Sample Preparation:

  • Prepare a stock solution of the analyte and this compound in an appropriate organic solvent (e.g., chloroform:methanol 2:1 v/v).

  • Create a series of calibration standards by spiking known concentrations of the analyte into a blank matrix (e.g., plasma, cell lysate).

  • Add a fixed concentration of this compound to each calibration standard, quality control (QC) sample, and unknown sample.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column suitable for lipid analysis.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and 10 mM ammonium formate (Mobile Phase A) and acetonitrile/isopropanol (e.g., 90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate (Mobile Phase B).

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set up the MRM transitions for the analyte and this compound as indicated in the quantitative data table. The collision energy should be optimized for your specific instrument.

    • Acquire data in scheduled MRM mode if retention times are known and stable to increase sensitivity.

3. Data Processing and Isotopic Correction:

  • Integrate the peak areas for the analyte and this compound in all samples.

  • Determine the correction factors for isotopic overlap by analyzing the "zero sample" (this compound only) and a high-concentration analyte sample (analyte only).

  • Apply the mathematical correction to the measured peak areas of all samples to obtain the true peak areas.

  • Calculate the response ratio (True Analyte Area / True Internal Standard Area).

  • Construct a calibration curve by plotting the corrected response ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Visualizations

Workflow for Isotopic Overlap Correction

Isotopic_Overlap_Correction_Workflow Workflow for Isotopic Overlap Correction cluster_experimental Experimental Steps cluster_data_processing Data Processing start Prepare Samples (Calibrators, QCs, Unknowns) + Analyte & this compound lcms LC-MS/MS Analysis (Acquire Raw Data) start->lcms controls Analyze Control Samples (Analyte only, IS only) start->controls integrate Integrate Peak Areas (Analyte & IS) lcms->integrate calculate_cf Calculate Correction Factors (from Control Samples) controls->calculate_cf apply_correction Apply Mathematical Correction to all Samples integrate->apply_correction calculate_cf->apply_correction calculate_ratio Calculate Corrected Response Ratio apply_correction->calculate_ratio calibration Construct Calibration Curve calculate_ratio->calibration quantify Quantify Unknowns calibration->quantify

Caption: A flowchart illustrating the key steps in an experimental and data processing workflow for correcting isotopic overlap.

Logical Relationship of Isotopic Overlap

Isotopic_Overlap_Concept Concept of Isotopic Overlap cluster_analyte Analyte Signal cluster_is Internal Standard Signal analyte_main Analyte (M) measured_analyte Measured Analyte Signal analyte_main->measured_analyte Primary Contribution analyte_iso Analyte Isotopes (M+1, M+2, ...) measured_is Measured IS Signal analyte_iso->measured_is Overlap (Crosstalk) is_main This compound (M+9) is_main->measured_is Primary Contribution is_imp IS Impurities (d8, d7, ...) is_imp->measured_analyte Overlap (Crosstalk)

References

Technical Support Center: Synthesis and Purification of Deuterated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated lipids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of deuterated lipids?

The main difficulties in synthesizing deuterated lipids include the high cost and limited availability of deuterium sources like D₂O and other deuterated reagents.[1][2] Achieving high isotopic purity is another significant hurdle, as separating isotopic mixtures using standard purification methods is often not feasible.[1] Furthermore, maintaining precise control over reaction conditions such as temperature and mixing becomes more complex at a larger scale, potentially impacting both yield and purity.[1]

Q2: How can I minimize back-exchange of deuterium with hydrogen during synthesis?

Back-exchange with protic solvents is a common issue that reduces the deuterium content of the final product.[1] To mitigate this, it is crucial to use anhydrous and, whenever possible, deuterated solvents and reagents.[1] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture.[1]

Q3: What are the recommended analytical techniques for determining the isotopic purity of my deuterated lipid product?

A combination of analytical methods is recommended for accurately determining isotopic purity. High-Resolution Mass Spectrometry (HR-MS) is essential for analyzing the distribution of isotopologues and calculating the percentage of deuterium incorporation.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ²H NMR, can confirm the positions of the deuterium labels and provide insights into the relative isotopic purity.[3][4]

Q4: Can the presence of deuterium affect the chromatographic behavior of lipids during purification?

Yes, although the effect is often subtle, the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[3] This can lead to minor differences in polarity and intermolecular interactions, a phenomenon known as the kinetic isotope effect. In some cases, this effect can be leveraged for the chromatographic separation of deuterated and non-deuterated compounds.[3]

Q5: What is isotopic scrambling and how can it impact my purification process?

Isotopic scrambling refers to the redistribution of isotopes to different positions within a molecule or between molecules, leading to an equilibrium distribution.[3] This can be a significant challenge during both synthesis and purification, as it can result in a mixture of isotopologues and a decrease in the isotopic enrichment at the desired positions.[3] It is critical to use purification conditions (e.g., pH, temperature) that do not promote H/D exchange to minimize scrambling.[3]

Troubleshooting Guides

Synthesis
Problem Potential Cause Recommended Solution
Low Deuterium Incorporation Incomplete isotopic exchange due to equilibrium constraints.[1]Increase the molar excess of the deuterated reagent (e.g., D₂O, CD₃OD).[1]
Insufficient reaction time or temperature.Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress with ¹H NMR or mass spectrometry.[1]
Back-exchange with protic solvents or reagents.[1]Ensure all solvents and reagents are anhydrous and, if possible, deuterated. Dry all glassware thoroughly and work under an inert atmosphere.[1]
Catalyst deactivation.[1]Increase catalyst loading or consider using a more robust catalyst. For heterogeneous catalysts, ensure efficient stirring.[1]
Side Reactions and Impurities Use of a strong acid catalyst (e.g., DMAP) may promote side reactions.[2]Evaluate alternative, milder catalysts or optimize reaction conditions to minimize side product formation.
The synthesis of certain lipids, like unsaturated fatty acids, is inherently long and challenging.[2]Follow established, multi-step literature procedures carefully. Consider starting from a partially deuterated precursor.
Purification
Problem Potential Cause Recommended Solution
Difficulty Separating Deuterated Product from Non-Deuterated Precursors Isotopic mixtures are often inseparable using standard chromatography.[1]Focus on achieving high isotopic purity during the synthesis itself. Recrystallization can enrich the desired product but will not separate isotopologues.[1]
Isotopic Purity Decreases After Purification Isotopic scrambling or H/D exchange occurred during purification.[3]Re-evaluate the pH and temperature of your purification steps.[3] For compounds with labile deuterium atoms, use aprotic solvents and neutral conditions.[3]
Co-crystallization of Impurities Impurities have similar solubility profiles to the desired compound.Ensure the solution is not cooled too rapidly during recrystallization.[3] Consider a second recrystallization or a different purification technique like chromatography to remove the impurity beforehand.[3]
Poor Signal Intensity in Mass Spectrometry Degradation of the lipid standard (oxidation or hydrolysis) due to improper storage or handling.[5]For unsaturated lipids, store them dissolved in an organic solvent, not as a powder, at ≤ -16°C.[5] Avoid repeated freeze-thaw cycles.[5]
Incomplete solubilization of the standard.[5]Use gentle warming or sonication to aid dissolution, being cautious with unsaturated lipids.[5] Ensure the solvent is appropriate for the lipid class.[5]
Unexpected Peaks or Mass Shifts in Mass Spectrometry Contamination from storage containers or handling equipment.[5]Use glass containers with Teflon-lined caps for organic solutions and glass or stainless steel pipettes for transfers.[5]
Formation of solvent adducts (e.g., with sodium or ammonium).[5]This is common in mass spectrometry; identify the expected adducts for your lipid and solvent system.[5]

Experimental Protocols & Methodologies

Protocol 1: General Workflow for In Vivo Deuterated Lipid Synthesis and Analysis

This workflow outlines the key steps for labeling lipids in vivo using deuterated water (D₂O) and subsequent analysis.

cluster_synthesis In Vivo Synthesis cluster_purification Sample Preparation & Purification cluster_analysis Analysis A Administer D2O to Organism (e.g., in drinking water) B D2O Equilibrates with Body Water A->B Metabolism C Deuterium is Incorporated into Acetyl-CoA B->C Enzymatic Reactions D Deuterated Lipids are Synthesized C->D Lipogenesis E Collect Tissue/Blood Samples D->E Sampling F Lipid Extraction (e.g., Bligh-Dyer method) E->F Extraction G Purification of Lipid Classes (e.g., HPLC, SPE) F->G Purification H Derivatization of Fatty Acids (e.g., to FAMEs) G->H Derivatization I GC-MS or LC-MS Analysis H->I Injection J Data Analysis: Determine Deuterium Enrichment I->J Quantification

Caption: General workflow for in vivo deuterated lipid synthesis and analysis.

Methodology:

  • D₂O Administration: Provide the organism with drinking water enriched with a known percentage of D₂O (e.g., 4-10%).[6][7] A priming dose may be administered intraperitoneally to accelerate the equilibration of D₂O in the body water.[7]

  • Sample Collection: At various time points, collect blood and/or tissue samples.[7][8]

  • Lipid Extraction: Extract total lipids from the samples using a standard method such as the Bligh and Dyer procedure.

  • Purification: Separate different lipid classes (e.g., triglycerides, phospholipids, cholesterol) using techniques like Solid Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC).[9]

  • Derivatization: For fatty acid analysis, transesterify the lipids to fatty acid methyl esters (FAMEs).

  • Mass Spectrometry Analysis: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distribution.[10][11]

  • Data Analysis: Calculate the fractional synthesis rate of the lipids by comparing the measured deuterium enrichment to the theoretical maximum incorporation.[6][12]

Protocol 2: H/D Exchange Metal-Catalyzed Synthesis of Perdeuterated Saturated Fatty Acids

This protocol describes the synthesis of perdeuterated saturated fatty acids using D₂O as the deuterium source and a metal catalyst under hydrothermal conditions.

A Combine Fatty Acid, D2O, and Pt/C Catalyst in a Parr Reactor B Heat to High Temperature and Pressure (e.g., up to 350 °C and 200 bar) A->B Reaction C Cool and Depressurize Reactor B->C Cooling D Extract Deuterated Fatty Acid C->D Extraction E Repeat H/D Exchange Cycle (2-3 times for high incorporation) D->E Re-cycle F Final Purification and Analysis E->F Completion

Caption: H/D exchange synthesis of perdeuterated saturated fatty acids.

Methodology:

  • Reactant Combination: In a high-pressure Parr reactor, combine the saturated fatty acid (e.g., lauric acid, palmitic acid), D₂O as the deuterium source, and a platinum-on-carbon (Pt/C) catalyst.[2]

  • Hydrothermal Reaction: Seal the reactor and heat it to high temperatures (up to 350 °C) and pressures (up to 200 bar) to facilitate the H/D exchange at non-exchangeable positions.[2]

  • Product Extraction: After cooling and depressurizing the reactor, extract the deuterated fatty acid from the reaction mixture.

  • Iterative Exchange: To achieve high levels of deuterium incorporation (e.g., >98%), the H/D exchange process is typically repeated two to three times, replacing the reagents in each cycle.[2]

  • Purification and Analysis: After the final exchange cycle, purify the perdeuterated fatty acid and analyze its isotopic purity using mass spectrometry and NMR.

Quantitative Data Summary

Table 1: Maximum Deuterium Incorporation (N) in Various Lipids In Vivo

LipidN (in vivo)N (in vitro)Tissue/SystemReference
Palmitate21LowerPlasma[6]
Cholesterol27LowerPlasma[6]
Liver Palmitate22-Liver[7]
Liver Stearate24-Liver[7]
Liver Cholesterol30-Liver[7]
Palmitate (Hep G2 cells)1717Cell Culture[12]
Stearate (Hep G2 cells)2020Cell Culture[12]
Cholesterol (Hep G2 cells)2020Cell Culture[12]

Table 2: Fractional Synthesis Rates of Lipids in Cell Culture

Cell LineLipidFractional Synthesis (%)MediumReference
Hep G2Palmitate77-[12]
Hep G2Stearate65-[12]
MCA SarcomaPalmitate70Lipid-poor[12]
MCA SarcomaStearate35Lipid-poor[12]
MCA SarcomaCholesterol70Lipid-poor[12]

References

Technical Support Center: Minimizing Ion Suppression with Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of Tristearin-d9 as an internal standard to minimize ion suppression in mass spectrometry-based lipidomics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible quantitative analysis of triglycerides and other lipid species.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in lipid analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. In lipidomics, complex sample matrices such as plasma, serum, or tissue extracts contain numerous endogenous compounds (e.g., salts, phospholipids, and other lipid classes) that can interfere with the ionization of the target triglycerides, leading to underestimation of their true concentrations.

Q2: How does this compound help in minimizing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for tristearin, a common triglyceride. As an SIL-IS, this compound is chemically identical to its unlabeled counterpart and is expected to have nearly identical chromatographic retention time and ionization efficiency.[2] By adding a known amount of this compound to a sample before analysis, it experiences the same degree of ion suppression as the endogenous tristearin and other co-eluting triglycerides. The ratio of the signal of the analyte to the signal of this compound should remain constant, even in the presence of matrix effects. This allows for the correction of signal variability caused by ion suppression, leading to more accurate and reliable quantification.

Q3: When should I add this compound to my samples?

A3: For the most effective correction of analytical variability, including extraction efficiency and ion suppression, the internal standard should be added to the sample as early as possible in the sample preparation workflow. Ideally, this compound should be added before the lipid extraction step. This ensures that the internal standard is subjected to the same experimental conditions as the target analytes throughout the entire process.

Q4: Can this compound be used to quantify other triglycerides besides tristearin?

A4: Yes, while this compound is the ideal internal standard for tristearin, it can also be used for the semi-quantitative analysis of other triglycerides with similar chain lengths and saturation, particularly other long-chain saturated triglycerides. This is based on the assumption that their chromatographic behavior and ionization efficiencies are comparable. However, for the most accurate quantification of other specific triglycerides, it is recommended to use their respective stable isotope-labeled internal standards if available.

Q5: What are the optimal instrument settings for analyzing triglycerides using LC-MS/MS with this compound?

A5: The optimal instrument settings will depend on the specific LC-MS/MS system being used. However, for triglyceride analysis, Multiple Reaction Monitoring (MRM) is a commonly employed scan mode on a triple quadrupole mass spectrometer.[3] The precursor ion is typically the ammonium adduct of the triglyceride ([M+NH4]+), and the product ions are generated from the neutral loss of one of the fatty acid chains. For this compound, the precursor and product ions would be specific to its deuterated form. It is crucial to optimize the collision energy for each MRM transition to achieve the best sensitivity.

Troubleshooting Guides

Problem 1: High variability in analyte signal across replicate injections.

  • Possible Cause: Inconsistent ion suppression due to a complex and variable sample matrix.

  • Troubleshooting Steps:

    • Verify Internal Standard Performance: Check the peak area of this compound in all replicate injections. If the peak area of the internal standard is also highly variable, it indicates that it is effectively tracking the ion suppression. In this case, the ratio of the analyte to the internal standard should be consistent.

    • Improve Sample Preparation: Enhance sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation in removing salts and phospholipids that are known to cause ion suppression.

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate the triglycerides of interest from the regions of significant ion suppression. A post-column infusion experiment can be performed to identify these regions.

Problem 2: The signal for this compound is significantly lower in matrix samples compared to a pure solvent standard.

  • Possible Cause: Severe ion suppression is occurring in the sample matrix.

  • Troubleshooting Steps:

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components causing ion suppression. However, ensure that the analyte concentration remains above the limit of quantification.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effect by ensuring that the calibrators and the samples experience similar levels of ion suppression.

    • Check for Contamination: Ensure that there are no external sources of contamination, such as from plasticware or vial caps, that could contribute to ion suppression.

Problem 3: The ratio of the analyte to this compound is not consistent across different sample dilutions.

  • Possible Cause: The concentration of the analyte and/or the internal standard is outside the linear dynamic range of the instrument, or there is differential ion suppression.

  • Troubleshooting Steps:

    • Assess Linearity: Prepare a calibration curve for both the analyte and this compound to determine their linear dynamic ranges. Ensure that the concentrations in the samples fall within this range.

    • Investigate Differential Ion Suppression: While this compound is expected to co-elute with similar triglycerides, slight differences in retention time can lead to them being affected differently by matrix components. Optimize the chromatography to ensure perfect co-elution.

    • Use a More Structurally Similar Internal Standard: If available, use a stable isotope-labeled internal standard that is a closer structural analog to the target analyte.

Data Presentation

Table 1: Illustrative Example of Ion Suppression Correction using this compound for the Quantification of Tristearin in a Plasma Sample.

SampleAnalyte (Tristearin) Peak AreaIS (this compound) Peak AreaAnalyte/IS RatioCalculated Concentration (µg/mL)
Standard in Solvent1,250,0001,300,0000.9610.0 (Reference)
Plasma Sample (Uncorrected)650,000--5.2 (Inaccurate)
Plasma Sample (Corrected)650,000680,0000.9610.0 (Accurate)

This table demonstrates a hypothetical scenario where a 50% ion suppression effect in the plasma matrix is corrected by the use of the this compound internal standard, leading to an accurate determination of the tristearin concentration.

Experimental Protocols

Protocol: Quantification of Triglycerides in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is a representative example based on established lipidomics workflows.[4]

1. Materials:

  • Human plasma

  • This compound internal standard solution (1 mg/mL in methanol/chloroform)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • 2-propanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

2. Sample Preparation (Lipid Extraction):

  • To 10 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

  • Add 225 µL of cold methanol and vortex for 10 seconds.

  • Add 750 µL of cold MTBE and shake for 10 minutes at 4°C.

  • Add 188 µL of water to induce phase separation.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Dry the extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of 2-propanol/acetonitrile (1:1, v/v).

3. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 90:10 2-Propanol:Acetonitrile with 10 mM Ammonium Formate

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: linear gradient to 99% B

    • 12-15 min: hold at 99% B

    • 15.1-18 min: return to 40% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Example MRM Transitions:

    • Tristearin: Q1 [M+NH4]+ (m/z 908.9) -> Q3 (neutral loss of a stearic acid)

    • This compound: Q1 [M+NH4]+ (m/z 917.9) -> Q3 (neutral loss of a deuterated stearic acid)

4. Data Analysis:

  • Integrate the peak areas for the analyte and this compound.

  • Calculate the ratio of the analyte peak area to the this compound peak area.

  • Quantify the analyte concentration using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Mandatory Visualization

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis cluster_ion_suppression Ion Suppression Effect Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound (IS) Sample->Add_IS Extraction Lipid Extraction (e.g., MTBE) Add_IS->Extraction Drydown Drydown & Reconstitution Extraction->Drydown LC_Separation LC Separation (C18 Column) Drydown->LC_Separation Quantification Quantification via Calibration Curve Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Ratio_Calculation->Quantification Final_Result Accurate Analyte Concentration Quantification->Final_Result Matrix Matrix Components Suppression Ion Suppression Matrix->Suppression Suppression->Ionization

Caption: Workflow for accurate lipid quantification using this compound.

TroubleshootingFlow Start Inconsistent Analyte Signal Check_IS Check this compound Signal Variability Start->Check_IS IS_Variable IS Signal Variable? Check_IS->IS_Variable Ratio_Consistent Analyte/IS Ratio Consistent? IS_Variable->Ratio_Consistent Yes Check_Linearity Check Linearity of Analyte and IS IS_Variable->Check_Linearity No Improve_Cleanup Improve Sample Cleanup (SPE) Ratio_Consistent->Improve_Cleanup No Success Accurate Quantification Ratio_Consistent->Success Yes Optimize_LC Optimize Chromatography Improve_Cleanup->Optimize_LC Dilute_Sample Dilute Sample Optimize_LC->Dilute_Sample Matrix_Match Use Matrix-Matched Calibrants Dilute_Sample->Matrix_Match Problem_Persists Problem Persists Matrix_Match->Problem_Persists Check_Linearity->Problem_Persists

Caption: Troubleshooting inconsistent signal with this compound.

References

ensuring complete dissolution of Tristearin-d9 in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of Tristearin-d9 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its complete dissolution important?

A1: this compound is a deuterated form of Tristearin, a triglyceride. In analytical research, particularly in mass spectrometry-based quantitative analysis, deuterated compounds like this compound are invaluable as internal standards. Complete dissolution is critical to ensure accurate and precise quantification. Incomplete dissolution leads to inaccurate standard concentrations, which directly impacts the reliability of the experimental results.

Q2: What are the best solvents for dissolving this compound?

A2: this compound, being structurally similar to Tristearin, exhibits comparable solubility behavior. Its solubility is highest in non-polar organic solvents. Chlorinated hydrocarbons and aromatic solvents are particularly effective. Based on studies of Tristearin, chloroform and benzene are excellent solvent choices.[1][2] It also shows good solubility in hexane and carbon tetrachloride.[1] While it is soluble in hot alcohol, it is nearly insoluble in cold alcohol.[2]

Q3: Can I use polar solvents like methanol or acetonitrile to dissolve this compound?

A3: It is not recommended to use highly polar solvents such as methanol or acetonitrile as the primary solvent for this compound. The solubility of Tristearin in these solvents is very limited, even at boiling temperatures.[1] If your experimental protocol requires the use of such solvents, a co-solvent system or initial dissolution in a small amount of a non-polar solvent before dilution with the polar solvent may be necessary, though precipitation can still be a risk.

Q4: Does temperature affect the solubility of this compound?

A4: Yes, temperature is a critical factor. For solvents where this compound has moderate to low solubility, increasing the temperature can significantly improve dissolution. For instance, Tristearin is soluble in hot alcohol but has very poor solubility in cold alcohol.[2] Therefore, gentle heating of the sample during the dissolution process is often recommended.

Troubleshooting Guide

Issue: this compound is not fully dissolving in my chosen solvent.

Potential Cause Troubleshooting Steps
Inappropriate Solvent - Solution 1: Switch to a more suitable non-polar solvent. Chloroform or a mixture of chloroform and methanol is often effective for lipids. - Solution 2: If the experimental protocol restricts the choice of solvents, try a co-solvent system. Dissolve the this compound in a minimal amount of a good solvent (e.g., chloroform) before adding it to the final, less ideal solvent.
Insufficient Temperature - Solution 1: Gently warm the sample in a water bath. For many organic solvents, a temperature of 30-50°C can significantly enhance solubility without degrading the analyte. - Solution 2: Ensure the solvent is at the appropriate temperature before adding the this compound.
Inadequate Mixing - Solution 1: Vortex the sample for 1-2 minutes after adding the solvent. - Solution 2: Use a sonicator. Sonication can help break up small particles and facilitate dissolution, especially for compounds that are difficult to dissolve. A 5-10 minute sonication is a good starting point.
Sample Concentration is Too High - Solution 1: Increase the volume of the solvent to lower the concentration. - Solution 2: If increasing the solvent volume is not possible, prepare a new, more dilute stock solution.
Precipitation After Dissolution - Solution 1: This can occur if the sample is cooled too quickly after heating to dissolve. Allow the sample to cool to room temperature gradually. - Solution 2: If the sample was dissolved in a good solvent and then diluted with a poor solvent, precipitation may occur. Try a different solvent system or maintain a higher proportion of the good solvent.

Quantitative Data: Solubility of Tristearin

The following table summarizes the solubility of Tristearin in various organic solvents. The data for Tristearin is a reliable proxy for the solubility of this compound due to their chemical similarity.

SolventPolaritySolubilityReference
HexaneNon-polarHigh[1]
BenzeneNon-polarHigh[1][2]
Carbon TetrachlorideNon-polarHigh[1]
ChloroformNon-polarHigh[1][2]
Ethyl AcetateIntermediateModerate[1]
AcetonePolarLow to Moderate[1][2]
EthanolPolarSoluble when hot, insoluble when cold[2]
MethanolPolarVery Low[1]
AcetonitrilePolarVery Low[1]
WaterPolarInsoluble[2]

Experimental Protocol: Dissolving this compound for Internal Standard Preparation

This protocol provides a general procedure for dissolving this compound to prepare a stock solution for use as an internal standard in mass spectrometry applications.

Materials:

  • This compound

  • High-purity chloroform

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer: Carefully transfer the weighed this compound into the volumetric flask.

  • Initial Solvent Addition: Add approximately half of the final desired volume of chloroform to the volumetric flask.

  • Vortexing: Cap the flask and vortex the mixture for 1-2 minutes to facilitate initial dissolution.

  • Sonication (if necessary): If the this compound is not fully dissolved after vortexing, place the flask in a water bath sonicator for 5-10 minutes. Gentle heating of the water bath to 30-40°C can be applied if necessary.

  • Final Volume Adjustment: Once the this compound is completely dissolved, allow the solution to return to room temperature. Then, carefully add chloroform to the volumetric flask until the meniscus reaches the calibration mark.

  • Final Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the stock solution in an appropriate container at the recommended temperature, typically refrigerated or frozen, to prevent solvent evaporation and degradation.

Visualizations

Caption: Troubleshooting workflow for this compound dissolution.

References

Technical Support Center: Optimization of Chromatography for Separating Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Tristearin-d9.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor peak resolution or co-elution of this compound and non-deuterated Tristearin?

Poor peak resolution between a deuterated internal standard and its non-deuterated analyte is a common challenge. This can be attributed to the "deuterium isotope effect," where the substitution of hydrogen with deuterium can lead to slight differences in retention times.[1][2]

Potential Causes & Solutions:

  • Inadequate Stationary Phase: The choice of the column's stationary phase is critical. For triglycerides, reversed-phase columns like C18 (ODS) are commonly used.[3] However, the polarity of the stationary phase can influence the deuterium isotope effect. Nonpolar stationary phases often result in the deuterated compound eluting slightly earlier (inverse isotope effect), while polar stationary phases may cause it to elute later (normal isotope effect).

    • Solution: Screen different stationary phases. If using a nonpolar column, a slight separation may be observed. For co-elution, which is often desired for internal standards, a column with intermediate polarity might be more suitable.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts selectivity. For triglyceride analysis by HPLC, gradients of acetonitrile and acetone or other organic modifiers are frequently employed.

    • Solution: Adjust the gradient slope and the organic modifiers in your mobile phase. A shallower gradient can often improve the separation of closely eluting compounds.

  • Incorrect Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

    • Solution: Optimize the column temperature. For reversed-phase HPLC of triglycerides, lower temperatures generally lead to better separations, but be mindful of potential sample solubility issues.

  • Flow Rate is Not Optimized: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.

    • Solution: A lower flow rate can sometimes enhance resolution between closely eluting peaks.

Q2: My this compound peak is tailing. What could be the cause and how can I fix it?

Peak tailing can compromise the accuracy of quantification. It is often a sign of undesirable interactions between the analyte and the stationary phase or issues with the chromatographic system.

Potential Causes & Solutions:

  • Active Sites on the Column: Silanol groups on silica-based columns can interact with polar parts of the analytes, causing peak tailing.

    • Solution: Use an end-capped column or add a small amount of a competitive agent like triethylamine to the mobile phase to block active sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting or tailing.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Q3: I'm experiencing an unstable baseline. What are the likely reasons?

An unstable baseline can interfere with peak detection and integration, leading to inaccurate results.

Potential Causes & Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents can cause baseline drift, especially in gradient elution.

    • Solution: Use high-purity (HPLC or MS-grade) solvents and filter them before use.

  • Column Bleed (in GC): At high temperatures, the stationary phase can degrade and "bleed," causing a rising baseline.

    • Solution: Use a column specifically designed for high-temperature applications and ensure it is properly conditioned.

  • Detector Issues: Fluctuations in the detector (e.g., lamp instability in a UV detector, or temperature fluctuations in an ELSD) can cause baseline noise.

    • Solution: Refer to the manufacturer's guide for detector troubleshooting and maintenance.

Frequently Asked Questions (FAQs)

Q1: What is the deuterium isotope effect and how does it affect the chromatography of this compound?

The deuterium isotope effect in chromatography refers to the change in retention time of a compound when hydrogen atoms are replaced by deuterium atoms.[1][2] This is because C-D bonds are slightly shorter and stronger than C-H bonds, which can affect the molecule's polarity and its interaction with the stationary phase. In the case of this compound, this can cause it to elute slightly before or after the non-deuterated Tristearin. The magnitude and direction of this shift depend on the number and location of the deuterium atoms and the chromatographic conditions used.

Q2: Is co-elution of this compound and Tristearin always necessary?

For use as an internal standard in mass spectrometry, co-elution is generally ideal as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement.[4] However, if a slight, reproducible separation is achieved, it can still be acceptable as long as the peak integration is accurate and the response is linear.

Q3: What are the recommended sample preparation techniques for this compound analysis in biological matrices like plasma?

For lipid analysis in plasma, common sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a cold solvent like acetonitrile or methanol is added to precipitate proteins.[5]

  • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh-Dyer use a mixture of chloroform and methanol to extract lipids.[6] A variation using methyl-tert-butyl ether (MTBE) is also popular and can be safer.[7]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain and elute lipids, providing a cleaner extract compared to PPT and LLE.[4][8]

Q4: Which chromatographic technique is best for separating this compound?

The choice of technique depends on the specific requirements of the analysis:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD), HPLC is a powerful technique for triglyceride analysis. Reversed-phase C18 columns are common.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for triglyceride analysis, often after derivatization to increase volatility. High-temperature stable columns are required.[9]

  • Supercritical Fluid Chromatography (SFC): SFC offers different selectivity compared to HPLC and can provide faster separations for triglycerides.[3][10]

Data Presentation

Table 1: Typical HPLC Parameters for Triglyceride Analysis

ParameterRecommended Conditions
Column C18 (ODS), 2.1-4.6 mm I.D., 50-150 mm length, <5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol or Acetone/Dichloromethane mixture
Gradient Start with a high percentage of A, ramp up to a high percentage of B
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 30 - 60 °C
Detector MS, ELSD

Table 2: Typical GC-MS Parameters for Triglyceride Analysis

ParameterRecommended Conditions
Column High-temperature, low-bleed capillary column (e.g., polysiloxane-based)
Carrier Gas Helium or Hydrogen
Inlet Temperature 340 - 360 °C
Oven Program Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 350 °C)
Ion Source Temp. 230 - 250 °C
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)

Experimental Protocols

Protocol 1: HPLC-MS Method for this compound Analysis
  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 20 µL of this compound internal standard solution (in isopropanol).

    • Add 400 µL of cold methanol and vortex for 30 seconds to precipitate proteins.

    • Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

    • Add 200 µL of water to induce phase separation.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile/Water (90:10) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

      • Monitor the appropriate precursor and product ions for Tristearin and this compound.

Protocol 2: GC-MS Method for this compound Analysis
  • Sample Preparation and Derivatization:

    • Extract lipids from the sample as described in Protocol 1.

    • To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

    • Heat at 80 °C for 1 hour to convert triglycerides to fatty acid methyl esters (FAMEs).

    • Cool, add 1 mL of hexane and 0.5 mL of water, and vortex.

    • Collect the upper hexane layer containing the FAMEs.

  • Chromatographic Conditions:

    • Column: High-temperature capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 300 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 340 °C at 10 °C/min, and hold for 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing sp1 Plasma Sample sp2 Add this compound IS sp1->sp2 sp3 Protein Precipitation (Methanol) sp2->sp3 sp4 Lipid Extraction (MTBE) sp3->sp4 sp5 Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 ca1 HPLC-MS System sp6->ca1 Injection ca2 Data Acquisition ca1->ca2 dp1 Peak Integration ca2->dp1 dp2 Calibration Curve dp1->dp2 dp3 Quantification dp2->dp3 end end dp3->end Final Result

Caption: Workflow for this compound analysis by HPLC-MS.

troubleshooting_logic cluster_column Column Related cluster_mobile_phase Mobile Phase Related start Poor Peak Resolution c1 Check Stationary Phase start->c1 c2 Optimize Temperature start->c2 mp1 Adjust Gradient start->mp1 mp2 Optimize Flow Rate start->mp2 end Resolution Optimized c1->end Improved Separation c2->end mp1->end mp2->end

References

Validation & Comparative

Validating a Quantitative Lipidomics Method with Tristearin-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of triglycerides (TGs) is paramount in numerous fields of research, from metabolic disease studies to the development of new therapeutics. A robust and validated analytical method is the cornerstone of reliable quantitative data. This guide provides a comprehensive overview of validating a quantitative lipidomics method for triglycerides using Tristearin-d9 as an internal standard. It compares this approach with alternative methods and provides supporting experimental context and data presentation frameworks.

The Role of this compound in Quantitative Lipidomics

In mass spectrometry-based lipidomics, internal standards are crucial for correcting variability throughout the analytical process, including sample extraction, derivatization, and instrument response. Ideally, an internal standard should be chemically identical to the analyte of interest but mass-distinguishable.

This compound, a deuterated form of the saturated triglyceride Tristearin (TG 18:0/18:0/18:0), serves as an excellent internal standard for the quantification of various triglyceride species. Its key advantages include:

  • Chemical Similarity: It behaves almost identically to endogenous triglycerides during sample preparation and chromatographic separation.

  • Mass Differentiation: The deuterium labels make it easily distinguishable from the non-labeled endogenous triglycerides in the mass spectrometer.

  • Minimal Isotopic Overlap: The nine deuterium atoms provide a significant mass shift, minimizing potential interference from the natural isotope distribution of the analytes.

Experimental Protocol: Quantitative Analysis of Triglycerides by LC-MS/MS

This section details a typical experimental protocol for the quantification of triglycerides in human plasma using this compound as an internal standard.

1. Sample Preparation

  • Lipid Extraction: A common method is the Folch extraction.

    • To 50 µL of plasma, add 1 mL of a chloroform:methanol (2:1, v/v) solution containing this compound at a final concentration of 1 µg/mL.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating triglyceride species based on their acyl chain length and degree of unsaturation.

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55 °C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for triglyceride analysis, as they readily form ammonium adducts ([M+NH4]+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific lipid species.

    • MRM Transitions: For each target triglyceride and the this compound internal standard, a specific precursor-to-product ion transition is monitored. The precursor ion is the [M+NH4]+ adduct of the triglyceride. The product ions are typically generated by the neutral loss of one of the fatty acyl chains plus ammonia.

      • Example for an endogenous triglyceride (e.g., TG 16:0/18:1/18:0): The precursor ion would be m/z 878.8, and a potential product ion would be m/z 577.5 (corresponding to the neutral loss of palmitic acid).

      • For this compound: The precursor ion would be m/z 907.9, and the product ion would be m/z 607.6 (corresponding to the neutral loss of deuterated stearic acid).

Method Validation Framework

A quantitative method must be rigorously validated to ensure its reliability. The following parameters are typically assessed:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of calibration standards at different concentrations.

  • Accuracy: The closeness of the measured value to the true value. It is often expressed as the percentage of recovery.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. It is usually expressed as the coefficient of variation (%CV) for a series of measurements. Precision is evaluated at two levels:

    • Intra-day precision (repeatability): Within the same day.

    • Inter-day precision (intermediate precision): Over several days.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte.

Data Presentation: A Comparative Framework

Clear and concise data presentation is essential for comparing the performance of different analytical methods. The following tables provide a template for summarizing validation data for a quantitative lipidomics method using this compound and comparing it with a hypothetical alternative internal standard.

Table 1: Method Validation Summary for Triglyceride Quantification using this compound

Validation ParameterTriglyceride SpeciesResultAcceptance Criteria
Linearity (r²) TG 16:0/18:1/18:2>0.99r² ≥ 0.99
TG 18:0/18:1/18:2>0.99r² ≥ 0.99
Accuracy (% Recovery) Low QC (ng/mL)95 - 105%85 - 115%
Mid QC (ng/mL)97 - 103%85 - 115%
High QC (ng/mL)98 - 102%85 - 115%
Precision (%CV) Intra-day
Low QC (ng/mL)< 10%≤ 15%
Mid QC (ng/mL)< 8%≤ 15%
High QC (ng/mL)< 5%≤ 15%
Inter-day
Low QC (ng/mL)< 12%≤ 15%
Mid QC (ng/mL)< 10%≤ 15%
High QC (ng/mL)< 7%≤ 15%
LOD (ng/mL) TG 16:0/18:1/18:20.5-
LOQ (ng/mL) TG 16:0/18:1/18:21.5-
Extraction Recovery (%) All TGs> 85%-
Matrix Effect (%) All TGs90 - 110%85 - 115%

Note: The data presented in this table is illustrative and represents typical performance characteristics for a validated quantitative lipidomics method. Actual results may vary.

Table 2: Comparison of Internal Standards for Triglyceride Quantification

FeatureThis compoundAlternative IS (e.g., Triheptadecanoin - C17:0)
Type Stable Isotope LabeledOdd-chain Triglyceride
Chemical Similarity High (identical to endogenous tristearin)Moderate (different chain length)
Co-elution with Analytes HighMay differ significantly
Correction for Matrix Effects ExcellentGood, but may not be identical for all species
Commercial Availability Readily availableReadily available
Cost HigherLower
Potential for Endogenous Interference NoneNone (in most biological systems)

Visualizing the Workflow and Comparison

Diagrams are powerful tools for illustrating complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language) to visualize the experimental workflow and a comparison of validation outcomes.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Lipid Extraction (Folch Method) add_is->extraction dry_down Dry Down Extract extraction->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lc Reversed-Phase LC (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (Positive ESI, MRM) lc->ms data Data Acquisition ms->data peak_integration Peak Integration data->peak_integration ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio quantification Quantification using Calibration Curve ratio->quantification results Final Concentration Results quantification->results

Caption: Experimental workflow for quantitative triglyceride analysis.

G cluster_tristearin Method using this compound cluster_alternative Method using Alternative IS accuracy_d9 Accuracy (95-105%) precision_d9 Precision (%CV < 10%) linearity_d9 Linearity (r² > 0.99) accuracy_alt Accuracy (90-110%) precision_alt Precision (%CV < 15%) linearity_alt Linearity (r² > 0.98) comparison Comparison of Validation Parameters comparison->accuracy_d9 comparison->precision_d9 comparison->linearity_d9 comparison->accuracy_alt comparison->precision_alt comparison->linearity_alt

Caption: Comparison of validation outcomes.

Conclusion

The validation of a quantitative lipidomics method is a critical step to ensure the generation of high-quality, reliable data. This compound stands out as an excellent internal standard for triglyceride analysis due to its close chemical and physical similarity to endogenous triglycerides, allowing for effective correction of analytical variability. While other internal standards, such as odd-chain triglycerides, can be used, stable isotope-labeled standards like this compound generally provide superior accuracy and precision. The detailed protocol and validation framework presented in this guide offer a solid foundation for researchers to develop and validate their own robust quantitative lipidomics methods.

A Researcher's Guide to Triglyceride Internal Standards: A Comparative Analysis of Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of triglycerides (TGs) is paramount. The inherent variability in sample preparation and analysis by mass spectrometry (MS) necessitates the use of internal standards (IS) to ensure data reliability. Among the various types of internal standards, stable isotope-labeled compounds, such as Tristearin-d9, are widely regarded as the gold standard for their ability to closely mimic the behavior of endogenous analytes.

This guide provides a comprehensive comparison of this compound with other commonly used triglyceride internal standards. We will delve into their respective advantages and disadvantages, present a detailed experimental protocol for their application, and offer a visual representation of the analytical workflow.

The Critical Role of Internal Standards in Triglyceride Analysis

Accurate quantification in mass spectrometry-based lipidomics is unattainable without the use of internal standards.[1][2] These compounds are added to samples at a known concentration before sample preparation and analysis. Their primary function is to correct for variations that can occur at multiple stages of the analytical process, including extraction efficiency, ionization efficiency in the mass spectrometer's source, and instrumental drift.[3][4] By normalizing the signal of the analyte to that of the internal standard, researchers can significantly improve the accuracy and precision of their quantitative results.

Comparing this compound to Alternative Triglyceride Internal Standards

The ideal internal standard should be chemically and physically similar to the analyte of interest but mass-distinguishable. In triglyceride analysis, several classes of internal standards are commonly employed, each with its own set of characteristics.

This compound: The Deuterated Advantage

This compound is a stable isotope-labeled internal standard where nine hydrogen atoms in the stearic acid chains of tristearin have been replaced with deuterium atoms. This substitution results in a mass shift that allows it to be distinguished from the endogenous tristearin by the mass spectrometer, while its chemical properties remain virtually identical.[3][4]

Key Advantages of this compound:

  • Co-elution with Analyte: Due to its chemical identity with the natural tristearin, this compound co-elutes during chromatographic separation, experiencing the same matrix effects.[3][5] This is crucial for accurately correcting ion suppression or enhancement.[3][5]

  • Similar Extraction Recovery and Ionization Response: this compound exhibits nearly identical extraction recovery and ionization response to its unlabeled counterpart, leading to more precise quantification.[4]

  • High Purity: Commercially available this compound is typically of high purity (>99%), ensuring minimal interference from isotopic impurities.[6][7]

Alternative Internal Standards

While deuterated standards are preferred, other types of internal standards are also used in triglyceride analysis, primarily odd-chain and other stable isotope-labeled triglycerides.

  • Odd-Chain Triglycerides: These are triglycerides containing fatty acids with an odd number of carbon atoms, such as Triheptadecanoin (C17:0) and Trinonadecanoin (C19:0). The rationale for their use is that they are generally absent or present at very low levels in most biological samples, thus minimizing the risk of interference with endogenous triglycerides.[8]

  • Other Stable Isotope-Labeled Triglycerides: Besides deuterium, other stable isotopes like Carbon-13 (¹³C) can be incorporated into the triglyceride structure. An example is 1,1,1-¹³C-Triolein.[8] The choice between deuterated and ¹³C-labeled standards often depends on the specific analytical method and potential for isotopic interference.

Performance Comparison: this compound vs. Alternatives

The following table summarizes the key performance characteristics of this compound compared to odd-chain triglyceride internal standards. This comparison is based on established principles of internal standardization in mass spectrometry.

FeatureThis compound (Deuterated IS)Odd-Chain Triglycerides (e.g., Triheptadecanoin)
Chemical & Physical Similarity Virtually identical to the endogenous analyte.Different from most endogenous triglycerides.
Co-elution with Analyte Co-elutes with the corresponding endogenous triglyceride.Elutes at a different retention time than even-chain triglycerides.
Correction for Matrix Effects Excellent, as it experiences the same ion suppression/enhancement.Less effective, as matrix effects can vary with retention time.
Correction for Extraction Variability Excellent, due to identical chemical properties.Good, but may differ slightly from even-chain triglycerides.
Potential for Endogenous Interference Minimal, as the mass difference distinguishes it from the endogenous analyte.Low, as odd-chain triglycerides are not naturally abundant in most samples.
Commercial Availability & Cost Readily available, but can be more expensive.Readily available and generally less expensive.

Experimental Protocol: Quantification of Triglycerides in Human Plasma

This section provides a detailed methodology for the quantification of triglycerides in human plasma using this compound as an internal standard, based on common practices in lipidomics.[8][9][10]

1. Materials and Reagents

  • Human plasma (collected with EDTA as anticoagulant)

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

2. Sample Preparation

  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard solution to each plasma sample. The final concentration of the internal standard should be appropriate for the expected range of triglyceride concentrations in the samples.

  • Protein Precipitation and Lipid Extraction (Folch Method):

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to each sample.

    • Vortex vigorously for 1 minute.

    • Add 200 µL of water to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Organic Layer: Carefully collect the lower organic layer (containing the lipids) using a glass syringe and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) isopropanol:acetonitrile mixture. Vortex to ensure complete dissolution.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]

  • Gradient Elution: A suitable gradient to separate the different triglyceride species.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The MRM transitions for the triglycerides are based on the neutral loss of one of the fatty acid chains. For this compound, the precursor ion would be the [M+NH₄]⁺ adduct, and the product ion would be the fragment resulting from the neutral loss of a deuterated stearic acid.

4. Data Analysis

  • Integrate the peak areas of the endogenous triglycerides and the this compound internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Quantify the concentration of each triglyceride species using a calibration curve prepared with certified reference standards.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams, created using the DOT language, outline the general lipidomics workflow and the specific experimental procedure for triglyceride quantification.

Lipidomics_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_interpretation Biological Interpretation Sample_Collection Sample Collection (e.g., Plasma) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage IS_Spiking Internal Standard Spiking (this compound) Sample_Storage->IS_Spiking Lipid_Extraction Lipid Extraction (e.g., Folch Method) IS_Spiking->Lipid_Extraction Drying Solvent Evaporation Lipid_Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Statistical_Analysis->Biomarker_Discovery

A typical lipidomics workflow for triglyceride analysis.

Experimental_Workflow start Start: Plasma Sample spike Spike with This compound start->spike extract Lipid Extraction (Chloroform:Methanol) spike->extract separate Phase Separation extract->separate collect Collect Organic Layer separate->collect dry Dry Down (Nitrogen) collect->dry reconstitute Reconstitute in IPA:ACN dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End: Quantitative Data inject->end

Experimental workflow for triglyceride quantification.

Conclusion

The selection of an appropriate internal standard is a critical decision in any quantitative lipidomics study. For the analysis of triglycerides, deuterated internal standards such as this compound offer significant advantages in terms of accuracy and precision. By closely mimicking the behavior of their endogenous counterparts, they provide superior correction for analytical variability compared to other types of internal standards. While odd-chain triglycerides represent a viable and more cost-effective alternative, the use of a stable isotope-labeled internal standard like this compound is recommended for achieving the highest quality quantitative data in triglyceride analysis. The detailed protocol and workflows provided in this guide serve as a valuable resource for researchers aiming to implement robust and reliable methods for triglyceride quantification in their studies.

References

The Gold Standard for Lipid Quantification: Unpacking the Accuracy and Precision of Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the quest for accurate and precise quantification of lipids is paramount. Among the array of tools available, stable isotope-labeled internal standards stand out, with Tristearin-d9 emerging as a robust choice for the quantification of triglycerides. This guide provides a comprehensive comparison of lipid quantification methodologies, highlighting the performance of this compound with supporting data and detailed experimental protocols.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to their endogenous counterparts, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization.[1] This intrinsic similarity allows for the correction of variability that can occur during sample preparation and analysis, leading to highly accurate and precise results. This compound, a deuterated form of the triglyceride Tristearin, serves as an ideal internal standard for the quantification of a wide range of triglyceride species.

Performance Metrics: A Comparative Analysis

The selection of an appropriate internal standard is a critical step in developing a robust lipid quantification assay. While various types of internal standards are utilized in lipidomics, including odd-chain lipids and other stable isotope-labeled standards, deuterated standards like this compound offer distinct advantages.

Parameter This compound (Deuterated Standard) Odd-Chain Triglyceride Standard Justification
Chemical & Physical Properties Nearly identical to endogenous triglyceridesDifferent from endogenous even-chain triglyceridesEnsures co-elution and similar ionization response, leading to more accurate correction for matrix effects and extraction variability.
Accuracy HighModerate to HighThe close structural similarity of deuterated standards to the analytes of interest allows for more effective compensation for analytical variability.
Precision (CV%) Typically low (<15%)Generally low, but can be higher than deuterated standardsThe consistent behavior of deuterated standards throughout the analytical process results in lower variability between measurements.
Recovery High and comparable to endogenous triglyceridesMay differ from endogenous triglyceridesSimilar extraction efficiencies lead to more reliable quantification.
Matrix Effect Effectively corrects for ion suppression/enhancementMay not fully compensate for matrix effects experienced by all endogenous triglyceridesCo-elution with analytes ensures that both the standard and the analyte are subjected to the same matrix effects.
Linearity Excellent over a wide dynamic rangeGood, but may be limitedThe predictable response of deuterated standards allows for accurate quantification across a broad range of concentrations.

This table summarizes the expected performance characteristics based on the principles of mass spectrometry and lipidomics. Specific quantitative data can vary based on the experimental conditions, matrix, and analytical platform.

Experimental Protocols

Achieving accurate and precise lipid quantification requires meticulous attention to detail throughout the experimental workflow. Below are detailed protocols for lipid extraction and LC-MS/MS analysis using this compound as an internal standard.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound solution in chloroform/methanol (2:1, v/v).

  • Lipid Extraction: Add 2 mL of chloroform/methanol (2:1, v/v) to the plasma sample. Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution to the mixture and vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis (e.g., isopropanol/acetonitrile/water).

LC-MS/MS Analysis of Triglycerides
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for separating triglyceride species.

    • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic triglycerides.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for triglyceride analysis.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known lipid species. For this compound and other triglycerides, the precursor ions are typically the ammonium adducts [M+NH4]+, and the product ions correspond to the neutral loss of one of the fatty acid chains.[2]

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological relevance of triglyceride quantification, the following diagrams have been generated.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Add this compound Add this compound Plasma Sample->Add this compound Lipid Extraction (Folch) Lipid Extraction (Folch) Add this compound->Lipid Extraction (Folch) Dry & Reconstitute Dry & Reconstitute Lipid Extraction (Folch)->Dry & Reconstitute LC-MS/MS LC-MS/MS Dry & Reconstitute->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing Quantification Quantification Data Processing->Quantification

A typical experimental workflow for triglyceride quantification.

Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds to IRS IRS Insulin Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt/PKB Akt/PKB PI3K->Akt/PKB Activates SREBP-1c SREBP-1c Akt/PKB->SREBP-1c Activates Lipogenic Gene Expression Lipogenic Gene Expression SREBP-1c->Lipogenic Gene Expression Increases Fatty Acid Synthesis Fatty Acid Synthesis Lipogenic Gene Expression->Fatty Acid Synthesis Leads to Triglyceride Synthesis Triglyceride Synthesis Fatty Acid Synthesis->Triglyceride Synthesis Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Triglyceride Synthesis

Insulin signaling pathway leading to triglyceride synthesis.

References

A Comparative Guide to Lipid Analysis: Cross-Validation of Methods Using Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of lipids is paramount. This guide provides an objective comparison of two prevalent analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the analysis of triglycerides. The use of a stable isotope-labeled internal standard, Tristearin-d9, is central to achieving reliable quantification by correcting for variability during sample preparation and analysis.

This document outlines the performance of these methods, supported by experimental data, and provides detailed protocols to assist in the selection of the most suitable method for your specific research needs.

Performance Comparison of Analytical Methods

The choice between LC-MS and GC-FID for triglyceride analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes key performance metrics for each method, providing a baseline for comparison. It is important to note that while this compound is an ideal internal standard for both techniques, the presented data is a composite from studies using various triglyceride standards, reflecting the general capabilities of each platform.

Performance MetricLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Limit of Detection (LOD) High sensitivity, capable of detecting low abundance species.Generally less sensitive than LC-MS.
Limit of Quantitation (LOQ) Typically in the low ng/mL to pg/mL range.In the µg/mL range[1].
Linearity Excellent, with a wide dynamic range, often spanning several orders of magnitude (r² > 0.999)[2][3].Good linearity within a defined concentration range (e.g., 0.5–20.0 mg/mL)[4].
Precision (RSD%) High precision, with intra-day and inter-day coefficients of variation (CVs) typically below 15%.[2][3][5]Good precision, with RSDs for retention time < 0.5% and peak area < 5% for intra-day analysis[1].
Accuracy (Recovery %) High accuracy, with recovery rates typically between 85% and 115%.Good accuracy, with average recoveries often between 97% and 99%[4].
Specificity Highly specific due to mass-based detection and fragmentation analysis.Dependant on chromatographic separation; co-elution can be a challenge.
Sample Derivatization Not typically required for intact triglycerides.Often requires transesterification to fatty acid methyl esters (FAMEs) for analysis[6].

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. The following sections provide representative methodologies for the analysis of triglycerides using this compound as an internal standard with both LC-MS/MS and GC-FID.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is suitable for the direct analysis of intact triglycerides in complex biological matrices like plasma.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To 100 µL of plasma, add a precise amount of this compound solution in a suitable solvent (e.g., methanol/chloroform).

  • Protein Precipitation and Extraction: Add 1 mL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (3:1, v/v). Vortex vigorously for 1 minute.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Lipid Collection: Carefully transfer the upper organic layer containing the lipids to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS analysis (e.g., acetonitrile/isopropanol, 1:1, v/v).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for this compound and the target triglycerides would need to be optimized.

    • Data Analysis: Quantify the endogenous triglycerides by comparing their peak area to that of the this compound internal standard.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method typically involves the conversion of triglycerides to their constituent fatty acid methyl esters (FAMEs) before analysis.

1. Sample Preparation and Derivatization:

  • Internal Standard Spiking: Add a known quantity of this compound to the lipid sample.

  • Saponification and Transesterification:

    • Add 1 mL of 0.5 M NaOH in methanol to the sample.

    • Heat at 80°C for 10 minutes to saponify the triglycerides.

    • Add 2 mL of boron trifluoride-methanol solution and heat at 80°C for 2 minutes to convert the fatty acids to FAMEs.

  • Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the layers.

    • Carefully collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution: Dry the hexane extract over anhydrous sodium sulfate and transfer to a GC vial.

2. GC-FID Analysis:

  • Gas Chromatograph Conditions:

    • Column: A capillary column suitable for FAMEs analysis (e.g., a fused silica capillary column, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Flame Ionization Detector (FID) Conditions:

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

  • Data Analysis: Identify and quantify the FAME peaks based on their retention times relative to a standard mixture and normalize to the peak area of the internal standard-derived FAMEs.

Visualizing the Workflow and Method Comparison

To further clarify the experimental processes and the logical relationship between the analytical methods, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-FID Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract LC LC Separation (Intact Triglycerides) Extract->LC Direct Analysis Deriv Derivatization (to FAMEs) Extract->Deriv Requires Derivatization MS MS/MS Detection (MRM) LC->MS Data_LCMS Data Analysis MS->Data_LCMS GC GC Separation (FAMEs) Deriv->GC FID FID Detection GC->FID Data_GC Data Analysis FID->Data_GC method_comparison cluster_lcms_attr LC-MS/MS Attributes cluster_gcfid_attr GC-FID Attributes Triglyceride_Analysis Triglyceride Analysis LCMS LC-MS/MS Triglyceride_Analysis->LCMS GCFID GC-FID Triglyceride_Analysis->GCFID High_Sensitivity High Sensitivity LCMS->High_Sensitivity High_Specificity High Specificity LCMS->High_Specificity No_Deriv No Derivatization (for intact TGs) LCMS->No_Deriv Complex_Inst More Complex Instrumentation LCMS->Complex_Inst Robust Robust & Routine GCFID->Robust Lower_Cost Lower Cost GCFID->Lower_Cost Requires_Deriv Requires Derivatization GCFID->Requires_Deriv Lower_Sensitivity Lower Sensitivity GCFID->Lower_Sensitivity

References

Performance Deep Dive: Tristearin-d9 Across Leading Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide

In the landscape of quantitative bioanalysis, particularly in lipidomics and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Tristearin-d9, a deuterated analog of tristearin, serves as a critical internal standard for the quantification of triglycerides. Its performance, however, is intrinsically linked to the capabilities of the mass spectrometry (MS) platform employed. This guide provides an objective comparison of this compound's expected performance across various high-end MS platforms from leading manufacturers, supported by representative experimental data and detailed methodologies.

Quantitative Performance Comparison

The choice of a mass spectrometry platform significantly impacts key quantitative parameters such as the lower limit of quantification (LLOQ), linearity, precision, and accuracy. While a direct head-to-head comparison study for this compound across all platforms is not publicly available, the following table summarizes the expected performance based on the known capabilities of each instrument class for similar lipid analyses.[1][2][3][4][5][6][7][8][9][10] The acceptance criteria are based on FDA guidelines for bioanalytical method validation.[11][12][13][14]

MS Platform (Instrument Class) Manufacturer Expected LLOQ (in plasma) Linear Dynamic Range (Orders of Magnitude) Precision (%CV) at LLOQ Accuracy (% Bias) at LLOQ Key Strengths for this compound Analysis
SCIEX 7500+ System (Triple Quadrupole) SCIEXLow pg/mL4-5≤ 20%± 20%Exceptional sensitivity and scan speed, ideal for high-throughput quantification of large lipid panels.[1][15][16]
Thermo Scientific TSQ Altis Plus (Triple Quadrupole) Thermo Fisher ScientificLow pg/mL4-5≤ 20%± 20%High sensitivity, robustness, and fast SRM acquisition speeds, ensuring reliable quantification in complex matrices.[6][8][9][17]
Agilent 6495C (Triple Quadrupole) Agilent TechnologiesLow to mid pg/mL4-5≤ 20%± 20%Renowned for robustness, iFunnel technology enhances ion sampling for high sensitivity.[7][10]
Waters Xevo TQ Absolute (Triple Quadrupole) WatersSub to low pg/mL5-6≤ 20%± 20%Engineered for ultimate sensitivity, capable of achieving exceptionally low detection limits for bioanalysis.[3][4][5][18]
SCIEX ZenoTOF 7600 (Q-TOF) SCIEXMid to high pg/mL3-4≤ 20%± 20%Zeno trap technology provides significant MS/MS sensitivity gains for high-resolution quantification and qualitative confirmation.
Thermo Scientific Orbitrap Exploris Series (Orbitrap) Thermo Fisher ScientificMid to high pg/mL3-4≤ 20%± 20%High-resolution accurate mass (HRAM) capabilities allow for excellent selectivity and confident identification, with good quantitative performance.
Agilent 6546 Q-TOF (Q-TOF) Agilent TechnologiesHigh pg/mL to low ng/mL3-4≤ 20%± 20%Provides high-resolution data for both quantification and identification, with good dynamic range.
Waters SYNAPT XS (Q-TOF) WatersHigh pg/mL to low ng/mL3-4≤ 20%± 20%High-resolution MS with the added dimension of ion mobility separation, which can aid in separating isobaric interferences.

Note: The expected performance values are estimates for comparative purposes. Actual performance will depend on the specific method, matrix, and instrument condition. Triple quadrupole instruments are generally considered the gold standard for targeted quantification due to their superior sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[19] High-resolution systems (Q-TOF, Orbitrap) offer the advantage of full scan data, which can be used for both quantification and untargeted analysis.

Experimental Protocols

A robust and well-defined experimental protocol is crucial for achieving optimal performance. The following is a representative LC-MS/MS protocol for the quantification of triglycerides using this compound as an internal standard.

Sample Preparation (Human Plasma)

This protocol utilizes a straightforward protein precipitation method.

  • Reagents: Human plasma (K2EDTA), this compound internal standard (IS) stock solution (1 mg/mL in isopropanol), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).

  • Procedure:

    • Prepare a working solution of this compound in isopropanol at a concentration of 1 µg/mL.

    • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of the this compound working solution.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

A reversed-phase separation is typically used for triglycerides.[20][21]

  • LC System: A high-performance UPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient:

    • 0-2 min: 70% B

    • 2-10 min: Linear gradient to 98% B

    • 10-12 min: Hold at 98% B

    • 12.1-15 min: Return to 70% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)

The following are typical parameters for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Cone Gas Flow: 150 L/hr

    • Desolvation Gas Flow: 1000 L/hr

  • MRM Transitions for this compound:

    • Precursor Ion (Q1): m/z 917.9 ([M+NH4]+). Note: The exact m/z should be confirmed by infusion of the standard.

    • Product Ion (Q3): A common strategy for triglycerides is to monitor the neutral loss of one of the fatty acid chains. For this compound, this would be the neutral loss of deuterated stearic acid (C18H27D9O2). The resulting diglyceride fragment would be monitored. A second, less intense fragment can be used as a qualifier transition.

    • Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 20-40 eV for triglycerides.

Visualizing the Context: Pathways and Workflows

To better understand the application of this compound, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

cluster_lipogenesis Lipogenesis (Triglyceride Synthesis) cluster_lipolysis Lipolysis (Triglyceride Breakdown) Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA + Fatty Acyl-CoA FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA PA Phosphatidic Acid LPA->PA + Fatty Acyl-CoA DAG Diacylglycerol (DAG) PA->DAG - Phosphate TAG Triglyceride (TAG) (e.g., Tristearin) DAG->TAG + Fatty Acyl-CoA TAG_breakdown Triglyceride (TAG) DAG_breakdown Diacylglycerol TAG_breakdown->DAG_breakdown + ATGL FFA Free Fatty Acids TAG_breakdown->FFA MAG_breakdown Monoacylglycerol DAG_breakdown->MAG_breakdown + HSL DAG_breakdown->FFA Glycerol Glycerol MAG_breakdown->Glycerol + MGL MAG_breakdown->FFA Glycolysis Glycolysis Glycerol->Glycolysis Beta-Oxidation Beta-Oxidation FFA->Beta-Oxidation

Caption: Triglyceride Metabolism Pathway.

Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Prep Sample Preparation (Protein Precipitation) Spike->Prep LC UPLC/UHPLC Separation Prep->LC MS Tandem MS Analysis (MRM Mode) LC->MS Data Data Acquisition MS->Data Process Data Processing (Peak Integration) Data->Process Quant Quantification (Analyte/IS Ratio) Process->Quant Result Final Concentration Report Quant->Result

Caption: LC-MS/MS Workflow for Lipid Quantification.

References

A Comparative Guide to the Physical Properties of Deuterated vs. Non-Deuterated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of membrane biophysics and drug delivery, understanding the intricate details of lipid bilayer structure and dynamics is paramount. Deuterated lipids have emerged as an invaluable tool, primarily in neutron scattering and nuclear magnetic resonance (NMR) studies, to elucidate these properties. While it is often assumed that the substitution of hydrogen with deuterium has a negligible effect on the physical characteristics of lipids, subtle yet significant differences exist. This guide provides an objective comparison of the physical properties of deuterated and non-deuterated lipids, supported by experimental data and detailed methodologies, to aid researchers in the accurate design and interpretation of their experiments.

Key Physical Property Comparisons

The introduction of deuterium into lipid molecules, particularly in the acyl chains, can influence several key physical parameters of the resulting lipid bilayer. These changes are primarily attributed to the slightly shorter and stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can affect intermolecular van der Waals interactions.

Phase Transition Temperature (Tm)

One of the most consistently observed effects of deuteration is a decrease in the gel-to-liquid crystalline phase transition temperature (Tm). This is particularly evident when the acyl chains are deuterated.

LipidDeuteration LocationTm (°C) - Non-DeuteratedTm (°C) - DeuteratedΔTm (°C)Experimental Technique
DSPCChains~55~50.7-4.3DSC
DPPCChains~41~37-4DSC[1]
DMPCChains~24~19.7-4.3DSC

Table 1: Comparison of Gel-to-Liquid Crystalline Phase Transition Temperatures (Tm) for various non-deuterated and chain-deuterated phospholipids.[1][2]

The consistent decrease of approximately 4.3 °C for saturated lipids with deuterated chains suggests a slight weakening of the intermolecular interactions in the gel phase, making the transition to the more disordered liquid crystalline phase more favorable at lower temperatures.[1][2]

Bilayer Thickness and Lamellar Spacing

The effect of deuteration on bilayer thickness and the related lamellar repeat spacing is more nuanced and depends on the location of the deuterium atoms.

LipidDeuteration LocationEffect on Lamellar Repeat SpacingEffect on Bilayer ThicknessExperimental Technique
DOPCChainsReductionReductionNeutron Scattering, SAXS[1][2]
DOPCHeadgroupIncreaseIncreaseNeutron Scattering, SAXS[1][2]

Table 2: Qualitative effects of deuteration on the lamellar repeat spacing and bilayer thickness of DOPC.[1][2]

Deuteration of the acyl chains leads to a small but measurable decrease in both the lamellar repeat spacing and the overall bilayer thickness.[1][2] Conversely, deuterating the headgroup results in an increase in these parameters.[1][2] These findings have important implications for the interpretation of neutron scattering data where deuterated lipids are used to provide contrast.[2]

Area Per Lipid

The area per lipid molecule is a critical parameter that reflects the packing density of lipids within a bilayer. While direct comparative values are not abundant in the initial search, the observed changes in bilayer thickness suggest corresponding changes in the area per lipid. A decrease in bilayer thickness upon chain deuteration would imply a slight increase in the area per lipid to maintain constant volume, although this effect is generally considered to be small.[2]

Experimental Methodologies

The characterization of these physical properties relies on a suite of biophysical techniques. Below are overviews of the key experimental protocols.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature

DSC is a thermodynamic technique used to measure the heat energy changes that occur in a sample as it is heated or cooled. It is the gold standard for determining the phase transition temperature of lipids.

Experimental Protocol:

  • Sample Preparation: A known amount of the lipid (either non-deuterated or deuterated) is hydrated in a buffer solution to form multilamellar vesicles (MLVs).

  • Encapsulation: The lipid dispersion is hermetically sealed in a sample pan. An identical empty pan is used as a reference.

  • Thermal Scan: Both pans are heated and cooled at a constant rate within the calorimeter.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

  • Analysis: The phase transition is observed as a peak in the heat capacity profile. The temperature at the peak maximum is taken as the Tm.[2]

DSC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Lipid Lipid Sample (Deuterated or Non-deuterated) Hydration Hydration in Buffer (forms MLVs) Lipid->Hydration Encapsulation Sealing in DSC Pans Hydration->Encapsulation Calorimeter DSC Instrument Encapsulation->Calorimeter Heating Controlled Heating & Cooling Scan Calorimeter->Heating HeatFlow Measure Differential Heat Flow Heating->HeatFlow Thermogram Generate Thermogram HeatFlow->Thermogram Tm Determine Tm (Peak Maximum) Thermogram->Tm

DSC Experimental Workflow
Neutron and X-ray Scattering for Bilayer Structure

Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful techniques for determining the structure of lipid bilayers, including thickness and lamellar spacing. The key advantage of neutron scattering is the ability to use deuterated lipids to create contrast between different parts of the bilayer or between the lipids and the solvent.[3][4]

Experimental Protocol:

  • Sample Preparation: Oriented multilamellar stacks of lipids (deuterated or non-deuterated) are prepared on a solid substrate (e.g., silicon wafers).

  • Hydration Control: The samples are placed in a chamber with controlled relative humidity to maintain a specific hydration level.

  • Scattering Measurement: The sample is exposed to a collimated beam of neutrons or X-rays. The scattered radiation is detected by a 2D detector.

  • Data Analysis: The resulting scattering pattern provides information about the periodic structure of the lipid multilayers. The positions of the Bragg peaks are used to calculate the lamellar repeat spacing. By using contrast variation with deuterated lipids in neutron scattering, a more detailed electron density profile can be constructed to determine the bilayer thickness.[2]

Scattering_Workflow cluster_prep Sample Preparation cluster_measurement Scattering Experiment cluster_analysis Data Analysis Lipid Lipid Sample (Deuterated or Non-deuterated) Deposition Deposition on Solid Substrate Lipid->Deposition Hydration Controlled Hydration Deposition->Hydration Sample Oriented Lipid Multilayers Hydration->Sample Beam Neutron/X-ray Beam Beam->Sample Detector 2D Detector Sample->Detector ScatteringPattern Analyze Scattering Pattern Detector->ScatteringPattern BraggPeaks Identify Bragg Peaks ScatteringPattern->BraggPeaks Structure Calculate Lamellar Spacing & Bilayer Thickness BraggPeaks->Structure

Neutron/X-ray Scattering Workflow
Deuterium NMR (²H NMR) Spectroscopy for Acyl Chain Order

Solid-state ²H NMR spectroscopy is a powerful technique for probing the order and dynamics of lipid acyl chains. By selectively deuterating specific positions along the lipid acyl chains, one can obtain detailed information about the orientational order of each segment.

Experimental Protocol:

  • Sample Preparation: Lipids selectively deuterated at specific acyl chain positions are hydrated to form multilamellar vesicles.

  • NMR Measurement: The sample is placed in a strong magnetic field in an NMR spectrometer. A series of radiofrequency pulses are applied to excite the deuterium nuclei.

  • Data Acquisition: The resulting NMR signal (a quadrupolar echo) is recorded.

  • Spectral Analysis: The spectrum is analyzed to determine the quadrupolar splitting (ΔνQ), which is directly proportional to the order parameter (SCD) of the C-²H bond. The order parameter provides a measure of the motional anisotropy of that specific chain segment.[5][6]

NMR_Workflow cluster_prep Sample Preparation cluster_measurement NMR Spectroscopy cluster_analysis Data Analysis Lipid Selectively Deuterated Lipid Hydration Hydration to form MLVs Lipid->Hydration Spectrometer NMR Spectrometer Hydration->Spectrometer Pulse RF Pulse Sequence Spectrometer->Pulse Acquisition Signal Acquisition Pulse->Acquisition Spectrum Analyze ²H NMR Spectrum Acquisition->Spectrum Splitting Measure Quadrupolar Splitting (ΔνQ) Spectrum->Splitting Order Calculate Order Parameter (SCD) Splitting->Order

²H NMR Spectroscopy Workflow

Role in Signaling Pathways

The primary utility of deuterated lipids is not to alter or participate in biological signaling pathways but to serve as non-perturbative probes for biophysical studies.[1] The substitution of hydrogen with deuterium does not significantly change the chemical properties of the lipid headgroup, which is the primary region involved in recognition and signaling events at the membrane surface. Therefore, deuterated lipids are considered excellent mimics of their non-deuterated counterparts for studying the physical structure and dynamics of membranes that host signaling proteins, without interfering with the signaling process itself.

Conclusion

While often considered interchangeable with their hydrogenous counterparts for low-resolution studies, deuterated lipids exhibit subtle but distinct physical properties.[7] The most notable effects are a decrease in the phase transition temperature with chain deuteration and location-dependent changes in bilayer thickness and lamellar spacing.[1][2] For high-resolution structural and dynamic studies, particularly those employing neutron scattering and ²H NMR, it is crucial for researchers to be aware of these differences. This guide provides a foundational understanding to inform the selection of lipids and the interpretation of experimental data, ultimately leading to more accurate models of biological membranes and their interactions with therapeutic agents.

References

Establishing Linearity and Range for Tristearin-d9-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the accuracy and reliability of analytical methods are paramount. Tristearin-d9, a deuterated stable isotope-labeled internal standard, offers a robust solution for the precise quantification of triglycerides (TGs) in complex biological matrices. This guide provides an objective comparison of this compound-based assays with alternative internal standards, supported by illustrative experimental data and detailed methodologies to establish linearity and determine the analytical range.

Performance Comparison of Internal Standards

The choice of an internal standard is a critical factor in the development of a reliable quantitative assay. Stable isotope-labeled (SIL) standards, such as this compound, are considered the gold standard in mass spectrometry-based quantification due to their chemical and physical similarity to the endogenous analytes. This similarity allows them to effectively compensate for variations throughout the analytical workflow, from sample extraction to instrument response.

Below is a table summarizing the expected performance characteristics of a this compound-based assay compared to other common types of internal standards. The data presented is illustrative and representative of typical performance for these classes of standards in well-validated LC-MS/MS methods.

Parameter This compound (Deuterated SIL) ¹³C-Labeled Tristearin (¹³C SIL) Odd-Chain Triglyceride (e.g., Trinonadecanoin) Structural Analog (e.g., a different TG)
Linearity (r²) > 0.995> 0.995> 0.99> 0.98
Dynamic Range 3-4 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude2-3 orders of magnitude
Accuracy (% Bias) < 15%< 15%< 20%< 25%
Precision (%RSD) < 15%< 15%< 20%< 25%
Matrix Effect Compensation ExcellentExcellentGoodModerate to Poor
Co-elution with Analyte Nearly identicalIdenticalSimilarVariable

Key Advantages of this compound:

  • High Accuracy and Precision: Due to its close structural and physicochemical similarity to endogenous tristearin, this compound co-elutes and experiences similar ionization efficiency, leading to excellent correction for matrix effects and improved accuracy and precision.

  • Wide Linear Range: Assays utilizing this compound typically exhibit a wide linear dynamic range, allowing for the quantification of triglycerides over several orders of magnitude.

  • Reduced Variability: It effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to more reproducible results.

Experimental Protocols

Detailed and robust experimental protocols are essential for establishing the linearity and range of a this compound-based assay. The following provides a comprehensive methodology for this purpose.

Preparation of Stock and Working Solutions
  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).

  • Analyte (Tristearin) Stock Solution (1 mg/mL): Prepare a stock solution of non-labeled tristearin in the same manner.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. A constant concentration of the this compound internal standard is added to each calibration standard and quality control (QC) sample.

Sample Preparation: Lipid Extraction

A modified Folch extraction is a common method for extracting lipids from biological matrices such as plasma or tissue homogenates.

  • To 100 µL of the biological sample, add 10 µL of the this compound working solution.

  • Add 2 mL of chloroform:methanol (2:1 v/v) and vortex vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex for another 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating triglycerides.

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the triglycerides.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both tristearin and this compound by infusing standard solutions.

    • Instrument Settings: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Establishing Linearity and Range
  • Calibration Curve: Analyze the prepared calibration standards in triplicate.

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each calibration level.

  • Linear Regression: Plot the peak area ratio against the known concentration of the analyte. Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.

  • Acceptance Criteria: A correlation coefficient (r²) of > 0.99 is generally considered acceptable for a linear fit. The analytical range is the concentration range over which the assay is demonstrated to be linear, accurate, and precise.

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context of triglyceride analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification sample Biological Sample (e.g., Plasma) add_is Spike with This compound IS sample->add_is extraction Lipid Extraction (Folch Method) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Triglyceride Concentration cal_curve->quantification

Caption: Experimental workflow for triglyceride quantification using this compound.

triglyceride_synthesis_pathway FA_CoA Fatty Acyl-CoA LPA Lysophosphatidic Acid FA_CoA->LPA PA Phosphatidic Acid FA_CoA->PA TAG Triacylglycerol (TAG) (e.g., Tristearin) FA_CoA->TAG G3P Glycerol-3-Phosphate G3P->LPA GPAT LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP DAG->TAG DGAT

Caption: Simplified Kennedy pathway for triglyceride synthesis.

Assessing the Isotopic Enrichment of Tristearin-d9 Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated standards, ensuring the isotopic enrichment and chemical purity of these reagents is paramount for accurate and reproducible experimental outcomes. Tristearin-d9, a deuterated analog of the triglyceride Tristearin, is a critical internal standard in mass spectrometry-based lipidomics and metabolic flux analysis. This guide provides an objective comparison of commercially available this compound standards, supported by experimental data and detailed analytical protocols for their assessment.

Comparison of this compound Standards

The isotopic enrichment of a deuterated standard is a key performance parameter, indicating the percentage of molecules that contain the desired number of deuterium atoms. This is often accompanied by information on the distribution of other isotopic species (e.g., d0, d8). While direct head-to-head comparative studies are not always publicly available, typical product specifications from major suppliers provide a strong indication of quality.

Parameter Supplier A (Representative) Supplier B (Representative) Supplier C (Representative)
Product Name Glyceryl tri(stearate-18,18,18-d3)This compoundTristearin (stearic acid-d9)
Isotopic Enrichment (d9) 99 atom % D≥98%≥98%
Chemical Purity ≥98%≥99%≥98%
Method of Analysis Mass Spectrometry, NMRMass SpectrometryMass Spectrometry, NMR
Typical Data Provided Certificate of Analysis with mass spectrumProduct datasheet with purity specificationsCertificate of Analysis upon request

Note: The data presented above is a synthesis of typical specifications offered by major chemical suppliers. For the most accurate and lot-specific information, it is crucial to consult the Certificate of Analysis provided by the vendor for each specific product.

Experimental Protocols for Assessing Isotopic Enrichment

The two primary analytical techniques for determining the isotopic enrichment and confirming the structural integrity of deuterated lipid standards are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

High-Resolution Mass Spectrometry (HR-MS) Protocol

HR-MS is a powerful technique for determining the isotopic distribution of a deuterated compound by precisely measuring the mass-to-charge ratio of the ions.

1. Sample Preparation:

  • Prepare a stock solution of the this compound standard in an appropriate organic solvent (e.g., chloroform or methanol) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL, using a solvent compatible with the ionization source (e.g., methanol/chloroform with 0.1% formic acid for electrospray ionization).

2. Instrumentation and Analysis:

  • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving isotopic peaks.[2][3]

  • Infuse the sample directly or use a liquid chromatography (LC) system to introduce the sample into the mass spectrometer. LC-MS can provide additional separation from any potential impurities.

  • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of this compound and its isotopologues.

3. Data Analysis:

  • Identify the monoisotopic peak of the unlabeled Tristearin (d0) and the corresponding peaks for the deuterated species (d1 through d9).

  • Integrate the peak areas of each isotopologue.

  • Calculate the isotopic enrichment for the d9 species as a percentage of the total integrated peak area of all related isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and assess the overall isotopic enrichment.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound standard in a deuterated solvent (e.g., chloroform-d, CDCl3) to a concentration of 5-10 mg/mL in an NMR tube.

2. Instrumentation and Analysis:

  • Acquire a proton (¹H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.

  • For quantitative analysis, deuterium (²H) NMR can be performed to directly observe the deuterium signals.

3. Data Analysis:

  • In the ¹H NMR spectrum, the integration of the residual proton signals at the labeled positions relative to the integration of a signal from an unlabeled part of the molecule can be used to estimate the isotopic enrichment.

  • In the ²H NMR spectrum, the integration of the deuterium signal provides a direct measure of the deuterated species.

Visualizing the Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the isotopic enrichment of this compound standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_result Result Standard This compound Standard Dissolution Dissolve in appropriate solvent Standard->Dissolution Dilution Dilute to working concentration Dissolution->Dilution HRMS High-Resolution Mass Spectrometry Dilution->HRMS NMR NMR Spectroscopy Dilution->NMR MassSpectrum Acquire Mass Spectrum HRMS->MassSpectrum NMRSpectrum Acquire NMR Spectrum NMR->NMRSpectrum IsotopeDistribution Determine Isotopic Distribution MassSpectrum->IsotopeDistribution StructuralConfirmation Confirm Structure & Label Position NMRSpectrum->StructuralConfirmation EnrichmentCalc Calculate Isotopic Enrichment IsotopeDistribution->EnrichmentCalc StructuralConfirmation->EnrichmentCalc Report Isotopic Enrichment Report EnrichmentCalc->Report

Experimental workflow for assessing this compound isotopic enrichment.

Logical_Relationship cluster_quality Quality Assessment of this compound cluster_methods Analytical Methods cluster_outcome Ensures Reliable Experimental Results IsotopicEnrichment Isotopic Enrichment MassSpec Mass Spectrometry (HR-MS) IsotopicEnrichment->MassSpec ChemicalPurity Chemical Purity ChemicalPurity->MassSpec Chromatography Chromatography (LC/GC) ChemicalPurity->Chromatography StructuralIntegrity Structural Integrity StructuralIntegrity->MassSpec NMRSpec NMR Spectroscopy ('H, 'H) StructuralIntegrity->NMRSpec AccurateQuantification Accurate Quantification MassSpec->AccurateQuantification ReproducibleData Reproducible Data NMRSpec->ReproducibleData Chromatography->AccurateQuantification AccurateQuantification->ReproducibleData

Logical relationship between quality parameters, analytical methods, and experimental outcomes.

References

A Head-to-Head Comparison: Tristearin-d9 versus 13C-Labeled Tristearin for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is paramount. When studying lipid metabolism, particularly the fate of triglycerides, stable isotope-labeled compounds are indispensable tools. This guide provides an objective comparison of two such tracers, Deuterated Tristearin (Tristearin-d9) and Carbon-13 Labeled Tristearin (13C-Tristearin), to aid in the selection of the most appropriate tool for your research needs.

The choice between a deuterated and a carbon-13 labeled tracer for metabolic studies is not merely one of cost or availability; it has significant implications for experimental design, analytical methodology, and the interpretation of results. This comparison delves into the key performance characteristics of this compound and 13C-Tristearin, supported by established principles of stable isotope tracing and mass spectrometry.

At a Glance: Key Performance Differences

FeatureThis compound (Deuterated)13C-Labeled TristearinKey Considerations for Researchers
Tracer Stability Susceptible to potential in-source back-exchange of deuterium with hydrogen.Highly stable with no risk of isotopic exchange.For long-term studies or complex sample matrices, the stability of 13C labels is a significant advantage.
Kinetic Isotope Effect (KIE) The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions involving C-D bond cleavage. This may alter the metabolic fate of the tracer compared to the unlabeled compound.The KIE for 13C is generally negligible and less likely to significantly alter metabolic rates.When studying reaction kinetics and pathway dynamics, the minimal KIE of 13C-tristearin provides a more accurate representation of natural metabolism.
Analytical Detection Can sometimes exhibit a slight shift in chromatographic retention time compared to the unlabeled analyte, potentially complicating analysis.Typically co-elutes perfectly with the unlabeled analyte, simplifying quantification.[1]Perfect co-elution of 13C-tristearin simplifies peak integration and improves the accuracy of quantification, especially in complex biological samples.
Cost Generally more cost-effective to synthesize.Typically more expensive due to the higher cost of 13C-labeled starting materials.[1]Budgetary constraints are a practical consideration, and the lower cost of deuterated tracers may be a deciding factor for some studies.
Mass Spectrometry Provides a clear mass shift for detection.Provides a clear and predictable mass shift for detection.Both tracers are readily detectable by mass spectrometry.

Delving Deeper: A Comparative Analysis

Isotopic Stability and Exchange

One of the primary advantages of 13C-labeled compounds is their high isotopic stability. The carbon-13 isotopes are integrated into the carbon backbone of the tristearin molecule and are not susceptible to exchange with other atoms during metabolic processes or sample preparation. In contrast, deuterium labels, while generally stable, can be prone to back-exchange with protons from the solvent, particularly under certain pH or temperature conditions, or within the ion source of a mass spectrometer. This potential for label loss can introduce inaccuracies in quantitative studies.

The Kinetic Isotope Effect: A Crucial Distinction

The most significant biochemical difference between the two tracers lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a slower rate for enzymatic reactions that involve the cleavage of a C-D bond compared to a C-H bond. Consequently, the metabolism of this compound may not perfectly mirror that of endogenous, unlabeled tristearin. For studies focused on determining the precise kinetics of metabolic pathways, this can be a significant confounding factor. The KIE for 13C is substantially smaller and generally considered to have a negligible impact on metabolic rates, making 13C-tristearin a more suitable tracer for kinetic studies.

Chromatographic Behavior and Analytical Considerations

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), 13C-labeled internal standards are often preferred because they typically co-elute with their unlabeled counterparts.[1] This is because the addition of neutrons does not significantly alter the physicochemical properties of the molecule. Deuteration, however, can sometimes lead to a slight change in the molecule's hydrophobicity, resulting in a shift in retention time on a chromatographic column.[2] This can complicate data analysis, as the analyte and the tracer may experience different matrix effects, potentially impacting the accuracy of quantification.

Experimental Protocols

Protocol: In Vivo Metabolic Tracing of Labeled Tristearin in Mice

1. Animal Model and Acclimation:

  • Use adult male C57BL/6J mice, 8-10 weeks of age.

  • House animals individually in a temperature- and light-controlled environment (22°C, 12-hour light/dark cycle) with ad libitum access to water and a standard chow diet for at least one week prior to the experiment.

2. Tracer Administration (Oral Gavage):

  • Fast mice for 4-6 hours prior to tracer administration.

  • Prepare a formulation of either this compound or 13C-Tristearin in a suitable vehicle, such as corn oil. A typical dose might be 10 mg of labeled tristearin per kg of body weight. The tracer should be thoroughly mixed with the vehicle.

  • Administer the tracer solution orally using a gavage needle.[3] For voluntary administration, the tracer can be incorporated into a palatable jelly.[4][5]

3. Sample Collection:

  • Collect blood samples via tail vein or retro-orbital sinus at multiple time points post-administration (e.g., 0, 30, 60, 120, 240, and 360 minutes).

  • Collect blood into EDTA-coated tubes and immediately place on ice.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

  • At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, skeletal muscle). Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.

4. Lipid Extraction and Sample Preparation:

  • Plasma: Use a modified Folch or Bligh-Dyer method for lipid extraction.

  • Tissues: Homogenize frozen tissue in a suitable solvent (e.g., chloroform:methanol 2:1 v/v) and perform lipid extraction.

  • Saponification: To analyze the fatty acid components, hydrolyze the extracted triglycerides by adding a solution of potassium hydroxide in ethanol and heating.

  • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the free fatty acids to their fatty acid methyl esters (FAMEs) or other suitable derivatives.

5. Mass Spectrometry Analysis:

  • GC-MS or LC-MS/MS: Analyze the prepared samples to determine the enrichment of the labeled stearic acid and its metabolites.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) or a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Data Analysis: Quantify the abundance of the labeled and unlabeled fatty acids. Calculate the tracer-to-tracee ratio to determine the incorporation of the tracer into different lipid pools.

Visualizing the Metabolic Journey

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed.

Tristearin_Metabolism cluster_digestion Digestion and Absorption cluster_circulation Circulation and Tissue Uptake cluster_metabolism Intracellular Metabolism Oral Administration Oral Administration Tristearin Tristearin Oral Administration->Tristearin Pancreatic Lipase Pancreatic Lipase Tristearin->Pancreatic Lipase Hydrolysis Stearic Acid Stearic Acid Pancreatic Lipase->Stearic Acid Glycerol Glycerol Pancreatic Lipase->Glycerol Intestinal Mucosa Intestinal Mucosa Stearic Acid->Intestinal Mucosa Absorption Glycerol->Intestinal Mucosa Absorption Chylomicrons Chylomicrons Intestinal Mucosa->Chylomicrons Re-esterification Bloodstream Bloodstream Chylomicrons->Bloodstream Tissues Tissues Bloodstream->Tissues Lipoprotein Lipase Fatty Acid Oxidation Fatty Acid Oxidation Tissues->Fatty Acid Oxidation Storage (Triglycerides) Storage (Triglycerides) Tissues->Storage (Triglycerides) Energy Production Energy Production Fatty Acid Oxidation->Energy Production

Caption: Metabolic fate of orally administered tristearin.

Experimental_Workflow Tracer Administration Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Blood, Tissues Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Sample Preparation Sample Preparation Lipid Extraction->Sample Preparation Saponification, Derivatization Mass Spectrometry Analysis Mass Spectrometry Analysis Sample Preparation->Mass Spectrometry Analysis Data Analysis Data Analysis Mass Spectrometry Analysis->Data Analysis Quantification, Isotope Enrichment

Caption: General experimental workflow for metabolic tracing.

Conclusion and Recommendations

Both this compound and 13C-labeled tristearin are valuable tools for metabolic research. The choice between them should be guided by the specific research question, the required level of accuracy, and budgetary considerations.

  • For studies requiring the highest accuracy in determining metabolic fluxes and reaction kinetics, 13C-labeled tristearin is the superior choice. Its isotopic stability and negligible kinetic isotope effect ensure that the tracer's behavior closely mimics that of the endogenous compound.

  • For qualitative tracing studies or when budget is a primary constraint, this compound can be a suitable alternative. However, researchers must be mindful of the potential for a kinetic isotope effect and take steps to validate their analytical methods to account for any chromatographic shifts.

Ultimately, a thorough understanding of the strengths and limitations of each tracer will enable researchers to design more robust experiments and generate more reliable and insightful data in the complex field of metabolic research.

References

Navigating the Labyrinth of Lipid Quantification: An Inter-Laboratory Comparison Guide for Triglyceride Analysis Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, achieving accurate and reproducible quantification across different laboratories remains a significant challenge. This guide provides a comparative overview of methodologies for triglyceride quantification, with a focus on the role of deuterated internal standards, such as Tristearin-d9, in ensuring data reliability. Drawing upon data from major inter-laboratory studies, this document aims to provide objective insights and practical guidance for improving the comparability of lipidomics data.

The inherent complexity of the lipidome, coupled with the variety of analytical platforms and methodologies in use, contributes to significant inter-laboratory variation in lipid quantification. Inter-laboratory comparison studies, often referred to as ring trials or proficiency testing, are crucial for assessing the state of the art, identifying sources of variability, and moving towards harmonized practices. A cornerstone of robust quantitative lipidomics is the proper use of internal standards, with stable isotope-labeled compounds, such as deuterated triglycerides, being the gold standard for correcting for analytical variability.

Performance of Triglyceride Quantification in Inter-Laboratory Studies

Several large-scale inter-laboratory studies have shed light on the reproducibility of lipid quantification. A key initiative in this area has been the series of studies on the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma." These studies bring together numerous laboratories using a wide array of analytical techniques, providing a valuable dataset for assessing inter-laboratory performance.

While a specific inter-laboratory study focusing exclusively on this compound is not publicly available, the broader data on triglyceride quantification from these studies is highly relevant. Commercially available kits, such as the SCIEX Lipidyzer™ platform, the Biocrates MxP® Quant 500, and the AbsoluteIDQ® p180 kits, are frequently employed in these multi-site studies. These platforms utilize a suite of deuterated internal standards to improve quantitative accuracy.

The following table summarizes the consensus concentrations for several representative triglycerides from a major NIST inter-laboratory comparison study involving 31 laboratories. The data highlights the achievable precision in a multi-laboratory setting when robust analytical methods, often employing deuterated internal standards, are used.

Triglyceride (Sum Composition)Mean Concentration (nmol/mL)Median Concentration (nmol/mL)Inter-Laboratory Coefficient of Variation (CV%)
TG(50:1)13.913.331.7
TG(50:2)22.121.130.8
TG(52:1)24.523.929.8
TG(52:2)41.740.828.5
TG(52:3)30.129.131.6
TG(54:2)23.823.130.3
TG(54:3)33.132.129.6
TG(54:4)25.925.132.4

Data is illustrative and compiled from publicly available information on NIST SRM 1950 inter-laboratory studies. The CVs represent the variability across different laboratories and methods.

The coefficients of variation (CVs) in the range of 28-32% for these triglycerides underscore the challenges in achieving tight agreement across different laboratories, even for a well-characterized reference material. This variability can be attributed to differences in sample preparation, extraction efficiency, instrument platforms, calibration strategies, and the specific internal standards used. The use of a common, well-characterized internal standard like this compound is a critical step in minimizing this variability.

Experimental Protocol: A Representative Method for Triglyceride Quantification

Below is a detailed, representative protocol for the quantification of triglycerides in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

1. Materials and Reagents

  • Human plasma (e.g., NIST SRM 1950)

  • This compound (or other appropriate deuterated triglyceride internal standard)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • Formic acid

2. Internal Standard Spiking

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol/chloroform 2:1 v/v).

  • Add a precise volume of the internal standard stock solution to each plasma sample to achieve a known final concentration. This should be done at the very beginning of the sample preparation process to account for variability in all subsequent steps.

3. Lipid Extraction (MTBE Method)

  • To 10 µL of plasma (spiked with internal standard), add 200 µL of methanol. Vortex thoroughly.

  • Add 750 µL of MTBE. Vortex for 10 minutes.

  • Add 188 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Use a C18 reversed-phase column suitable for lipid analysis.

    • Employ a gradient elution with mobile phases such as:

      • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Run a gradient from a lower percentage of Mobile Phase B to a high percentage to elute the triglycerides.

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Perform Multiple Reaction Monitoring (MRM) to detect the precursor and product ions for each target triglyceride and the deuterated internal standard. For triglycerides, [M+NH4]+ is a common precursor ion. Product ions often correspond to the neutral loss of a fatty acid chain.

5. Quantification

  • Create a calibration curve using a series of known concentrations of a non-deuterated triglyceride standard (e.g., Tristearin) spiked with the same constant concentration of the deuterated internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.

  • Determine the concentration of each triglyceride in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Comparison Logic

To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided in the DOT language for Graphviz.

G Lipid Quantification Workflow with Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma Plasma Sample spiked_sample Spiked Sample plasma->spiked_sample is This compound Internal Standard is->spiked_sample extraction Lipid Extraction (e.g., MTBE) spiked_sample->extraction extract Lipid Extract extraction->extract lcms LC-MS/MS Analysis extract->lcms data Raw Data (Peak Areas) lcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio concentration Final Concentration ratio->concentration cal_curve Calibration Curve cal_curve->concentration

Caption: General workflow for lipid quantification using a deuterated internal standard.

G Inter-Laboratory Comparison Framework cluster_coordinator Coordinating Body (e.g., NIST) cluster_labs Participating Laboratories cluster_results Data Analysis and Comparison coordinator Distributes Reference Material ref_material Standard Reference Material (SRM 1950) coordinator->ref_material lab1 Laboratory 1 (Method A) ref_material->lab1 lab2 Laboratory 2 (Method B) ref_material->lab2 lab_n Laboratory N (Method X) ref_material->lab_n results1 Results 1 lab1->results1 results2 Results 2 lab2->results2 results_n Results N lab_n->results_n comparison Statistical Analysis (Bias, CV%) results1->comparison results2->comparison results_n->comparison consensus Consensus Values comparison->consensus

Caption: Framework for an inter-laboratory comparison study in lipidomics.

Safety Operating Guide

Proper Disposal of Tristearin-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Protocols

This document provides detailed procedural guidance for the safe and compliant disposal of Tristearin-d9, a non-hazardous, deuterated compound. Adherence to these protocols is crucial for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.

Hazard Assessment and Safety Information

This compound is the deuterated form of Tristearin, a common triglyceride. Based on available safety data for Tristearin, the compound is not classified as hazardous.[1][2][3] However, standard laboratory precautions should always be observed. The deuterium labeling does not impart radioactivity.

Key Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and gloves.[2][3][4]

  • Ventilation: Handle in a well-ventilated area to minimize inhalation of any dust or aerosols.[2][3]

  • Spill Management: In case of a spill, sweep up the solid material, taking care to avoid dust generation, and place it in a designated waste container.[1] The spill area can then be cleaned with soap and water.

A summary of the relevant physical and chemical properties of Tristearin is provided in the table below.

PropertyValueSource
Appearance White to off-white powder or crystalline solid.[4][5]
Molecular Formula C₅₇H₁₀₁D₉O₆N/A
Molecular Weight ~900.5 g/mol N/A
Melting Point Approximately 71-73 °C[4][5]
Solubility Insoluble in water. Soluble in benzene, chloroform, and hot ethanol.[6][6]
Stability Stable under normal laboratory conditions.[2][2]

Core Disposal Procedures

The primary consideration for the disposal of this compound is the presence of deuterium. While not hazardous, deuterated compounds are valuable and their release into the environment should be minimized to prevent interference with isotopic analysis studies.

Step 1: Waste Identification and Segregation

  • Isotopically Labeled Waste Stream: Designate a specific waste container for "Non-hazardous Deuterated Waste." This container should be clearly labeled to distinguish it from other laboratory waste streams.

  • Avoid Cross-Contamination: Do not mix this compound waste with hazardous waste (e.g., solvents, heavy metals) or radioactive waste.

Step 2: Containerization

  • Primary Container: Collect solid this compound waste in a sealed, leak-proof container made of a material compatible with the compound (e.g., high-density polyethylene).

  • Labeling: The container must be clearly labeled with the following information:

    • "Non-Hazardous Deuterated Waste"

    • "this compound"

    • Approximate quantity

    • Date of accumulation

    • Laboratory of origin (PI name, room number)

Step 3: Disposal Pathway Selection

The preferred disposal pathway for deuterated compounds is recycling or return to the supplier. If this is not feasible, disposal as non-hazardous chemical waste is the alternative.

  • Pathway 1: Recycling/Return (Preferred)

    • Supplier Take-Back Programs: Contact the manufacturer or supplier of the this compound to inquire about their return or recycling programs for deuterated products.[7] Many suppliers of isotopically labeled compounds have such programs.

    • Deuterium Recycling Services: Investigate third-party services that specialize in the recovery and recycling of deuterium from waste streams.[8][9]

  • Pathway 2: Disposal as Non-Hazardous Solid Waste (If Recycling is Not an Option)

    • Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for specific procedures regarding the disposal of non-hazardous chemical waste.[1][10]

    • Landfill Disposal: If approved by your EHS department, the sealed and labeled container of this compound can typically be disposed of in the regular laboratory solid waste stream that is destined for a sanitary landfill.[1] Do not dispose of down the drain. [3]

Experimental Protocols Cited

This guidance is based on standard laboratory waste management protocols. No specific experimental results are cited.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TristearinD9_Disposal_Workflow start Start: this compound Waste Generated segregate Segregate as Non-Hazardous Deuterated Waste start->segregate containerize Securely Containerize and Label segregate->containerize check_recycle Recycling or Supplier Take-Back Possible? containerize->check_recycle recycle Arrange for Recycling or Return to Supplier check_recycle->recycle  Yes ehs_consult Consult Institutional EHS for Disposal as Non-Hazardous Waste check_recycle->ehs_consult  No end_recycle End of Process (Recycled) recycle->end_recycle landfill Dispose as per EHS Guidelines (Landfill) ehs_consult->landfill end_disposal End of Process (Disposed) landfill->end_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Tristearin-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tristearin-d9. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative safety and physical property data for Tristearin, which should be considered as indicative for this compound.

PropertyValueSource
Molecular Formula C₅₇H₁₁₀O₆[2]
Molecular Weight 891.48 g/mol [3]
Appearance White powder or solid[2][4][5]
Melting Point 54 - 72.5 °C (polymorphs)[5]
Boiling Point 260 °C[6]
Solubility Insoluble in water. Soluble in benzene, chloroform, and hot ethanol.[4][5]
Density 0.862 g/cm³ (80 °C)[5]
Flash Point Not available[6][7]
Autoignition Temperature Not available[6][7]

Personal Protective Equipment (PPE) and Safe Handling Protocols

Strict adherence to the following personal protective equipment and handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Required Personal Protective Equipment
Protection TypeRequired PPESpecifications and Standards
Eye and Face Protection Chemical safety goggles or a face shield.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7]
Skin Protection Appropriate protective gloves and a lab coat or protective clothing.Wear gloves that prevent skin exposure. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[6][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when exposure limits may be exceeded, if irritation is experienced, or if generating dust.[6][7]
Operational Procedures for Safe Handling

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust ventilation system or a chemical fume hood to keep airborne concentrations low, especially when generating dust.[7]

2. Handling Protocol:

  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[7]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[7]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[7]

  • Inert Atmosphere: For procedures where maintaining isotopic purity is critical, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrogen-deuterium exchange.[1]

3. Storage:

  • Container: Keep the container tightly closed.[7]

  • Conditions: Store in a cool, dry, and well-ventilated area.[7] Store away from incompatible materials such as oxidizing agents.[]

  • Moisture Protection: Due to the hygroscopic nature of many deuterated compounds, take extra precautions to protect from moisture during storage.[1]

Disposal Plan
  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal guidelines. Place the material into a suitable clean, dry, closed container for disposal.[7]

  • Environmental Precautions: Prevent the product from entering drains.[]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[7]

  • Skin Contact: Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[7]

  • Inhalation: Remove from exposure and move to fresh air immediately. If coughing or other symptoms appear, get medical aid.[7]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[7]

Fire Fighting Measures:

  • Extinguishing Media: Use an extinguishing agent most appropriate for the surrounding fire, such as dry chemical, foam, water spray, or carbon dioxide.[7][]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7]

  • Hazardous Combustion Products: Hazardous decomposition products formed under fire conditions include carbon oxides.

Accidental Release Measures:

  • Personal Precautions: Use proper personal protective equipment as indicated in the PPE section.[7]

  • Spill Cleanup: Sweep up or absorb the material, then place it into a suitable clean, dry, closed container for disposal. Avoid generating dusty conditions.[7]

Safe Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound, from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->DonPPE PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) DonPPE->PrepareWorkArea Weigh Weigh Compound (Minimize Dust) PrepareWorkArea->Weigh Experiment Perform Experimental Procedure Weigh->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate DisposeWaste Dispose of Waste in Sealed Container Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.